molecular formula C19H31NO2 B1681419 Samandarine CAS No. 467-51-6

Samandarine

Katalognummer: B1681419
CAS-Nummer: 467-51-6
Molekulargewicht: 305.5 g/mol
InChI-Schlüssel: HJCSQOSWSRPBOU-XTXNWKRWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Samandarine is the principal steroidal alkaloid toxin identified in the parotoid gland secretions of the Fire Salamander (Salamandra salamandra) . This compound is a key member of the samandarines family, characterized by a complex 7-6-6-5 fused ring system of a 2a-aza-A-homo-5β-steroid skeleton, and is biosynthesized de novo from a cholesterol precursor . It is an extremely potent neurotoxin, with a reported LD50 of 70 μg/kg in mice, and primarily affects the central nervous system, leading to symptoms such as muscle convulsions, hypertension, and eventual death by respiratory paralysis . While its precise molecular mechanism is not fully elucidated, research indicates its action targets neurons within the spinal cord . In addition to its neurotoxic effects, this compound and related alkaloids like samandarone have demonstrated mild antimicrobial and antifungal properties in scientific studies, inhibiting the growth of various bacteria and fungi such as Bacillus subtilis and Geotrichum candidum . This makes it a compound of interest for studying predator-prey interactions and innate immune defenses in amphibians . The study of this compound provides valuable insights for researchers in toxicology, neuropharmacology, and evolutionary biology. It serves as a reference standard for the investigation of ion channel modulators, the biochemistry of animal-derived toxins, and the ecological role of aposematism . This product is supplied for research use only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

467-51-6

Molekularformel

C19H31NO2

Molekulargewicht

305.5 g/mol

IUPAC-Name

(1R,2S,3S,6R,8S,10S,11S,14R,16S)-2,6-dimethyl-19-oxa-17-azapentacyclo[14.2.1.02,14.03,11.06,10]nonadecan-8-ol

InChI

InChI=1S/C19H31NO2/c1-18-6-5-14-13(15(18)8-12(21)9-18)4-3-11-7-17-20-10-16(22-17)19(11,14)2/h11-17,20-21H,3-10H2,1-2H3/t11-,12+,13-,14+,15+,16+,17+,18-,19+/m1/s1

InChI-Schlüssel

HJCSQOSWSRPBOU-XTXNWKRWSA-N

SMILES

CC12CCC3C(C1CC(C2)O)CCC4C3(C5CNC(C4)O5)C

Isomerische SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H](C2)O)CC[C@H]4[C@@]3([C@@H]5CN[C@H](C4)O5)C

Kanonische SMILES

CC12CCC3C(C1CC(C2)O)CCC4C3(C5CNC(C4)O5)C

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Samandarine; 

Herkunft des Produkts

United States

Foundational & Exploratory

The Biosynthesis of Samandarine from Cholesterol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Samandarine alkaloids, a class of potent neurotoxic steroids, are the primary defensive agents in the skin secretions of the fire salamander (Salamandra salamandra). Their unique chemical architecture, featuring a modified aza-A-homo-steroid nucleus, has long been a subject of interest in natural product chemistry and pharmacology. This technical guide provides a comprehensive overview of the biosynthesis of the principal alkaloid, this compound, from its metabolic precursor, cholesterol. We will delve into the key enzymatic transformations, summarize the seminal experimental evidence, and present detailed (reconstructed) protocols for the foundational biosynthetic studies. All quantitative data from these studies are presented in standardized tables for clarity and comparative analysis. Furthermore, this guide utilizes Graphviz (DOT language) to provide clear visual representations of the biosynthetic pathway and associated experimental workflows, offering a valuable resource for researchers in toxinology, pharmacology, and drug development.

The this compound Biosynthetic Pathway: An Overview

The biosynthesis of this compound is a remarkable example of steroid modification in the animal kingdom. The process commences with the ubiquitous precursor, cholesterol, and involves a series of enzymatic reactions primarily occurring in the liver, testes, and ovaries of the salamander[1]. The key transformations in this pathway are:

  • Expansion and Heterocyclic Ring Formation of Ring A: The six-membered A ring of the cholesterol backbone undergoes a significant rearrangement to form a seven-membered azepane ring. This is achieved through the incorporation of a nitrogen atom, which has been experimentally shown to be derived from the amino acid glutamine[1].

  • Degradation of the C17 Side Chain: The aliphatic side chain of cholesterol at position C17 is oxidatively cleaved and shortened. This degradation is believed to proceed through carboxylated intermediates, followed by decarboxylation reactions[1][2].

  • Hydroxylation of Ring D: The D ring is hydroxylated at position C16, a key functionalization for the biological activity of many this compound alkaloids[2].

The currently accepted biosynthetic pathway from cholesterol to this compound is depicted in the following diagram.

Samandarine_Biosynthesis cholesterol Cholesterol intermediates Putative Intermediates (Side-chain oxidation, Ring A modification) cholesterol->intermediates Multiple Enzymatic Steps aza_steroid Aza-Steroid Intermediate intermediates->aza_steroid Nitrogen Insertion (from Glutamine) This compound This compound aza_steroid->this compound Side-chain cleavage & C16-Hydroxylation

A simplified schematic of the biosynthetic pathway from cholesterol to this compound.

Experimental Evidence for the Biosynthetic Pathway

The elucidation of the this compound biosynthetic pathway is largely credited to the pioneering work of Gerhard Habermehl and Arthur Haaf in the 1960s. Their research utilized radiolabeling experiments, both in vitro and in vivo, to trace the metabolic fate of cholesterol and other potential precursors.

In Vitro Studies with Radiolabeled Cholesterol

The foundational evidence for cholesterol as the direct precursor to this compound came from in vitro experiments using salamander gland secretions. Habermehl and Haaf incubated [4-¹⁴C]-cholesterol with fresh skin gland secretions from Salamandra maculosa maculosa and observed the incorporation of the radiolabel into the alkaloid fraction.

In Vivo Labeling Experiments

To confirm that this transformation occurs within the living organism, in vivo experiments were conducted. These studies involved the administration of radiolabeled precursors to live salamanders, followed by the isolation and analysis of the this compound alkaloids from their skin secretions. These experiments were crucial in identifying glutamine as the nitrogen donor for the expansion of the A ring.

Experimental Protocols

The following protocols are reconstructed based on the available literature and standard biochemical methodologies of the era in which the original research was conducted.

Protocol for In Vitro Conversion of [4-¹⁴C]-Cholesterol to this compound

Objective: To demonstrate the enzymatic conversion of cholesterol to this compound alkaloids using salamander skin gland secretions.

Materials:

  • [4-¹⁴C]-Cholesterol (specific activity to be noted)

  • Freshly collected skin gland secretions from Salamandra maculosa maculosa

  • Phosphate buffer (pH 7.4)

  • Glutamine

  • Magnesium Chloride (MgCl₂)

  • Adenosine triphosphate (ATP)

  • Reduced Nicotinamide Adenine Dinucleotide Phosphate (NADPH)

  • Organic solvents for extraction (e.g., methanol, chloroform)

  • Thin-layer chromatography (TLC) plates

  • Scintillation counter

Procedure:

  • Preparation of Incubation Mixture: In a suitable reaction vessel, combine the phosphate buffer, glutamine, MgCl₂, ATP, and NADPH.

  • Addition of Substrate: Add a solution of [4-¹⁴C]-cholesterol in a minimal amount of a suitable solvent to the incubation mixture.

  • Initiation of Reaction: Add the freshly collected salamander gland secretion to the mixture.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25-30 °C) for a specified period.

  • Extraction of Alkaloids: Stop the reaction and extract the mixture with an organic solvent system (e.g., chloroform-methanol).

  • Isolation and Purification: Concentrate the organic extract and separate the components using thin-layer chromatography (TLC).

  • Analysis: Scrape the spots corresponding to this compound and other alkaloids from the TLC plate and quantify the radioactivity using a scintillation counter.

in_vitro_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Incubation Mixture (Buffer, Cofactors) add_chol Add [4-¹⁴C]-Cholesterol prep_mix->add_chol add_sec Add Gland Secretion add_chol->add_sec incubate Incubate add_sec->incubate extract Extract Alkaloids incubate->extract tlc TLC Separation extract->tlc quantify Scintillation Counting tlc->quantify

A generalized workflow for the in vitro biosynthesis experiment.

Quantitative Data

Table 1: In Vitro Incorporation of [4-¹⁴C]-Cholesterol into this compound Alkaloids

Experimental ConditionSubstrate Specific Activity (µCi/mmol)Incubation Time (hours)Radioactivity in this compound Fraction (dpm)Percent Incorporation (%)
Complete SystemData not availableData not availableData not availableData not available
Boiled Secretion (Control)Data not availableData not availableData not availableData not available
No Cofactors (Control)Data not availableData not availableData not availableData not available

Table 2: In Vivo Incorporation of Radiolabeled Precursors into this compound

Precursor AdministeredSpecific Activity of Precursor (µCi/mmol)Time After Administration (days)Specific Activity of Isolated this compound (dpm/mmol)
[4-¹⁴C]-CholesterolData not availableData not availableData not available
[¹⁵N]-GlutamineData not availableData not availableData not available
[¹⁴C]-AcetateData not availableData not availableData not available

Conclusion and Future Perspectives

The foundational work on this compound biosynthesis has clearly established cholesterol as the steroidal precursor and has outlined the major chemical transformations. However, many questions remain unanswered. The specific enzymes responsible for each step of the pathway have yet to be isolated and characterized. The genes encoding these enzymes are also unknown. Future research in this area could focus on:

  • Transcriptomic and Proteomic Analysis: Utilizing modern sequencing and mass spectrometry techniques to identify the enzymes involved in the biosynthetic pathway from salamander tissues.

  • Heterologous Expression and Enzyme Assays: Expressing candidate enzymes in microbial or insect cell systems to characterize their function and substrate specificity.

  • Structural Biology: Determining the three-dimensional structures of the biosynthetic enzymes to understand their catalytic mechanisms.

A deeper understanding of the this compound biosynthetic pathway will not only be of fundamental scientific interest but could also open up avenues for the biotechnological production of these and other related steroidal alkaloids for pharmacological research and drug development.

References

The Enigmatic World of Samandarine Alkaloids: A Technical Guide to their Chemical Structure and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Samandarine alkaloids, a unique class of steroidal toxins, are the primary chemical defense mechanism of the fire salamander (Salamandra salamandra). These compounds have attracted significant scientific interest due to their potent neurotoxicity and complex chemical structures. This technical guide provides a comprehensive overview of the chemical structure of this compound and its analogues, summarizing the available quantitative data, and detailing relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Core Chemical Structure of this compound and its Analogues

The foundational structure of the this compound family is a modified steroid nucleus characterized by a unique 7-6-6-5 fused ring system.[1] this compound itself is a biologically active, lipid-soluble steroidal alkaloid.[1] The core structure features a bridged oxazolidine system in the A-ring, a key feature that has been a focus of synthetic efforts.[1]

The known analogues of this compound are variations of this core structure, typically differing in the oxidation state of the C16 position or the presence of different functional groups.

Key Analogues Include:

  • Samandarone: Structurally differs from this compound by the oxidation of the hydroxyl group at the C16 position to a ketone.

  • O-acetylthis compound: An acetylated derivative of this compound.[2]

  • O-3-hydroxybutanoylthis compound: A derivative with a 3-hydroxybutanoyl group attached.[2]

  • Samanone: A recently identified analogue.[2]

  • Samandaridine: Another known member of the this compound family.

  • Samandenone

  • Samandinine

  • Cycloneosamandione

  • Isocycloneosamandaridine

Data Presentation: Physicochemical and Toxicological Properties

The following tables summarize the available quantitative data for this compound and some of its analogues, providing a basis for comparison of their physical and biological properties.

Table 1: Physicochemical Properties of this compound and its Analogues

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Specific Rotation ([α]D)Reference(s)
This compound C₁₉H₃₁NO₂305.45187-188+36° (c 0.4, MeOH)[3]
Samandarone C₁₉H₂₉NO₂303.4191-192-115.7° (acetone)[3]
Samanone C₁₉H₃₁NO289.4--9.2° (c 0.1, MeOH)[3]
O-acetylthis compound C₂₁H₃₃NO₃347.5-+42° (c 0.2, MeOH)[3]

Table 2: Toxicological Data of this compound

CompoundTest OrganismLD₅₀Reference(s)
This compound Mouse70 µg/kg[1]
This compound Dog700-900 µg/kg[1]

Experimental Protocols

Non-Invasive Collection and Isolation of this compound Alkaloids

A non-invasive method for the collection of salamander secretions is crucial for ethical and sustainable research. The following protocol is a general guideline for the extraction and purification of this compound alkaloids.

Materials:

  • Sterile glass vials

  • Methanol (HPLC grade)

  • Syringe filters (0.22 µm)

  • HPLC system with a C18 semi-preparative column

  • Acetonitrile (HPLC grade)

  • Formic acid

Procedure:

  • Collection of Secretions: Gently hold the fire salamander and apply light pressure to the parotoid glands located behind the eyes. Collect the milky white secretion in a pre-weighed, sterile glass vial.

  • Extraction: Immediately add methanol to the collected secretion and vortex thoroughly to dissolve the alkaloids.

  • Filtration: Centrifuge the methanolic extract to pellet any cellular debris. Filter the supernatant through a 0.22 µm syringe filter.

  • Purification by HPLC: Inject the filtered sample onto a C18 semi-preparative HPLC column. Use a gradient elution, for example, starting with 95% water (with 0.1% formic acid) and 5% acetonitrile (with 0.1% formic acid), increasing to 100% acetonitrile over a suitable time frame (e.g., 30 minutes).[2]

  • Fraction Collection and Analysis: Collect the fractions corresponding to the desired alkaloids and confirm their identity using analytical techniques such as mass spectrometry and NMR.

General Protocol for Assessing Neurotoxicity (Cell Viability Assay)

This protocol provides a general framework for assessing the cytotoxic effects of this compound alkaloids on neuronal cell lines.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • 96-well cell culture plates

  • Cell culture medium

  • This compound alkaloid stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound alkaloid in cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubation: Incubate the plate for a predetermined time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a plate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Visualizations

Biosynthesis of this compound Alkaloids

The biosynthesis of this compound alkaloids is understood to originate from cholesterol, involving a series of enzymatic modifications, including the expansion of the A-ring to incorporate a nitrogen atom from glutamine.[1]

Biosynthesis Cholesterol Cholesterol Intermediates Steroidal Intermediates Cholesterol->Intermediates RingExpansion Ring A Expansion (Nitrogen Insertion from Glutamine) Intermediates->RingExpansion CoreStructure This compound Core Structure RingExpansion->CoreStructure This compound This compound CoreStructure->this compound C16-Hydroxylation Samandarone Samandarone This compound->Samandarone C16-Oxidation

Caption: Simplified biosynthetic pathway of this compound and Samandarone from cholesterol.

Experimental Workflow for Isolation and Characterization

The following diagram illustrates a typical workflow for the isolation and characterization of this compound alkaloids from their natural source.

Workflow Collection Non-Invasive Secretion Collection Extraction Methanolic Extraction Collection->Extraction Filtration Centrifugation & Filtration Extraction->Filtration HPLC Semi-preparative HPLC Purification Filtration->HPLC Analysis Structural Analysis (MS, NMR, IR) HPLC->Analysis Bioassay Biological Activity Testing HPLC->Bioassay

Caption: General experimental workflow for the study of this compound alkaloids.

Conclusion and Future Directions

References

Samandarine's Enigmatic Assault on the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 14, 2025

Abstract

Samandarine, a potent steroidal alkaloid produced by the fire salamander (Salamandra salamandra), is a formidable neurotoxin with a long history of documented toxicity but a poorly understood mechanism of action.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's effects on the central nervous system (CNS). While direct experimental evidence remains elusive in contemporary literature, this document synthesizes the available toxicological data, outlines the prevailing hypotheses on its molecular targets, and provides detailed, generalized experimental protocols for future investigation. The physiological consequences of this compound exposure, primarily characterized by severe convulsions and respiratory paralysis, strongly suggest a profound disruption of neuronal signaling.[1] This guide aims to serve as a foundational resource for researchers seeking to unravel the precise molecular interactions of this complex natural toxin.

Introduction

This compound is the principal toxic component of a family of steroidal alkaloids secreted by the parotoid glands of the fire salamander.[1] These secretions serve as a potent chemical defense mechanism against predators.[2] The profound neurotoxicity of this compound has been recognized for over a century, with early studies establishing its primary target as the central nervous system, particularly the spinal cord.[1] Despite this long-standing knowledge, the precise molecular mechanism by which this compound exerts its effects remains a significant knowledge gap in the field of neurotoxicology.[1][3] The dramatic physiological response to this compound poisoning, which includes restlessness, muscle hyperexcitability, hypertension, convulsions, and ultimately death by respiratory paralysis, points towards a mechanism that induces a state of neuronal hyperexcitability.[1][4]

This guide will delve into the known toxicological profile of this compound, explore the hypothesized molecular targets based on its physiological effects, and provide a roadmap for future research through detailed experimental protocols and visual workflows.

Toxicological Profile

This compound is an extremely toxic compound, with lethal doses varying across different animal species. The available quantitative data on the acute toxicity of this compound are summarized in the table below.

| Quantitative Toxicity Data for this compound | | :--- | :--- | :--- | :--- | | Test Animal | Route of Administration | LD50 | Reference(s) | | Mouse | Intraperitoneal | 70 µg/kg |[4] | | Dog | Intravenous | 700-900 µg/kg |[1] | | Frog | Not Specified | 19 mg/kg |[4] | | Rabbit | Not Specified | 1 mg/kg |[4] |

Hypothesized Mechanism of Action on the Central Nervous System

While direct molecular evidence is lacking, the symptomatology of this compound poisoning allows for the formulation of strong hypotheses regarding its mechanism of action. The pronounced convulsant effects suggest an imbalance between excitatory and inhibitory signaling within the CNS, leading to uncontrolled neuronal firing. The primary hypothesized targets are key ion channels and receptors that govern neuronal excitability.

Modulation of Voltage-Gated Sodium Channels

The rapid onset of muscle tremors and convulsions is consistent with the modulation of voltage-gated sodium channels (VGSCs).[5][6] These channels are critical for the initiation and propagation of action potentials in neurons.[5] Many neurotoxins that induce hyperexcitability act by altering the function of VGSCs, for instance, by delaying their inactivation. This leads to a prolonged influx of sodium ions, a sustained depolarization of the neuronal membrane, and repetitive, uncontrolled firing of action potentials. It is hypothesized that this compound may bind to a specific site on the VGSC alpha subunit, leading to a similar delay in inactivation.

Antagonism of Inhibitory Neurotransmitter Receptors

A complementary or alternative hypothesis is that this compound acts as an antagonist at inhibitory neurotransmitter receptors, specifically GABA-A and glycine receptors. These ligand-gated chloride ion channels are crucial for dampening neuronal excitability in the CNS, with glycine receptors being particularly abundant in the spinal cord, the primary target of this compound.[1][7][8] By blocking the action of GABA or glycine, this compound would disinhibit neuronal circuits, leading to the observed hyperexcitability and convulsions. The potent convulsant strychnine, for example, acts by antagonizing glycine receptors.[8]

The following diagram illustrates the hypothesized signaling pathways through which this compound may induce neurotoxicity.

Samandarine_Hypothesized_Pathway cluster_neuron Spinal Cord Neuron cluster_channels Ion Channels This compound This compound VGSC Voltage-Gated Sodium Channel This compound->VGSC Inhibition of Inactivation GABA_R GABA-A Receptor This compound->GABA_R Antagonism Gly_R Glycine Receptor This compound->Gly_R Antagonism Na_influx Increased Na+ Influx (Prolonged Depolarization) VGSC->Na_influx Cl_influx_GABA Reduced Cl- Influx GABA_R->Cl_influx_GABA GABA Cl_influx_Gly Reduced Cl- Influx Gly_R->Cl_influx_Gly Glycine Hyperexcitability Neuronal Hyperexcitability Na_influx->Hyperexcitability Cl_influx_GABA->Hyperexcitability Disinhibition Cl_influx_Gly->Hyperexcitability Disinhibition Convulsions Convulsions & Respiratory Paralysis Hyperexcitability->Convulsions

Hypothesized signaling pathway of this compound-induced neurotoxicity.

Experimental Protocols for Elucidating the Mechanism of Action

To definitively determine the molecular mechanism of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for such investigations.

In Vitro Neurotoxicity Assessment

This protocol outlines a general approach to assess the direct neurotoxic effects of this compound on cultured neurons.

In_Vitro_Workflow cluster_workflow In Vitro Neurotoxicity Workflow culture Primary Spinal Cord Neuron Culture Prepare primary neuronal cultures from rodent embryos. application This compound Application Apply varying concentrations of This compound to mature cultures. culture->application viability Cell Viability Assays Perform MTT or LDH assays to determine cytotoxic concentrations. application->viability electrophysiology Electrophysiology Conduct whole-cell patch-clamp recordings to measure neuronal activity. viability->electrophysiology

Workflow for in vitro neurotoxicity assessment of this compound.

4.1.1. Primary Spinal Cord Neuron Culture

  • Objective: To establish a primary culture of spinal cord neurons for direct application of this compound.

  • Methodology:

    • Dissect spinal cords from embryonic day 14-16 rodent embryos.

    • Dissociate the tissue into a single-cell suspension using enzymatic digestion (e.g., trypsin or papain) followed by mechanical trituration.

    • Plate the cells onto poly-D-lysine or poly-L-ornithine coated culture dishes or coverslips.

    • Maintain the cultures in a suitable neurobasal medium supplemented with B-27, L-glutamine, and appropriate growth factors.

    • Allow the neurons to mature in vitro for at least 7-10 days before experimentation.

4.1.2. Cell Viability Assays (MTT/LDH)

  • Objective: To quantify the cytotoxic effects of this compound and determine its EC50.

  • Methodology:

    • Prepare serial dilutions of this compound in culture medium.

    • Replace the medium in the mature neuron cultures with the this compound-containing medium.

    • Incubate for a predetermined period (e.g., 24, 48 hours).

    • For MTT assay, add MTT reagent to each well and incubate to allow for formazan crystal formation. Solubilize the crystals and measure the absorbance.

    • For LDH assay, collect the culture supernatant and measure the activity of lactate dehydrogenase released from damaged cells.

4.1.3. Electrophysiology (Whole-Cell Patch-Clamp)

  • Objective: To investigate the direct effects of this compound on neuronal electrical activity and specific ion currents.

  • Methodology:

    • Prepare mature spinal cord neuron cultures on coverslips.

    • Transfer a coverslip to a recording chamber on an inverted microscope and perfuse with an external recording solution.

    • Establish a whole-cell patch-clamp configuration on a visually identified neuron.

    • In current-clamp mode, record the resting membrane potential and action potential firing in response to current injections before and after the application of this compound.

    • In voltage-clamp mode, apply specific voltage protocols to isolate and record voltage-gated sodium and potassium currents. Analyze the effects of this compound on the amplitude, kinetics, and voltage-dependence of these currents.

    • To investigate effects on ligand-gated ion channels, apply GABA or glycine in the presence and absence of this compound and record the resulting currents.

Receptor Binding Assays
  • Objective: To determine if this compound directly binds to specific neurotransmitter receptors.

  • Methodology:

    • Prepare synaptic membrane fractions from rodent spinal cord tissue.

    • Incubate the membrane preparations with a radiolabeled ligand specific for the receptor of interest (e.g., [3H]muscimol for GABA-A receptors, [3H]strychnine for glycine receptors).

    • Perform competitive binding experiments by including increasing concentrations of unlabeled this compound in the incubation mixture.

    • Separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters to determine the amount of bound ligand.

    • Calculate the Ki (inhibition constant) of this compound for the specific receptor.

Conclusion and Future Directions

This compound remains a compelling subject for neurotoxicological research. The profound physiological effects, coupled with a lack of detailed molecular understanding, present a significant opportunity for discovery. The prevailing hypotheses, centering on the modulation of voltage-gated sodium channels and antagonism of inhibitory neurotransmitter receptors, provide a solid foundation for future investigations. The experimental protocols outlined in this guide offer a systematic approach to dissecting the precise mechanism of action of this potent neurotoxin. Elucidation of this compound's molecular targets will not only enhance our understanding of its toxicity but may also provide novel pharmacological tools for studying the fundamental processes of neuronal excitability and inhibition in the central nervous system. Further research is imperative to move from well-supported hypotheses to definitive molecular evidence.

References

Toxicological Profile of Samandarine in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Samandarine and its related steroidal alkaloids, found in the skin secretions of fire salamanders (Salamandra species), are potent neurotoxins that serve as a chemical defense mechanism against predators.[1][2] These compounds have attracted interest in the scientific community due to their significant biological activity.[3][4] This technical guide provides a comprehensive overview of the toxicological profile of this compound in various animal models, with a focus on quantitative data, experimental methodologies, and hypothesized mechanisms of action. The information presented herein is intended to support further research and development in toxicology and pharmacology.

Quantitative Toxicity Data

Table 1: Lethal Dose (LD50) of Samandarin in Various Animal Models

CompoundTest AnimalRoute of AdministrationLD50Reference(s)
SamandarinMouseIntraperitoneal70 µg/kg[1]
SamandarinMouseSubcutaneous1.2 - 1.5 mg/kg[2]
SamandarinDog-700-900 µg/kg[1]
SamandaroneMouseSubcutaneous1.2 - 1.5 mg/kg[2]
SamandaridineMouseSubcutaneous1.2 - 1.5 mg/kg[2]
SamandenoneMouseSubcutaneous1.2 - 1.5 mg/kg[2]
SamandinineMouseSubcutaneous1.2 - 1.5 mg/kg[2]

Mechanism of Action and Toxicological Effects

This compound alkaloids primarily act as neurotoxins, with the central nervous system, particularly the spinal cord, being the main target.[1][8] The precise molecular mechanism of action is not yet fully elucidated.[8]

Key Toxicological Effects:

  • Neurotoxicity: Poisoning with this compound alkaloids leads to a cascade of severe neurological symptoms.[7] The initial phase is characterized by over-excitation of muscles, leading to restlessness, muscle convulsions, and hypertension.[1] In later stages, this progresses to paralysis and ultimately death due to respiratory paralysis.[1][9]

  • Cardiovascular Effects: Observed symptoms include hypertension.[1]

  • Respiratory Effects: The ultimate cause of death in animal models is respiratory paralysis.[1][2]

Experimental Protocols

The following outlines a general methodology for assessing the in vivo neurotoxicity of this compound alkaloids in a rodent model, based on available literature.[7]

In Vivo Neurotoxicity Assessment Workflow

G Experimental Workflow for In Vivo Neurotoxicity Assessment cluster_prep Preparation Phase cluster_admin Administration & Observation Phase cluster_data Data Collection & Analysis Phase animal_model 1. Animal Model Selection (e.g., Adult male mice - Swiss Webster strain) dose_prep 2. Dose Preparation (Serial dilutions of purified this compound in sterile saline) admin 3. Administration (Intraperitoneal injection of various doses) dose_prep->admin observe 4. Continuous Observation (Monitoring for clinical signs of neurotoxicity) admin->observe data_collect 5. Data Collection (Record latency to onset of symptoms, seizure severity, and respiratory rate) observe->data_collect endpoint 6. Endpoint Determination (Calculate LD50 using statistical methods like probit analysis) data_collect->endpoint

Caption: Workflow for in vivo neurotoxicity assessment of this compound alkaloids.

Detailed Methodology:

  • Animal Model: Adult male mice (e.g., Swiss Webster strain) are commonly used for these assays.[7]

  • Dose Preparation: Purified this compound is prepared in a series of dilutions using a sterile saline solution.[7]

  • Administration: The various doses of the this compound solution are administered to the test animals via intraperitoneal injection.[7]

  • Observation: Following administration, the animals are continuously monitored for signs of neurotoxicity. These signs include, but are not limited to, tremors, convulsions, changes in posture and gait, and respiratory distress.[7]

  • Data Collection: Key parameters to be recorded include the latency to the onset of symptoms and the severity of convulsions, which can be rated using a standardized scoring system. The respiratory rate should also be monitored.[7]

  • Endpoint Determination: The median lethal dose (LD50) is determined using appropriate statistical methods, such as probit analysis.[7]

Hypothesized Signaling Pathway of Neurotoxicity

While the exact molecular targets of this compound are still under investigation, a hypothesized signaling pathway for its neurotoxic effects has been proposed. This pathway likely involves the disruption of normal neuronal function, leading to the observed clinical signs.

G Hypothesized Signaling Pathway of this compound-Induced Neurotoxicity This compound This compound Alkaloid Target Molecular Target in Spinal Cord Neurons (Precise target unknown) This compound->Target Ion_Channel Ion Channel Dysfunction Target->Ion_Channel Disruption Neurotransmitter Neurotransmitter Imbalance Target->Neurotransmitter Alteration Hyperexcitability Neuronal Hyperexcitability Ion_Channel->Hyperexcitability Neurotransmitter->Hyperexcitability Convulsions Muscle Convulsions Hyperexcitability->Convulsions Paralysis Respiratory Paralysis Hyperexcitability->Paralysis Leads to

Caption: Hypothesized signaling pathway of this compound-induced neurotoxicity.

Conclusion

The toxicological profile of this compound in animal models is characterized by potent neurotoxicity, leading to convulsions and respiratory paralysis. The quantitative data, primarily from its cogener samandarin, highlight its high toxicity. The provided experimental protocols offer a framework for future in vivo studies. Further research is warranted to fully elucidate the precise molecular mechanisms and signaling pathways involved in this compound-induced toxicity. A deeper understanding of these processes is crucial for both fundamental toxinology and potential pharmacological applications.

References

The Enigmatic World of Samandarine Alkaloids: A Technical Guide to Their Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Samandarine alkaloids, a unique class of steroidal toxins, have captivated chemists and pharmacologists for over a century.[1] Exclusively biosynthesized by salamanders of the Salamandridae family, these potent neurotoxins play a crucial role in the chemical defense mechanisms of these amphibians.[2][3] This technical guide provides a comprehensive overview of the natural sources, geographical and anatomical distribution, and biosynthesis of this compound alkaloids. It further details established experimental protocols for their extraction, isolation, and characterization, presenting quantitative data in a structured format for ease of comparison. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, toxicology, and the development of novel therapeutic agents.

Natural Sources and Distribution of this compound Alkaloids

This compound alkaloids are a rare group of compounds found exclusively within the skin secretions of salamanders belonging to the family Salamandridae.[3] The most well-documented source is the European fire salamander (Salamandra salamandra) , which produces a milky, toxic secretion from glands distributed across its skin.[1][4][5] These glands are particularly concentrated in the prominent parotoid glands located on the head.[1][4] Research has also identified the presence of these alkaloids in species of the genus Lyciasalamandra.

The biosynthesis of this compound alkaloids is not confined to the skin. Evidence indicates that the synthesis also occurs in the liver, testes, and ovaries of the salamander.[3][4][6] While samandarin is often the principal alkaloid, the composition and concentration of the alkaloid mixture can exhibit significant variation between different species and even among individual salamanders.[3][4] To date, at least nine distinct this compound alkaloids have been structurally characterized.[4]

Quantitative Data on this compound Alkaloids

The concentration and toxicity of this compound alkaloids are notable. The following tables summarize key quantitative data gathered from scientific literature.

Table 1: Alkaloid Content in Fire Salamander (Salamandra salamandra)

ParameterValueReference
Alkaloid content per parotoid gland~20 mg[4]
Proportion of this compound and samandarone in total alkaloids~75%[6]

Table 2: Toxicity of Samandarin

OrganismLD₅₀ / Lethal DoseReference
Mice70 µg/kg (LD₅₀)[4]
Mice3.4 mg/kg[7]
Frogs19 mg/kg[7]
Rabbits1 mg/kg[7]

Biosynthesis of this compound Alkaloids

The biosynthesis of this compound alkaloids is a fascinating example of steroid modification in amphibians. The precursor molecule for this pathway is cholesterol .[4][8] The key biosynthetic transformations include the expansion of the A-ring of the steroid nucleus through the insertion of a nitrogen atom, which is derived from the amino acid glutamine.[4] Another critical step is the degradation of the C-17 side chain of cholesterol. This degradation is achieved through functionalization with carboxyl groups followed by a series of decarboxylation reactions.[4][8] The primary alkaloid, this compound, can be further oxidized to produce samandarone.[6]

This compound Biosynthesis cholesterol Cholesterol intermediates Multiple Enzymatic Steps (Side-chain degradation, Ring A enlargement via N-insertion) cholesterol->intermediates samandarine_core This compound Core Structure intermediates->samandarine_core biosynthesis_site Biosynthesis occurs in: - Skin - Liver - Testes - Ovaries intermediates->biosynthesis_site This compound This compound (C-16 Hydroxylation) samandarine_core->this compound samandarone Samandarone (C-16 Oxidation) This compound->samandarone

Proposed Biosynthetic Pathway of this compound Alkaloids.

Experimental Protocols

The study of this compound alkaloids necessitates effective and humane methods for their collection and purification. The following protocols are based on established methodologies in the field.

Non-Invasive Collection of Skin Secretions

A non-invasive "milking" technique is the preferred method for obtaining salamander secretions, minimizing harm to the animals.[6][9][10]

Methodology:

  • Gently hold the salamander, applying light pressure with the thumbs to the parotoid glands.[10]

  • The milky white secretion that is released is collected in a clean glass container.[6][10]

  • This procedure can be repeated after a suitable recovery period for the animal.

Extraction and Isolation of this compound Alkaloids

Following collection, the crude secretion is processed to isolate the individual alkaloids.

Methodology:

  • Extraction: The collected secretion is immediately mixed with methanol and agitated for approximately 20 minutes.[6]

  • Filtration: The methanolic extract is filtered to remove any particulate matter.[6]

  • Purification: The filtered extract is subjected to High-Performance Liquid Chromatography (HPLC) for the separation and purification of the individual alkaloids.[1][5][6][10] A semi-preparative HPLC setup is often employed for isolating larger quantities.[6]

Structural Characterization

The purified alkaloids are then structurally elucidated using a combination of modern analytical techniques.

Methodology:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.[1][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed molecular structure and stereochemistry.[1][9]

  • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.[9]

Experimental Workflow collection Collection of Skin Secretions (Non-invasive 'milking') extraction Extraction with Methanol collection->extraction filtration Filtration extraction->filtration hplc HPLC Purification filtration->hplc characterization Structural Characterization (NMR, MS, IR) hplc->characterization

Workflow for the Isolation and Characterization of this compound Alkaloids.

Conclusion

The this compound alkaloids represent a fascinating and potent class of natural products. Their unique biology, complex chemistry, and significant toxicity underscore the importance of continued research. This guide provides a foundational understanding of their natural occurrence and the methodologies required for their study. Further investigation into the pharmacology and mechanism of action of these compounds may unlock new avenues for drug discovery and development, while also shedding light on the intricate chemical ecology of salamanders.

References

A Historical Perspective on Samandarine Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Samandarine, a potent steroidal alkaloid isolated from the skin secretions of the fire salamander (Salamandra salamandra), has intrigued scientists for over a century. Its complex chemical structure and profound physiological effects, particularly on the central nervous system, have made it a subject of extensive research. This technical guide provides a comprehensive historical perspective on this compound research, detailing its discovery, the elucidation of its structure, and the exploration of its biological activities. It summarizes key quantitative data on its toxicity and antimicrobial properties, outlines detailed experimental protocols for its isolation and analysis, and presents our current understanding of its mechanism of action through signaling pathway diagrams. This document serves as a valuable resource for researchers and professionals in pharmacology, toxicology, and drug development who are interested in the scientific journey and future potential of this fascinating natural compound.

Introduction: From Folklore to Pharmacology

The toxic nature of the fire salamander has been recognized since antiquity, with early writings often attributing mystical properties to the amphibian's defensive secretions.[1] However, it was not until the 19th and 20th centuries that scientific investigation began to unravel the chemical basis of this toxicity. The journey of this compound research is a compelling narrative of chemical discovery, from early isolation attempts to the complex elucidation of its unique steroidal structure and the ongoing quest to understand its precise mechanism of action.

A Century of Discovery: Key Milestones in this compound Research

The scientific inquiry into salamander venom began in the mid-19th century, with early researchers isolating a crude toxic extract. A timeline of significant milestones is presented below:

  • 1899: The first successful isolation of a crystalline salt of the primary alkaloid, named "this compound," was achieved by Faust.[2]

  • Mid-20th Century: The pioneering work of Schöpf and Habermehl led to the structural elucidation of this compound and other related alkaloids from salamander secretions.[2]

  • 1961: The definitive stereochemistry of this compound was confirmed through X-ray crystallography, revealing its complex, cage-like structure.[2]

  • 1968: Habermehl and Haaf investigated the biosynthesis of this compound, demonstrating its origin from cholesterol.[2]

  • Late 20th & Early 21st Century: Research focus shifted towards understanding the neurotoxic effects and potential antimicrobial properties of this compound, with ongoing efforts to pinpoint its molecular targets.

Physicochemical Properties and Structure

This compound (C₁₉H₃₁NO₂) is a steroidal alkaloid characterized by a complex heterocyclic structure. Its molecular weight is approximately 305.46 g/mol . The molecule possesses a high degree of saturation and a unique bridged ether linkage, contributing to its rigidity and likely its specific interaction with biological targets.

Biological Activity and Toxicity

This compound is a potent neurotoxin, with its primary effects observed on the central nervous system, particularly the spinal cord.[2] This neurotoxicity manifests as convulsions, respiratory paralysis, and ultimately, death at sufficient doses.[2]

Quantitative Toxicity Data

The lethal dose (LD50) of this compound has been determined in various animal models, highlighting its high toxicity.

Animal ModelAdministration RouteLD50 ValueReference(s)
MouseNot Specified70 µg/kg[2]
DogNot Specified700-900 µg/kg[2]
FrogNot Specified19 mg/kg[3]
RabbitNot Specified1 mg/kg[3]
Antimicrobial Activity

In addition to its neurotoxicity, this compound and related alkaloids have been suggested to possess antimicrobial properties, potentially serving as a defense mechanism against skin infections in the salamander.[4]

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)Reference(s)
SamandaroneSaccharomyces cerevisiae1.5 x 10⁻⁶ M[5]
This compoundSaccharomyces cerevisiae1.5 x 10⁻⁶ M[5]
SamandaridineSaccharomyces cerevisiae1.5 x 10⁻⁶ M[5]

Mechanism of Action: An Unfolding Story

The precise molecular mechanism underlying this compound's neurotoxicity is not yet fully elucidated. However, current research points towards its interaction with critical components of neuronal signaling. The primary hypothesis is that this compound disrupts the delicate balance of excitatory and inhibitory signals within the spinal cord.[1][5]

Hypothesized Signaling Pathway

The convulsant effects of this compound suggest a mechanism involving either the enhancement of excitatory neurotransmission or the blockade of inhibitory neurotransmission.[1] Potential molecular targets include voltage-gated ion channels and ligand-gated ion channels such as GABA and glycine receptors.[1]

G Hypothesized Neurotoxic Signaling Pathway of this compound cluster_neuron Spinal Cord Neuron This compound This compound IonChannel Voltage-Gated Ion Channels This compound->IonChannel Modulates Receptor Inhibitory Neurotransmitter Receptors (GABA/Glycine) This compound->Receptor Antagonizes Disruption Disruption of Ion Homeostasis IonChannel->Disruption InhibitionBlock Blockade of Inhibitory Signals Receptor->InhibitionBlock Hyperexcitability Neuronal Hyperexcitability Disruption->Hyperexcitability InhibitionBlock->Hyperexcitability Convulsions Muscle Convulsions Hyperexcitability->Convulsions Paralysis Respiratory Paralysis Convulsions->Paralysis

Caption: Hypothesized mechanism of this compound-induced neurotoxicity.

Experimental Protocols

Isolation and Purification of this compound Alkaloids

The isolation of this compound from salamander skin secretions requires careful chromatographic techniques due to the presence of multiple, structurally similar alkaloids. High-performance liquid chromatography (HPLC) is the method of choice for obtaining pure compounds.[6][7][8]

  • Gently collect the skin secretions from the parotoid glands of Salamandra salamandra.

  • Extract the secretions with methanol for 20 minutes with gentle agitation.[7]

  • Filter the methanolic extract to remove particulate matter.[7]

  • The extract can be concentrated under a stream of nitrogen before HPLC analysis.[9]

A reversed-phase HPLC system is typically used for the separation of this compound alkaloids.

  • Column: A C18 reversed-phase column is recommended.[10]

  • Mobile Phase: A gradient of acetonitrile in water with a formic acid modifier (e.g., 0.1%) is commonly employed.[10]

  • Detection: As this compound alkaloids lack a strong chromophore, mass spectrometry (MS) or a diode array detector (DAD) set to a low wavelength (190-210 nm) is necessary for detection.[7]

G Workflow for this compound Isolation and Purification Collection Collection of Salamander Skin Secretion Extraction Methanol Extraction Collection->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration Filtration->Concentration HPLC Reversed-Phase HPLC (C18 Column) Concentration->HPLC Detection MS or DAD Detection (Low Wavelength) HPLC->Detection Fractionation Fraction Collection Detection->Fractionation Analysis Purity Analysis (NMR, MS) Fractionation->Analysis

Caption: General workflow for isolating and purifying this compound.

In Vitro Neurotoxicity Assessment

Primary neuronal cultures are a valuable tool for investigating the direct effects of this compound on neuronal viability and function.[5]

  • Cell Culture: Prepare primary neuronal cultures, for example, from the spinal cords of rodent embryos.[5]

  • Compound Application: Once the neurons have matured in vitro, apply different concentrations of purified this compound to the culture medium.[5]

  • Viability Assays: Assess cell viability using standard assays such as the MTT or LDH assay to determine the cytotoxic concentration of this compound.[5]

  • Electrophysiology: To investigate the mechanism of action, perform whole-cell patch-clamp recordings on individual neurons to measure changes in membrane potential, action potential firing, and specific ion channel currents in response to this compound application.[5]

Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound can be quantified by determining the Minimum Inhibitory Concentration (MIC) using a broth microdilution method.[5]

  • Preparation of this compound Dilutions: Prepare a serial dilution of purified this compound in a suitable broth medium in a 96-well microtiter plate.[5]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi).[5]

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.[5]

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.[5]

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.[5]

Future Directions and Conclusion

Despite over a century of research, the complete story of this compound is still being written. The precise molecular targets of its neurotoxic action remain a key area for future investigation. Advanced techniques such as receptor binding assays and high-throughput screening could be employed to identify the specific ion channels or receptors with which this compound interacts. A deeper understanding of its mechanism of action could not only shed light on the fundamental principles of neurotoxicology but also potentially pave the way for the development of novel pharmacological tools or therapeutic leads. Furthermore, a more comprehensive evaluation of its antimicrobial spectrum is warranted. The historical journey of this compound research serves as a testament to the enduring value of natural products in drug discovery and our quest to understand the intricate chemical language of the natural world.

References

Methodological & Application

Total Synthesis of Samandarine: A Review of Synthetic Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Samandarine is a potent steroidal alkaloid, the primary toxin secreted by the fire salamander (Salamandra salamandra). Its complex, cage-like structure, featuring a unique bridged oxazolidone system in the A-ring, has made it a challenging and intriguing target for total synthesis. Historically, the synthesis of this compound and its analogues has been a subject of interest, primarily in the 1960s and 1970s, with a recent resurgence in synthetic efforts. This document provides an overview of the key synthetic strategies and challenges associated with the total synthesis of this compound, based on available scientific literature.

While a complete, step-by-step experimental protocol with comprehensive quantitative data is not publicly available in its entirety, this document outlines the key synthetic approaches that have been reported. The information presented here is compiled from published abstracts, communications, and reviews. The most comprehensive and recent work appears to be a 2025 PhD thesis from Stanford University, which is expected to contain detailed experimental procedures.

Key Synthetic Challenges

The primary obstacle in the total synthesis of this compound lies in the stereoselective construction of its intricate tetracyclic core, particularly the aza-A-homo-steroid skeleton with the embedded 1α,3α-oxide bridge. The formation of the bridged oxazolidone system of Ring A with the correct stereochemistry has been a focal point of synthetic research.

Reported Synthetic Approaches

Two main strategies have been described in the literature for the synthesis of the this compound skeleton: a biomimetic approach and a stereoselective construction of the A-ring.

Biogenetically Modelled Synthesis (Benn and Shaw, 1973)

Inspired by the biosynthesis of this compound from cholesterol, this approach utilizes a steroid precursor to construct the characteristic aza-A-homo-steroid core. The key transformation in this strategy is a Schmidt rearrangement .

Experimental Protocol (Conceptual)

A detailed experimental protocol for this synthesis is not available in the reviewed literature. However, the key step involves the treatment of a 17β-acetoxy-1α-hydroxy-5β-androstan-3-one derivative with hydrazoic acid under acidic conditions to induce the Schmidt rearrangement. This reaction is intended to insert a nitrogen atom into the A-ring, forming the corresponding 3-aza-4-oxo-lactam. Subsequent reduction of the lactam would then yield the this compound-type alkaloid.

Workflow of the Biogenetically Modelled Synthesis

G start 17β-acetoxy-1α-hydroxy-5β-androstan-3-one schmidt Schmidt Rearrangement (Hydrazoic Acid) start->schmidt lactam 3-aza-4-oxo-lactam schmidt->lactam reduction Reduction lactam->reduction product This compound-type Alkaloid reduction->product

Caption: Conceptual workflow of the biogenetically modelled synthesis of a this compound-type alkaloid.

Stereoselective Synthesis of the Bridged Oxazolidone System (Shimizu, 1976)

This approach focuses on the challenging construction of the A-ring's bridged oxazolidone system with the correct stereochemistry. While the full synthetic sequence is not detailed in the available literature, a few key steps of this synthesis have been highlighted.

Key Experimental Steps (Conceptual)

  • Epoxidation: An alkene precursor is treated with an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide.

  • Regio- and Stereoselective Epoxide Opening: The epoxide is then opened in an anti-Markovnikov fashion using a nitrogen nucleophile, such as sodium azide. This step is crucial for establishing the correct stereochemistry of the amino and hydroxyl groups.

  • Reductive Cyclization: The resulting azido alcohol is then reduced, likely with a reducing agent such as sodium borohydride, to facilitate the formation of the azaheterocycle and the bridged oxazolidone.

Workflow for the Stereoselective A-Ring Formation

G alkene Alkene Precursor epoxidation Epoxidation (m-CPBA) alkene->epoxidation epoxide Epoxide epoxidation->epoxide opening Anti-Markovnikov Epoxide Opening (Sodium Azide) epoxide->opening azido_alcohol Azido Alcohol opening->azido_alcohol reduction Reductive Cyclization (Sodium Borohydride) azido_alcohol->reduction product Bridged Oxazolidone System reduction->product

Caption: Key steps in the stereoselective synthesis of the this compound A-ring.

Quantitative Data

Unfortunately, specific quantitative data such as reaction yields, spectroscopic data (NMR, IR, MS), and optical rotation for the individual steps of a complete total synthesis of this compound are not available in the publicly accessible literature reviewed for this document. The reports from the 1970s mention "low to moderate yields" for some steps, but precise figures are not provided. The recent PhD thesis by Lawrence John Berg IV is the most likely source for this detailed information.

Recent Advancements

A 2025 PhD thesis by Lawrence John Berg IV from Stanford University, titled "Synthesis of this compound alkaloids," is noted to detail the chemical synthesis of multiple members of the this compound family, including this compound itself. This work represents the most current and likely the most comprehensive account of the total synthesis of this complex natural product. Accessing this thesis would be crucial for obtaining the detailed experimental protocols and quantitative data required for laboratory replication.

Conclusion

Application Notes and Protocols for the Isolation and Purification of Samandarine from Salamandra salamandra

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Samandarine is a potent steroidal alkaloid found in the skin secretions of the fire salamander (Salamandra salamandra).[1] It is the primary toxic component of the salamander's defensive secretions and exhibits significant neurotoxic properties.[1] These secretions have also been noted for their antimicrobial and antifungal activities.[2][3] The unique chemical structure and biological activity of this compound and its derivatives make them of interest for toxicological, pharmacological, and drug development research.[4] However, the isolation and purification of these compounds present challenges due to their limited availability and the lack of a significant chromophore for standard detection methods.[2][5] These application notes provide a detailed protocol for the non-invasive collection, extraction, and purification of this compound.

Data Presentation

The yield and purity of isolated this compound can vary depending on the specific extraction and purification methods employed, as well as individual differences in the salamanders. The following table summarizes representative data synthesized from the literature.

ParameterValueSource(s)
Starting Material Glandular secretion from Salamandra salamandra[2]
Extraction Solvent Methanol[2][5]
Purification Method Semi-preparative High-Performance Liquid Chromatography (HPLC)[2][6]
Reported Yield Approximately 4 mg of this compound from 1 g of secretion[2][6]
Purity Assessment High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Nuclear Magnetic Resonance (NMR)[2][7][8]
Molecular Formula C₁₉H₃₁NO₂[1]
LD₅₀ (mice) 70 µg/kg[1][4]

Experimental Protocols

The following protocols describe a non-invasive method for the collection of salamander secretions and the subsequent isolation and purification of this compound.

1. Non-invasive Collection of Glandular Secretion

This method allows for the collection of skin secretions without harming the salamander.[7]

  • Materials:

    • Live Salamandra salamandra specimens (handled under appropriate ethical guidelines and permits)

    • Sterile glass vials

    • Smooth, sterile instrument (e.g., spatula)

    • Ice or freezer for sample storage

  • Procedure:

    • Gently restrain the fire salamander.

    • Apply light pressure to the parotoid glands, located behind the eyes, using a sterile spatula.[8] This will induce the secretion of a milky white poison.[7]

    • Collect the secretion in a pre-weighed, sterile glass vial.[8]

    • Immediately place the vial on ice or store at -20°C until the extraction process.[8]

    • Release the salamander back into its habitat.[8]

2. Extraction of this compound Alkaloids

This protocol outlines the extraction of alkaloids from the collected glandular secretion using methanol.

  • Materials:

    • Collected salamander secretion

    • Methanol (MeOH)

    • Vortex mixer

    • Centrifuge

    • Pipettes and new sterile vials

  • Procedure:

    • Add methanol to the collected secretion.[7]

    • Vortex the mixture thoroughly to ensure the dissolution of the alkaloids.[7]

    • Centrifuge the methanolic extract to pellet any cellular debris and particulate matter.[7]

    • Carefully transfer the supernatant containing the dissolved alkaloids to a new, clean vial.[8]

    • The resulting methanolic extract can be directly used for HPLC purification or stored at low temperatures for later use.[7]

3. Purification of this compound by HPLC

Due to the lack of a significant UV-Vis chromophore in this compound alkaloids, HPLC coupled with mass spectrometry (HPLC-MS) is essential for detection and purification.[2][5]

  • Instrumentation and Materials:

    • Semi-preparative HPLC system equipped with a mass spectrometer (e.g., with a Heated Electrospray Ionization - HESI source).[2][5]

    • Reversed-phase C18 column.[7]

    • Mobile phase: Acetonitrile and water (both with 0.1% formic acid).[8]

    • Methanolic extract of salamander secretion.

    • 0.22 µm syringe filter.

  • Procedure:

    • Concentrate the methanolic extract under a gentle stream of nitrogen.[8]

    • Re-dissolve the dried extract in a small volume of the initial HPLC mobile phase.[8]

    • Filter the sample through a 0.22 µm syringe filter before injection to remove any remaining particulate matter.[8]

    • Inject the filtered sample onto the C18 semi-preparative HPLC column.

    • Employ a gradient elution method. A typical gradient might start with 5% acetonitrile in water (both with 0.1% formic acid) and increase to 100% acetonitrile over a period of 30 minutes.[8] The specific gradient may need to be optimized based on the system and column used.[2]

    • Monitor the elution using the mass spectrometer to identify the fractions containing this compound based on its mass-to-charge ratio.

    • Collect the fractions corresponding to the this compound peak as identified by the mass spectrometer.[8]

    • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

4. Characterization and Purity Assessment

The identity and purity of the isolated this compound should be confirmed using modern analytical techniques.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the isolated compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the identity of this compound.[2][7] High-field NMR data is crucial for the complete structural elucidation of these complex alkaloids.[3]

Visualizations

Experimental Workflow for this compound Isolation

G cluster_collection Collection cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis collection Non-invasive 'milking' of Salamandra salamandra parotoid glands extraction Extraction with Methanol collection->extraction Crude Secretion centrifugation Centrifugation to remove debris extraction->centrifugation hplc Semi-preparative HPLC (C18) with MS detection centrifugation->hplc Methanolic Extract analysis Characterization by NMR and MS hplc->analysis Purified this compound G This compound This compound CNS Central Nervous System (CNS) - Spinal Cord - This compound->CNS Primary Target IonChannels Voltage-gated Ion Channels (Na+, K+) CNS->IonChannels Neurotransmitter Disruption of Neurotransmitter Release IonChannels->Neurotransmitter Neuronal Neuronal Hyperexcitability Neurotransmitter->Neuronal Convulsions Convulsions Neuronal->Convulsions Respiratory Respiratory Paralysis Neuronal->Respiratory

References

Application Note: Quantification of Samandarine Using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of Samandarine, a potent neurotoxic steroid alkaloid found in the skin secretions of fire salamanders. The described methodology utilizes High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), providing high selectivity and accuracy for the analysis of this compound in complex biological matrices. This document provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with typical method validation parameters to ensure reliable and reproducible results.

Introduction

This compound and its related alkaloids are of significant interest to researchers in toxicology, pharmacology, and drug development due to their pronounced neurotoxic effects.[1][2][3] Accurate quantification of these compounds is crucial for toxicological assessments, pharmacokinetic studies, and the investigation of their potential as therapeutic agents. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of complex mixtures, and its coupling with Mass Spectrometry (MS) offers unparalleled sensitivity and specificity for the quantification of target analytes.[4][5][6] This application note presents a detailed HPLC-MS method optimized for the quantitative analysis of this compound.

Experimental Protocols

Sample Preparation (from Salamander Skin Secretion)

A non-invasive "milking" technique is employed to collect skin secretions from the parotoid glands of fire salamanders.[1][2][3][5]

Protocol:

  • Gently hold the salamander and apply light pressure to the parotoid glands.

  • Collect the secreted milky fluid into a pre-weighed sterile glass vial.

  • Immediately add methanol to the secretion to extract the alkaloids.[1][2][7]

  • Vortex the mixture thoroughly to ensure complete dissolution.

  • Centrifuge the methanolic extract to pellet any cellular debris.[7]

  • Carefully transfer the supernatant to a clean vial for HPLC-MS analysis.

  • For quantitative analysis, the extract should be filtered through a 0.22 µm syringe filter prior to injection.

Standard Solution Preparation
  • Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution with the initial mobile phase composition to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

HPLC-MS Method

Instrumentation:

An HPLC system equipped with a binary pump, autosampler, and column oven, coupled to a mass spectrometer with an electrospray ionization (ESI) source.[5][6]

Chromatographic Conditions:

ParameterValue
Column C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm)[6]
Mobile Phase A Water with 0.1% Formic Acid[4][8]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[4][8]
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min[6]
Column Temperature 40°C[6]
Injection Volume 5 µL[6]

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[6]
Scan Type Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Monitored m/z For this compound ([M+H]⁺), specific transitions to be determined by direct infusion of a standard.
Source Temperature To be optimized for the specific instrument
Capillary Voltage To be optimized for the specific instrument

Data Presentation

Quantitative Method Validation Data

The following table summarizes the typical performance characteristics of a validated HPLC-MS method for the quantification of steroid alkaloids, which can be expected for the this compound assay.

Validation ParameterTypical Performance
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.2 - 1 ng/mL
Limit of Quantification (LOQ) 1 - 5 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_ms HPLC-MS Analysis cluster_data_analysis Data Analysis SampleCollection Sample Collection (Salamander Secretion) Extraction Methanolic Extraction SampleCollection->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration HPLC HPLC Separation (C18 Column, Gradient Elution) Filtration->HPLC MS MS Detection (ESI+, SIM/MRM) HPLC->MS DataAcquisition Data Acquisition MS->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification Report Reporting Quantification->Report

Caption: Experimental workflow for this compound quantification.

logical_relationship cluster_method_dev Method Development cluster_validation Method Validation cluster_application Application Optimization Optimization of Chromatographic and MS Parameters Linearity Linearity & Range Optimization->Linearity Accuracy Accuracy Optimization->Accuracy Precision Precision Optimization->Precision Sensitivity Sensitivity (LOD, LOQ) Optimization->Sensitivity Specificity Specificity Optimization->Specificity RoutineAnalysis Routine Sample Analysis Linearity->RoutineAnalysis Accuracy->RoutineAnalysis Precision->RoutineAnalysis Sensitivity->RoutineAnalysis Specificity->RoutineAnalysis

Caption: Logical relationship of HPLC method development and validation.

References

Application Notes and Protocols for the GC/MS Analysis of Samandarine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Samandarine and its derivatives are a group of toxic steroidal alkaloids found in the skin secretions of fire salamanders (Salamandra species). These compounds exhibit potent neurotoxic and antimicrobial properties, making them of significant interest in the fields of toxicology, pharmacology, and drug discovery. Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful analytical technique for the identification and quantification of these alkaloids in biological samples.[1][2][3] This document provides detailed application notes and protocols for the GC/MS analysis of this compound and its derivatives.

Quantitative Data

While comprehensive quantitative GC/MS data for this compound and its derivatives are not extensively published, the following tables summarize available toxicity and antimicrobial activity data.

Table 1: Acute Toxicity of Samandarin in Animal Models

Animal ModelRoute of AdministrationLD₅₀Reference(s)
MouseNot Specified70 µg/kg[4]
DogNot Specified700-900 µg/kg[4]
RabbitNot Specified1 mg/kg

Table 2: Antimicrobial Activity of this compound Alkaloids

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)Reference(s)
SamandaroneSaccharomyces cerevisiae1.5 x 10⁻⁶ M
This compoundSaccharomyces cerevisiae1.5 x 10⁻⁶ M
SamandaridineSaccharomyces cerevisiae1.5 x 10⁻⁶ M

Experimental Protocols

Sample Collection and Extraction

This protocol is adapted from non-invasive methods for collecting salamander skin secretions.

Materials:

  • Sterile cotton swabs or filter paper

  • Methanol (HPLC grade)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • GC vials

Procedure:

  • Gently restrain the salamander and apply light pressure to the parotoid glands to induce secretion of the milky white poison.

  • Absorb the secretion onto a sterile cotton swab or a piece of filter paper.

  • Immediately place the swab or paper into a vial containing a known volume of methanol.

  • Vortex the vial vigorously for 1-2 minutes to extract the alkaloids into the methanol.

  • Centrifuge the sample to pellet any particulate matter.

  • Filter the supernatant through a 0.22 µm syringe filter into a clean GC vial.

  • The sample is now ready for GC/MS analysis.

GC/MS Analysis Protocol

The following protocol is a general guideline for the analysis of steroidal alkaloids and should be optimized for the specific instrument and target analytes.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC/MS)

  • Capillary Column: A non-polar or semi-polar column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is recommended for alkaloid analysis.

GC Parameters (Example):

ParameterValue
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Temperature Program
Initial Temperature110 °C, hold for 2 min
Ramp 110 °C/min to 200 °C
Ramp 25 °C/min to 280 °C, hold for 9 min

MS Parameters (Example):

ParameterValue
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Ion Source Temperature 200 °C
Scan Range 45-450 m/z
Solvent Delay 2 min

Data Analysis:

Identification of this compound and its derivatives can be achieved by comparing the obtained mass spectra with reference spectra from databases (e.g., NIST, Wiley) and published literature.[5] For quantitative analysis, a calibration curve should be prepared using certified reference standards.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC/MS analysis of this compound and its derivatives.

cluster_0 Sample Preparation cluster_1 GC/MS Analysis cluster_2 Data Analysis Sample Collection Sample Collection (Salamander Skin Secretion) Extraction Extraction (Methanol) Sample Collection->Extraction Filtration Filtration (0.22 µm filter) Extraction->Filtration Injection GC Injection Filtration->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Compound Identification (Mass Spectra Library) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for GC/MS analysis of this compound.

Hypothesized Signaling Pathway of Samandarone-Induced Neurotoxicity

The neurotoxic effects of this compound alkaloids are believed to stem from their interaction with the central nervous system, particularly the spinal cord.[4] The following diagram illustrates a hypothesized signaling pathway for the neurotoxicity of Samandarone, a key derivative.

Samandarone Samandarone IonChannels Neuronal Ion Channels (e.g., Voltage-gated Na+ channels, GABAa Receptors) Samandarone->IonChannels Modulation Hyperexcitability Neuronal Hyperexcitability IonChannels->Hyperexcitability Leads to Convulsions Muscle Convulsions Hyperexcitability->Convulsions Causes Paralysis Respiratory Paralysis Convulsions->Paralysis Progresses to

Caption: Hypothesized neurotoxic pathway of Samandarone.

References

Application Notes and Protocols for ESI-MS Fragmentation of Samandarine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Samandarine alkaloids are a class of toxic steroidal alkaloids found in the skin secretions of fire salamanders (genus Salamandra) and their relatives. These compounds serve as a chemical defense mechanism against predators and microorganisms. The unique and complex structure of these alkaloids makes their characterization challenging. Electrospray ionization mass spectrometry (ESI-MS), particularly when coupled with tandem mass spectrometry (MS/MS), is a powerful analytical technique for the identification and structural elucidation of this compound alkaloids. This document provides detailed application notes on the ESI-MS fragmentation patterns of common this compound alkaloids and protocols for their analysis.

ESI-MS/MS Fragmentation Patterns of Key this compound Alkaloids

The fragmentation of this compound alkaloids in positive ion ESI-MS/MS is characterized by a series of neutral losses and characteristic fragment ions that provide structural information. The protonated molecule, [M+H]⁺, is typically the precursor ion selected for fragmentation. The stability of the steroidal backbone and the nature of the substituents influence the fragmentation pathways.

It is important to note that some this compound alkaloids, such as Samanone, can be resistant to fragmentation, leading to either no significant fragments or complete degradation of the molecule under certain MS/MS conditions.[1][2] Optimization of collision energy is therefore crucial for obtaining informative spectra.

Quantitative Fragmentation Data

The following table summarizes the high-resolution ESI-MS/MS fragmentation data for five common this compound alkaloids, as identified in the skin secretions of Lyciasalamandra species.[3]

CompoundPrecursor Ion [M+H]⁺ (m/z)Major Fragment Ions (m/z) and Relative Intensities
This compound 306.2429288.23 (100), 227.18 (53), 253.2 (39), 271.21 (37), 245.19 (21), 241.2 (17), 259.21 (14), 262.22 (12), 201.16 (11)
Samandarone 304.2273286.22 (100), 304.23 (18), 243.17 (8), 269.19 (7), 217.16 (3)
O-acetylthis compound 348.2532330.24 (100), 227.18 (47), 253.20 (35), 271.21 (32), 288.23 (25), 241.2 (23), 319.23 (18), 259.21 (18), 245.19 (14), 270.22 (13), 201.16 (11), 304.23 (10)
Samanine 292.2637292.26 (100), 147.12 (18), 161.13 (16), 291.25 (15), 135.12 (13), 105.07 (13), 145.1 (12), 121.1 (12)
Samanone 290.2474290.25 (100), 159.12 (11), 133.1 (10), 287.29 (10), 147.12 (9), 145.1 (9), 229.2 (7)

Experimental Protocols

The following protocols are based on methodologies reported for the analysis of this compound alkaloids from salamander skin secretions.[4][5]

Sample Preparation: Salamander Skin Secretion
  • Collection: Gently collect skin secretions from the parotoid glands of the salamander using a suitable collection method (e.g., gentle pressure or swabbing).

  • Extraction: Dissolve the collected secretion in a suitable solvent such as methanol.

  • Filtration: Filter the extract through a 0.22 µm syringe filter to remove any particulate matter before analysis.

UPLC-ESI-HRMS/MS Analysis

Instrumentation: A high-resolution mass spectrometer (e.g., a Q-Exactive or similar Orbitrap instrument) coupled with an ultra-high-performance liquid chromatography (UHPLC) system.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the alkaloids of interest. A starting condition of 5-10% B, increasing to 95-100% B over 15-20 minutes is a good starting point.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 1-5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 - 4.0 kV.

  • Source Temperature: 120 - 150 °C.

  • Sheath Gas Flow Rate: 30 - 40 arbitrary units.

  • Auxiliary Gas Flow Rate: 5 - 10 arbitrary units.

  • Full Scan (MS1) Parameters:

    • Mass Range: m/z 100 - 1000.

    • Resolution: 60,000 - 70,000.

  • Tandem MS (MS/MS) Parameters:

    • Acquisition Mode: Data-Dependent Acquisition (DDA) or Parallel Reaction Monitoring (PRM).

    • Precursor Ion Selection: Top 3-5 most intense ions from the full scan.

    • Collision Gas: Nitrogen or Argon.

    • Collision Energy: Stepped or ramped collision energy (e.g., 10-40 eV) is recommended to obtain a wide range of fragment ions, especially for more stable compounds.

    • Resolution: 15,000 - 30,000.

Visualizations

Proposed ESI-MS/MS Fragmentation Pathway of this compound

G cluster_this compound This compound Fragmentation parent This compound [M+H]⁺ m/z 306.24 frag1 [M+H-H₂O]⁺ m/z 288.23 parent->frag1 - H₂O frag2 Fragment m/z 253.20 frag1->frag2 - C₂H₇N frag3 Fragment m/z 227.18 frag2->frag3 - C₂H₂ G cluster_workflow Experimental Workflow sample_collection Sample Collection (Salamander Skin Secretion) extraction Solvent Extraction (Methanol) sample_collection->extraction filtration Filtration (0.22 µm filter) extraction->filtration lc_separation UPLC Separation (C18 Column) filtration->lc_separation ms_analysis ESI-HRMS/MS Analysis (Positive Ion Mode) lc_separation->ms_analysis data_analysis Data Analysis (Fragmentation Pattern) ms_analysis->data_analysis

References

Application Notes and Protocols: In Vitro Antimicrobial Activity Assay of Samandarine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Samandarine is a potent steroidal alkaloid found in the skin secretions of the fire salamander (Salamandra salamandra)[1][2]. This compound is a key component of the salamander's defense mechanism, exhibiting significant toxicity to predators[1][2]. Beyond its neurotoxic effects, this compound and its related alkaloids, such as samandarone, have demonstrated antimicrobial and antifungal properties[3][4][5]. This has generated interest in their potential as lead compounds for the development of novel antimicrobial agents, especially in the context of rising antibiotic resistance[5][6].

The steroidal structure of this compound confers lipophilic properties, which may facilitate its passage across microbial cell membranes[7]. While the precise mechanism of its antimicrobial action is not yet fully elucidated, it is believed to contribute to the salamander's defense against skin pathogens[4][6]. However, a significant gap exists in the scientific literature regarding the specific, quantitative antimicrobial spectrum of purified this compound against a broad range of bacterial and fungal pathogens[1][5]. Reliable data on its biological activity are scarce, partly due to the difficulty in obtaining and studying these substances[5].

These application notes provide detailed protocols for the in vitro evaluation of the antimicrobial activity of this compound, offering a framework for researchers to generate robust and comparable data.

Data Presentation: Quantitative Antimicrobial Activity of this compound

Due to the limited availability of specific Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound in published literature, the following table is provided as a template for researchers to systematically record their experimental findings. It is recommended to test this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.

Table 1: Template for Recording the Antimicrobial Activity of this compound

Microorganism Strain ID This compound MIC (µg/mL) This compound MBC (µg/mL) Positive Control Positive Control MIC/MBC (µg/mL)
Staphylococcus aureus ATCC 29213 Vancomycin
Enterococcus faecalis ATCC 29212 Ampicillin
Escherichia coli ATCC 25922 Ciprofloxacin
Pseudomonas aeruginosa ATCC 27853 Ciprofloxacin
Candida albicans ATCC 90028 Amphotericin B

| Aspergillus fumigatus | ATCC 204305 | | | Amphotericin B | |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of this compound.

Materials:

  • Purified this compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well sterile microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal strains

  • Spectrophotometer or microplate reader

  • Positive control antibiotics (e.g., ciprofloxacin, vancomycin, amphotericin B)

  • Sterile pipette tips and multichannel pipettor

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Due to its lipophilic nature, dissolve this compound in a minimal amount of sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Further dilutions should be made in the appropriate broth medium. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to avoid solvent-induced toxicity to the microorganisms.

  • Preparation of Microbial Inoculum:

    • From a fresh culture, suspend several colonies of the test microorganism in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Broth Microdilution Assay:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution (in broth) to the first well of each row and perform a two-fold serial dilution by transferring 100 µL from each well to the next.

    • After serial dilutions, add 100 µL of the prepared microbial inoculum to each well.

    • Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and no this compound). A sterility control (broth only) should also be included.

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the absorbance at 600 nm using a microplate reader.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

Procedure:

  • Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.

  • Spot-inoculate the aliquots onto a fresh agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates at the appropriate temperature and duration for the test microorganism.

  • The MBC is the lowest concentration of this compound that results in a 99.9% reduction in the initial inoculum.

Protocol 3: Agar Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity.

Materials:

  • Purified this compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal strains

  • Sterile swabs

  • Positive control antibiotic disks

Procedure:

  • Preparation of this compound Disks:

    • Dissolve this compound in a suitable volatile solvent (e.g., ethanol, methanol).

    • Apply a known amount of the this compound solution to sterile filter paper disks and allow the solvent to evaporate completely in a sterile environment.

  • Inoculation of Agar Plates:

    • Prepare a microbial inoculum equivalent to a 0.5 McFarland standard.

    • Using a sterile swab, evenly inoculate the entire surface of an MHA plate to create a confluent lawn of microbial growth.

  • Disk Application:

    • Aseptically place the this compound-impregnated disks and a positive control disk onto the surface of the inoculated agar.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Measurement of Inhibition Zones:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters. The size of the zone correlates with the susceptibility of the microorganism to this compound.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Samandarine_Stock This compound Stock (in DMSO) Serial_Dilution Serial Dilution in 96-well plate Samandarine_Stock->Serial_Dilution Dilute in broth Microbial_Culture Microbial Culture (Bacteria/Fungi) Inoculum_Prep Inoculum Preparation (0.5 McFarland) Microbial_Culture->Inoculum_Prep Inoculation Inoculation of wells (5x10^5 CFU/mL) Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubation (37°C, 24h) Inoculation->Incubation MIC_Reading MIC Reading (Visual/Absorbance) Incubation->MIC_Reading MBC_Plating MBC Plating (on Agar) MIC_Reading->MBC_Plating From clear wells MBC_Reading MBC Reading MBC_Plating->MBC_Reading After incubation

Caption: Workflow for determining the MIC and MBC of this compound.

Hypothesized Antimicrobial Mechanisms of Steroidal Alkaloids

mechanism_of_action cluster_cell Bacterial Cell This compound This compound (Steroidal Alkaloid) Membrane Cell Membrane Disruption This compound->Membrane Potential Target DNA_Synthesis Inhibition of DNA Synthesis This compound->DNA_Synthesis Potential Target Protein_Synthesis Inhibition of Protein Synthesis This compound->Protein_Synthesis Potential Target Cell_Division Inhibition of Cell Division (e.g., FtsZ) This compound->Cell_Division Potential Target Bacterial_Death Bacteriostatic / Bactericidal Effect Membrane->Bacterial_Death DNA_Synthesis->Bacterial_Death Protein_Synthesis->Bacterial_Death Cell_Division->Bacterial_Death

Caption: Hypothesized antimicrobial mechanisms of steroidal alkaloids.

References

Investigating the Neurotoxic Effects of Samandarine on Spinal Cord Neurons: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Samandarine is a potent steroidal alkaloid found in the skin secretions of the fire salamander (Salamandra salamandra). It is known to be highly toxic, with its primary target being the central nervous system, specifically the spinal cord. Incidents of poisoning are characterized by convulsions, respiratory paralysis, and can ultimately be fatal. Despite its recognized neurotoxicity, the precise molecular and cellular mechanisms underlying the effects of this compound on spinal cord neurons are not yet fully understood.

These application notes provide a comprehensive suite of protocols for researchers investigating the neurotoxic properties of this compound. The methodologies detailed below will guide the systematic evaluation of this compound's impact on neuronal viability, electrophysiological function, and the underlying signaling pathways.

Data Presentation

To facilitate clear and concise analysis of experimental outcomes, all quantitative data should be organized into structured tables. Below are template tables for key assays.

Table 1: Dose-Response Cytotoxicity of this compound on Primary Spinal Cord Neurons

This compound Concentration (µM)Cell Viability (%) (MTT Assay)Cytotoxicity (%) (LDH Assay)
0 (Vehicle Control)1000
0.1
1
10
50
100

Table 2: Electrophysiological Effects of this compound on Spinal Cord Neurons

ParameterControlThis compound (Concentration)
Resting Membrane Potential (mV)
Action Potential Threshold (mV)
Action Potential Amplitude (mV)
Action Potential Firing Frequency (Hz)
Na+ Current Amplitude (pA)
K+ Current Amplitude (pA)

Table 3: Effects of this compound on Apoptosis and Mitochondrial Health

TreatmentApoptotic Cells (%) (TUNEL Assay)Mitochondrial Membrane Potential (JC-1 Red/Green Ratio)
Vehicle Control
This compound (IC50 Concentration)
Positive Control (e.g., Staurosporine)

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to elucidate the neurotoxic effects of this compound.

Isolation and Culture of Primary Spinal Cord Neurons

A reliable source of primary spinal cord neurons is fundamental for in vitro neurotoxicity studies. This protocol is adapted from established methods for isolating neurons from neonatal mice.[1][2][3][4]

Materials:

  • Neonatal mice (P1-P3)

  • Dissection tools (sterile)

  • Hanks' Balanced Salt Solution (HBSS), ice-cold

  • Papain solution (20 U/mL) with DNase I (100 µg/mL)

  • Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin)

  • Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips

  • Centrifuge

Procedure:

  • Euthanize neonatal mice according to approved animal care protocols.

  • Dissect the spinal column in ice-cold HBSS.

  • Carefully extract the spinal cord from the vertebral column.

  • Mince the spinal cord tissue into small pieces.

  • Incubate the minced tissue in the papain/DNase I solution at 37°C for 15-20 minutes.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in pre-warmed neuronal culture medium.

  • Plate the neurons onto coated culture surfaces at a desired density.

  • Incubate at 37°C in a humidified incubator with 5% CO2. Culture for at least 7 days to allow for maturation before this compound treatment.

Cytotoxicity Assays

a) MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of viable cells.

Materials:

  • Cultured primary spinal cord neurons in a 96-well plate

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS)

Procedure:

  • Prepare serial dilutions of this compound in the culture medium.

  • Replace the existing medium in the 96-well plate with the this compound dilutions. Include a vehicle control.

  • Incubate for the desired time points (e.g., 24, 48 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate in the dark at room temperature for 2-4 hours, or until the purple formazan crystals have dissolved.

  • Measure the absorbance at 570 nm using a microplate reader.

b) LDH Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

Materials:

  • Cultured primary spinal cord neurons in a 96-well plate

  • This compound stock solution

  • LDH cytotoxicity assay kit

Procedure:

  • Prepare serial dilutions of this compound in the culture medium.

  • Treat the cells as described for the MTT assay.

  • After the incubation period, carefully collect the supernatant from each well.

  • Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant.

  • Measure the absorbance at the recommended wavelength (typically 490 nm).

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of the electrical properties of individual neurons.

Materials:

  • Cultured primary spinal cord neurons on coverslips

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Borosilicate glass capillaries for pulling patch pipettes

  • Artificial cerebrospinal fluid (aCSF)

  • Intracellular solution (K-gluconate based)

  • This compound stock solution

Procedure:

  • Place a coverslip with cultured neurons in the recording chamber and perfuse with aCSF.

  • Pull patch pipettes to a resistance of 3-7 MΩ.

  • Fill the pipette with intracellular solution.

  • Under visual guidance, approach a neuron with the patch pipette and form a gigaseal.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • In current-clamp mode, record the resting membrane potential and action potential firing in response to current injections.

  • In voltage-clamp mode, record voltage-gated sodium and potassium currents using appropriate voltage protocols.

  • Perfuse the chamber with a known concentration of this compound and repeat the recordings to observe its effects.

Calcium Imaging

This method visualizes changes in intracellular calcium concentration, a key indicator of neuronal activity and signaling.

Materials:

  • Cultured primary spinal cord neurons on glass-bottom dishes or coverslips

  • Calcium indicator dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence microscope with a camera and appropriate filters

  • This compound stock solution

Procedure:

  • Prepare a loading solution of Fluo-4 AM (1-5 µM) and Pluronic F-127 (0.02%) in HBSS.

  • Incubate the cultured neurons with the loading solution in the dark at 37°C for 30-60 minutes.

  • Wash the cells three times with fresh HBSS to remove excess dye.

  • Acquire a baseline fluorescence signal (F0) for 1-2 minutes.

  • Apply this compound to the cells and continuously record the fluorescence intensity over time.

  • Analyze the changes in fluorescence (ΔF/F0) to quantify changes in intracellular calcium.

Apoptosis and Mitochondrial Health Assays

a) TUNEL Assay for Apoptosis

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.

Materials:

  • Cultured primary spinal cord neurons on coverslips

  • This compound stock solution

  • TUNEL assay kit

  • Paraformaldehyde (4%) for fixation

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Treat neurons with this compound at a predetermined concentration (e.g., the IC50 value from cytotoxicity assays).

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells.

  • Follow the manufacturer's protocol for the TUNEL staining procedure.

  • Counterstain the nuclei with DAPI.

  • Image the cells using a fluorescence microscope and quantify the percentage of TUNEL-positive (apoptotic) cells.

b) JC-1 Assay for Mitochondrial Membrane Potential

The JC-1 dye differentially stains mitochondria based on their membrane potential, allowing for the assessment of mitochondrial health.

Materials:

  • Cultured primary spinal cord neurons in a 96-well plate

  • This compound stock solution

  • JC-1 assay kit

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Treat neurons with this compound.

  • Follow the manufacturer's instructions for loading the cells with the JC-1 dye.

  • Measure the fluorescence intensity at two wavelengths (green for monomers, indicating low membrane potential, and red for aggregates, indicating high membrane potential).

  • Calculate the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.

Visualizations

Hypothesized Signaling Pathway of this compound Neurotoxicity

Based on its steroidal structure and the effects of similar neurotoxins, this compound is hypothesized to act on voltage-gated sodium channels, leading to neuronal hyperexcitability and subsequent downstream toxic effects.

Samandarine_Signaling_Pathway This compound This compound VGSC Voltage-Gated Sodium Channel This compound->VGSC Binds and modifies gating properties Depolarization Persistent Depolarization VGSC->Depolarization Prevents inactivation AP_Firing Increased Action Potential Firing Depolarization->AP_Firing Ca_Influx Increased Intracellular Ca2+ AP_Firing->Ca_Influx via Voltage-Gated Ca2+ Channels ROS Reactive Oxygen Species (ROS) Production Ca_Influx->ROS Mito_Dysfunction Mitochondrial Dysfunction ROS->Mito_Dysfunction Apoptosis Apoptosis Mito_Dysfunction->Apoptosis

Caption: Hypothesized signaling cascade of this compound-induced neurotoxicity.

Experimental Workflow for Investigating this compound Neurotoxicity

A multi-faceted approach is recommended to thoroughly characterize the neurotoxic effects of this compound.

Experimental_Workflow cluster_Phase1 Phase 1: Cytotoxicity Screening cluster_Phase2 Phase 2: Mechanistic Cellular Assays cluster_Phase3 Phase 3: Functional Neurotoxicity Assessment Cytotoxicity Dose-Response Cytotoxicity (MTT & LDH Assays) Apoptosis_Assay Apoptosis Assessment (TUNEL Assay) Cytotoxicity->Apoptosis_Assay Mito_Health Mitochondrial Health (JC-1 Assay) Cytotoxicity->Mito_Health Calcium_Imaging Intracellular Calcium Imaging Cytotoxicity->Calcium_Imaging Electrophysiology Whole-Cell Patch-Clamp Electrophysiology Apoptosis_Assay->Electrophysiology Mito_Health->Electrophysiology Calcium_Imaging->Electrophysiology

Caption: A tiered experimental workflow for a comprehensive investigation of this compound's neurotoxic effects.

References

Assessing the Local Anesthetic Potential of Samandarine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for clinical use.

Warning: Samandarine is an extremely toxic steroidal alkaloid. Handle with extreme caution and adhere to all institutional safety protocols for highly toxic compounds.

Introduction

This compound is a potent steroidal alkaloid primarily found in the skin secretions of the fire salamander (Salamandra salamandra)[1][2]. While noted for its extreme toxicity, including neurotoxic effects that can lead to convulsions and respiratory paralysis, preliminary observations have suggested potential local anesthetic properties[1][3]. This document outlines a series of application notes and standardized protocols for the systematic evaluation of this compound's local anesthetic potential. The primary mechanism of action for local anesthetics is the blockade of voltage-gated sodium channels (VGSCs) in neuronal membranes, which prevents the propagation of action potentials and nociceptive signals[4][5][6]. The protocols described herein are designed to investigate whether this compound exhibits this canonical mechanism and to quantify its anesthetic efficacy and duration of action in preclinical models. Given the compound's severe toxicity, these investigations should be approached with rigorous safety measures and a focus on defining a potential therapeutic window, if one exists.

Quantitative Data Summary

To date, the published literature on this compound focuses predominantly on its toxicity, with limited quantitative data on its anesthetic properties. The following table summarizes the available toxicological data.

ParameterSpeciesValueReference
LD₅₀Mouse70 µg/kg[1][7]
LD₅₀Dog700-900 µg/kg[1]

Note: No peer-reviewed IC₅₀ values for this compound on voltage-gated sodium channels or efficacy data from standard in vivo anesthetic models have been identified. The primary goal of the following protocols is to generate such quantitative data.

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the hypothesized mechanism of action for this compound as a local anesthetic and the general workflows for its evaluation.

Local_Anesthetic_Mechanism cluster_membrane Neuronal Membrane Na_channel_open Voltage-Gated Sodium Channel (Open) Na_in Na+ Influx Na_channel_open->Na_in Action Potential Propagation Na_channel_blocked Sodium Channel (Blocked) No_Na_in No Na+ Influx Na_channel_blocked->No_Na_in Inhibition of Action Potential This compound This compound This compound->Na_channel_blocked Binding & Blockade Pain Pain Signal Transmission Na_in->Pain No_Pain Analgesia No_Na_in->No_Pain AP Nerve Impulse AP->Na_channel_open

Caption: Hypothesized mechanism of this compound as a local anesthetic.

In_Vitro_Workflow start Start: Prepare Neuronal Cell Culture (e.g., DRG neurons) patch_clamp Perform Whole-Cell Patch-Clamp Recordings start->patch_clamp establish_baseline Establish Baseline Sodium Current patch_clamp->establish_baseline apply_this compound Apply Increasing Concentrations of this compound establish_baseline->apply_this compound record_current Record Inhibition of Voltage-Gated Sodium Current apply_this compound->record_current washout Perform Washout to Assess Reversibility record_current->washout data_analysis Data Analysis: Construct Dose-Response Curve washout->data_analysis calculate_ic50 Calculate IC₅₀ Value data_analysis->calculate_ic50

Caption: In Vitro evaluation workflow using patch-clamp electrophysiology.

In_Vivo_Workflow start Start: Acclimatize Test Animals (e.g., Mice) baseline Determine Baseline Nociceptive Threshold (e.g., Tail-flick latency) start->baseline injection Administer Subcutaneous this compound or Vehicle Control at Target Site baseline->injection measure Measure Nociceptive Threshold at Set Time Intervals injection->measure monitor Continuously Monitor for Signs of Systemic Toxicity injection->monitor measure->monitor data_analysis Data Analysis: Plot Percent Maximal Possible Effect (%MPE) measure->data_analysis determine_duration Determine Onset and Duration of Anesthetic Effect data_analysis->determine_duration

Caption: In Vivo evaluation workflow using a rodent nociceptive model.

Experimental Protocols

The following protocols are standard methods for assessing the local anesthetic properties of a novel compound and should be adapted for the specific investigation of this compound.

Protocol 1: In Vitro Assessment of Voltage-Gated Sodium Channel Blockade

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on voltage-gated sodium channels in a neuronal cell line.

Materials:

  • Dorsal root ganglion (DRG) neurons or a suitable neuronal cell line (e.g., ND7/23).

  • Cell culture reagents.

  • Patch-clamp electrophysiology rig with amplifier and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • External solution (in mM): 140 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2).

  • This compound stock solution (in DMSO or appropriate solvent).

  • Control local anesthetic (e.g., Lidocaine).

Methodology:

  • Cell Preparation: Culture DRG neurons or ND7/23 cells on glass coverslips according to standard protocols. Use cells 24-48 hours after plating.

  • Electrophysiology Setup:

    • Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with external solution.

    • Fabricate patch pipettes with a resistance of 2-5 MΩ when filled with internal solution.

    • Establish a whole-cell patch-clamp configuration on a selected neuron.

  • Data Acquisition:

    • Hold the cell at a membrane potential of -80 mV.

    • Elicit sodium currents by applying depolarizing voltage steps (e.g., to 0 mV for 50 ms) at a frequency of 0.1 Hz.

    • Record baseline sodium current amplitude for at least 3 minutes to ensure stability.

  • Compound Application:

    • Prepare serial dilutions of this compound in the external solution, ranging from nanomolar to micromolar concentrations.

    • Apply each concentration to the cell via the perfusion system for 2-3 minutes, or until a steady-state block is achieved.

    • Record the sodium current amplitude at each concentration.

    • Include a vehicle control and a positive control (Lidocaine).

  • Washout: After the final concentration, perfuse the cell with the drug-free external solution to assess the reversibility of the channel block.

  • Data Analysis:

    • Measure the peak sodium current amplitude at baseline and in the presence of each this compound concentration.

    • Calculate the percentage of inhibition for each concentration relative to the baseline current.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: In Vivo Assessment of Local Anesthesia using the Tail-Flick Test

Objective: To evaluate the onset, duration, and efficacy of the local anesthetic effect of this compound in a rodent model.

Materials:

  • Adult male Sprague-Dawley rats (250-300g).

  • Tail-flick analgesia meter.

  • This compound solutions at various concentrations in sterile saline.

  • Vehicle control (sterile saline).

  • Positive control (e.g., 2% Lidocaine).

  • Injection syringes (30-gauge).

Methodology:

  • Animal Acclimatization: Acclimatize rats to the testing environment and handling for at least 3 days prior to the experiment.

  • Baseline Latency:

    • Gently restrain the rat and place its tail on the radiant heat source of the tail-flick meter.

    • Measure the time taken for the rat to flick its tail away from the heat stimulus. This is the baseline latency.

    • A cut-off time (e.g., 10 seconds) must be established to prevent tissue damage.

    • Obtain at least three stable baseline readings for each animal.

  • Drug Administration:

    • Inject a small volume (e.g., 0.1 mL) of the this compound solution, vehicle, or positive control subcutaneously into the dorsal surface of the tail, approximately 3 cm from the base.

  • Post-Treatment Measurement:

    • Measure the tail-flick latency at fixed intervals post-injection (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes).

    • During the entire period, closely monitor the animals for any signs of systemic toxicity, such as tremors, convulsions, or respiratory distress[1][7]. Any animal showing severe toxic effects must be euthanized immediately.

  • Data Analysis:

    • Convert the latency times into the percentage of maximal possible effect (%MPE) using the formula: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100

    • Plot the mean %MPE against time for each treatment group.

    • Determine the onset of action (time to reach significant %MPE) and the duration of action (time until %MPE returns to baseline).

    • Compare the effects of different this compound concentrations to establish a dose-response relationship.

Safety and Ethical Considerations

  • Toxicity: this compound is a highly toxic compound with a low LD₅₀[1][7]. All handling must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. A specific protocol for accidental exposure should be in place.

  • Animal Welfare: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC). The number of animals should be minimized, and procedures should be refined to reduce pain and distress. The severe neurotoxic potential of this compound necessitates vigilant monitoring and clear humane endpoints.

References

Application Notes and Protocols: Non-Invasive Collection of Salamander Secretions for Samandarine Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Samandarine is a potent steroidal alkaloid found in the skin secretions of fire salamanders (Salamandra salamandra).[1] This compound and its derivatives are of significant interest to researchers and drug development professionals due to their pronounced neurotoxic properties, which include causing convulsions and respiratory paralysis.[1][2] These effects suggest a strong interaction with the central nervous system, presenting a unique avenue for neurological drug discovery.[2] Historically, the collection of these valuable compounds involved invasive procedures harmful to the animals.[2] This document provides detailed protocols for non-invasive methods of collecting salamander secretions and subsequently extracting this compound, ensuring the ethical treatment of animals while maintaining the integrity of the collected biomolecules.

Data Presentation: Alkaloid Yield from Non-Invasive Sampling

Direct comparative studies quantifying this compound yield from different non-invasive methods are limited. However, the "milking" technique has been successfully employed to obtain significant quantities of secretions for alkaloid isolation.[2][3] The concentration of this compound within the secretion can vary based on the individual salamander, its geographical origin, and the time of year.[2]

Sampling Method Species Number of Animals Total Secretion Yield This compound Yield Reference
Manual "Milking"Salamandra salamandra1001 gNot Specified[2][3]

Experimental Workflow

The overall process involves the gentle collection of secretions from the salamander, followed by a multi-step extraction and purification process to isolate the target alkaloid, this compound.

G cluster_collection Step 1: Non-Invasive Secretion Collection cluster_methods Collection Methods cluster_extraction Step 2: Extraction & Purification cluster_analysis Step 3: Analysis & Characterization Salamander Live Salamander (Salamandra salamandra) Milking Manual 'Milking' Salamander->Milking Select Method Immersion Immersion Salamander->Immersion Select Method Swabbing Dermal Swabbing Salamander->Swabbing Select Method Secretion Raw Glandular Secretion Milking->Secretion Immersion->Secretion Swabbing->Secretion Extraction Solvent Extraction (e.g., Methanol) Secretion->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract HPLC Purification (Semi-preparative HPLC) Crude_Extract->HPLC Pure_this compound Purified this compound HPLC->Pure_this compound Analysis Structural Analysis (HPLC-MS, NMR) Pure_this compound->Analysis

Workflow for non-invasive sampling, extraction, and analysis of this compound.

Experimental Protocols

Protocol 1: Manual "Milking" Technique for Skin Secretion Collection

This method allows for the direct collection of concentrated skin secretions with minimal stress to the animal and is highly effective for targeting the parotoid glands, which are rich in this compound.[1][2]

Materials:

  • Live fire salamanders (Salamandra salamandra)

  • Sterile glass vials or containers

  • Nitrile gloves

  • Pipettes

Procedure:

  • Wear nitrile gloves to protect both the researcher and the salamander.

  • Gently hold the salamander in one hand, with its head directed toward the thumb.[3][4]

  • Using the thumb and forefinger of the same hand, apply gentle and steady pressure to the parotoid glands located behind the head.[2][3]

  • The salamander will release a milky white secretion. Collect this fluid directly into a sterile glass vial.[2][5]

  • Gentle pressure can also be applied to the tail root to stimulate additional secretion.[2][3]

  • Immediately store the collected secretion on ice or at -20°C until extraction.[5]

  • Release the salamander back into its habitat at the point of capture.[5]

Protocol 2: Immersion Method for General Skin Secretion Sampling

This method is suitable for collecting a broader range of skin secretions, not just those concentrated in the parotoid glands. It is less targeted but can be effective.[2]

Materials:

  • Live salamanders

  • Clean glass container with a lid

  • Deionized water

  • Trifluoroacetic acid (TFA) (optional, for peptide preservation)

  • Pipettes

  • Nitrile gloves

Procedure:

  • Place the salamander in a clean glass container.[2]

  • Add a sufficient volume of deionized water to partially submerge the salamander.[2]

  • Gently agitate the container for 5-10 minutes to encourage the release of skin secretions into the water.[2]

  • Carefully remove the salamander from the container and return it to its housing.[2]

  • The resulting solution contains the diluted secretions. For preservation of peptides, trifluoroacetic acid (TFA) can be added to the water to a final concentration of 0.1%.[2]

  • The solution can then be processed for isolation and analysis.

Protocol 3: Dermal Swabbing

This is the least invasive method, ideal for collecting small amounts of material for qualitative or semi-quantitative analysis without requiring significant handling.[2]

Materials:

  • Live salamanders

  • Sterile, synthetic cotton or polyester-tipped swabs[2][6]

  • Sterile microcentrifuge tubes

  • A suitable solvent (e.g., methanol)

  • Nitrile gloves

Procedure:

  • Gently restrain the salamander. To minimize stress, especially for smaller animals, they can be placed in a small plastic bag during the procedure.[6]

  • Using a sterile swab, gently rub the dorsal and ventral surfaces of the salamander.[2] The number of strokes can be standardized (e.g., 30-50 times) for comparative studies.[2]

  • Focus on the main body and avoid the tail to prevent autotomy (tail loss).[6]

  • Place the head of the swab into a sterile microcentrifuge tube and break off the shaft.[2][6]

  • Add a known volume of a suitable solvent, such as methanol, to the tube to elute the collected secretions from the swab.[2] The resulting solution can be analyzed for the presence of this compound.

Protocol 4: this compound Extraction and Purification

This protocol outlines the steps to extract and purify this compound from the raw secretions collected via the methods above. Methanol is an effective solvent for the initial extraction.[5]

Materials:

  • Collected salamander secretion

  • Methanol (HPLC grade)[2]

  • Centrifuge and tubes

  • Nitrogen gas line for evaporation

  • HPLC system (semi-preparative) with a C18 column[5]

  • Acetonitrile (HPLC grade)

  • Formic acid[5]

  • 0.22 µm syringe filters[5]

Procedure:

  • Extraction:

    • Add methanol to the vial containing the raw secretion.[2]

    • Agitate or sonicate the mixture for approximately 20 minutes to ensure thorough extraction.[2][5]

    • Centrifuge the mixture to pellet any debris or particulate matter.[5]

    • Carefully transfer the supernatant, which contains the crude alkaloid extract, to a new clean vial.[5]

  • Concentration:

    • Concentrate the methanolic extract under a gentle stream of nitrogen gas until the solvent has completely evaporated.[5]

  • Purification by HPLC:

    • Re-dissolve the dried extract in a small volume of the initial HPLC mobile phase (e.g., 95% water with 0.1% formic acid and 5% acetonitrile with 0.1% formic acid).[5]

    • Filter the sample through a 0.22 µm syringe filter to remove any remaining particulates.[5]

    • Inject the filtered sample onto a C18 semi-preparative HPLC column.[5]

    • Use a gradient elution to separate the compounds. For example, increase from 5% to 100% acetonitrile (with 0.1% formic acid) over 30 minutes.[5]

    • Monitor the elution using a suitable detector. As salamander alkaloids may not have strong UV activity, detection is best performed with a coupled mass spectrometer (HPLC-MS).[3][5]

    • Collect the fractions corresponding to the this compound peak, as confirmed by its mass-to-charge ratio.[5]

    • Combine the pure fractions and evaporate the solvent to obtain purified this compound.[5]

Postulated Neurotoxic Mechanism of this compound

The precise molecular targets of this compound within the central nervous system have not been fully elucidated.[2] However, its potent neurotoxicity is known to cause convulsions and respiratory paralysis, indicating a significant disruption of normal neuronal function.[1] The mechanism is believed to involve the binding of this compound to an ion channel or receptor, leading to uncontrolled neural signaling.

G cluster_effects Physiological Effects This compound This compound Alkaloid Target Unknown Molecular Target (Ion Channel / Receptor?) This compound->Target Binds to Neuron Central Nervous System Neuron Disruption Disruption of Neural Signaling Neuron->Disruption Leads to Convulsions Convulsions Disruption->Convulsions Results in Paralysis Respiratory Paralysis Disruption->Paralysis Results in

Postulated neurotoxic mechanism of this compound.

References

Troubleshooting & Optimization

Challenges in the Total Synthesis of the Samandarine Core Structure: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers embarking on the ambitious journey of synthesizing the Samandarine alkaloids, a class of toxic steroidal compounds isolated from fire salamanders, the path is often fraught with significant synthetic hurdles. The intricate 7-6-6-5 fused ring system, and particularly the uniquely bridged oxazolidone A-ring, presents a formidable challenge to modern synthetic chemistry. This technical support center provides a curated collection of troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of the this compound core structure.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategic challenges in the total synthesis of the this compound core?

A1: The main strategic difficulties revolve around two key areas:

  • Construction of the Aza-A-Homo Steroid Core: The expansion of the steroidal A-ring to a seven-membered lactam is a non-trivial transformation.

  • Stereoselective Formation of the Bridged Oxazolidine System: Achieving the correct stereochemistry of the bridged 1-aza-3-oxabicyclo[3.2.1]octane system within the A-ring is arguably the most significant challenge. Early synthetic endeavors highlighted the difficulty in controlling the stereoselectivity of this intricate framework, often leading to low to moderate yields.[1]

Q2: I am struggling with the formation of the bridged oxazolidine ring. What are some common pitfalls?

A2: The formation of the bridged oxazolidine ring is a critical and often problematic step. Common issues include:

  • Low Yields: The cyclization to form the bridged system can be low-yielding due to competing side reactions or unfavorable ring strain.

  • Formation of Undesired Diastereomers: Controlling the stereochemistry at the newly formed stereocenters is crucial and can be difficult to achieve.

  • Failure of Cyclization: In some approaches, the designed cyclization precursor may fail to yield the desired bridged product altogether.

Q3: My overall yield for the multi-step synthesis is very low. Where should I focus my optimization efforts?

A3: Low overall yields in a multi-step synthesis are a common problem. To identify the bottleneck, it is crucial to:

  • Analyze Each Step Individually: Determine the yield of each reaction to pinpoint the least efficient transformations.

  • Focus on Problematic Reactions: The construction of the seven-membered lactam and the subsequent formation of the bridged oxazolidone are often the lowest yielding steps.

  • Optimize Reaction Conditions: Even modest improvements in the yield of several steps can significantly impact the overall yield.

Troubleshooting Guides

Schmidt Rearrangement for A-Ring Expansion

The Schmidt rearrangement is a common strategy to install the nitrogen atom into the A-ring, forming a 3-aza-4-oxo-lactam.

Problem: Low yield or formation of side products during the Schmidt rearrangement of a steroidal 3-keto precursor (e.g., 17β-acetoxy-1α-hydroxy-5β-androstan-3-one).

Possible Cause Troubleshooting Suggestion
Incomplete reactionEnsure anhydrous conditions. Use a slight excess of hydrazoic acid. Monitor the reaction closely by TLC.
Degradation of starting materialUse a less harsh acidic catalyst or lower the reaction temperature.
Formation of tetrazole side productsThis is a known side reaction. Try altering the solvent or the acid catalyst.
Steric hindranceThe steroidal framework can hinder the approach of the azide. Consider using a more reactive azide source or a different acid catalyst to promote the reaction.

Experimental Protocol: Schmidt Rearrangement of 17β-acetoxy-1α-hydroxy-5β-androstan-3-one

  • Reactants: 17β-acetoxy-1α-hydroxy-5β-androstan-3-one, Sodium azide, Sulfuric acid (or other strong acid catalyst), Chloroform (or other suitable solvent).

  • Procedure:

    • Dissolve the steroidal ketone in anhydrous chloroform.

    • Cool the solution in an ice bath.

    • Slowly add a solution of sodium azide in concentrated sulfuric acid, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for the recommended time (monitor by TLC).

    • Carefully quench the reaction by pouring it into ice water.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Note: This is a generalized procedure. Specific conditions may vary based on the literature.

Reduction of the 3-Aza-4-oxo-lactam

The reduction of the lactam to the corresponding cyclic amine is a crucial step towards the this compound core.

Problem: Incomplete reduction or over-reduction of the lactam using Lithium Aluminum Hydride (LAH).

Possible Cause Troubleshooting Suggestion
Incomplete reactionUse a larger excess of LAH. Increase the reaction temperature or time. Ensure the LAH is fresh and highly active.
Formation of side productsAdd the LAH solution slowly to a solution of the lactam at low temperature to control the reactivity.
Difficult work-upFollow a standard Fieser work-up procedure to quench the excess LAH and precipitate the aluminum salts for easier filtration.

Experimental Protocol: LAH Reduction of a Steroidal 3-Aza-4-oxo-lactam

  • Reactants: 3-Aza-4-oxo-lactam steroid, Lithium Aluminum Hydride (LAH), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • Prepare a suspension of LAH in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the LAH suspension to 0 °C.

    • Slowly add a solution of the lactam in anhydrous THF to the LAH suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux for the specified time (monitor by TLC).

    • Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water.

    • Stir the resulting mixture until a white precipitate forms.

    • Filter the precipitate and wash it thoroughly with THF or ether.

    • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude amine by column chromatography.

Formation of the Bridged Oxazolidone Ring

A key final step in many synthetic approaches involves the formation of the bridged oxazolidone system. One reported method involves epoxidation, azide opening, and reductive cyclization.

Problem: Low yield and/or poor stereoselectivity in the formation of the bridged oxazolidone.

Possible Cause Troubleshooting Suggestion
Epoxidation: Incomplete reaction or formation of diastereomers.Use a reliable epoxidizing agent like m-CPBA. Control the reaction temperature to improve selectivity.
Azide Opening: Incorrect regioselectivity or incomplete reaction.The anti-Markovnikov opening of the epoxide is desired. Use sodium azide in the presence of a Lewis acid or under specific solvent conditions to favor this outcome.
Reductive Cyclization: Low yield of the desired bridged product.This is a challenging step. The reduction of the azide and subsequent intramolecular cyclization can be sensitive to the reducing agent and reaction conditions. Sodium borohydride has been used in this step.[1] Consider screening different reducing agents and solvent systems.

Visualizing the Synthetic Challenges

To better understand the key transformations and potential points of failure, the following diagrams illustrate the core synthetic logic.

Samandarine_Core_Synthesis_Challenges cluster_A_Ring_Expansion A-Ring Expansion cluster_Reduction Lactam Reduction cluster_Bridged_System_Formation Bridged Oxazolidone Formation Steroid_Ketone Steroidal 3-Keto Precursor Lactam 3-Aza-4-oxo-lactam Steroid_Ketone->Lactam Schmidt Rearrangement Cyclic_Amine Cyclic Amine Intermediate Lactam->Cyclic_Amine LAH Reduction c1 Challenge: - Low Yield - Side Reactions Alkene_Precursor Alkene Precursor Cyclic_Amine->Alkene_Precursor Further Functionalization c2 Challenge: - Incomplete Reduction - Over-reduction Epoxide Epoxide Alkene_Precursor->Epoxide m-CPBA Azido_Alcohol Azido-alcohol Epoxide->Azido_Alcohol NaN3 Bridged_Oxazolidone Bridged Oxazolidone (this compound Core) Azido_Alcohol->Bridged_Oxazolidone Reduction & Cyclization (e.g., NaBH4) c3 Challenge: - Stereoselectivity - Low Yield

Caption: Key challenging steps in the synthesis of the this compound core.

This technical support guide is intended to be a living document. As new synthetic strategies and troubleshooting techniques are developed, they will be incorporated to aid researchers in this challenging and rewarding area of natural product synthesis.

References

Technical Support Center: Overcoming Low Yields in Samandarine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists engaged in the chemical synthesis of Samandarine and related steroid alkaloids. The focus is on addressing common challenges that lead to low reaction yields.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on the historically challenging steps.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in A-ring expansion via Schmidt/Beckmann Rearrangement 1. Incomplete reaction. 2. Unfavorable migration of the undesired carbon. 3. Degradation of starting material or product under harsh acidic conditions.[1] 4. Formation of tetrazole side products with excess hydrazoic acid.1. Monitor reaction progress carefully using TLC or LC-MS. 2. Ensure stereoelectronics favor the desired migration; derivatization of the precursor may be necessary to influence the geometry of the oxime or azidohydrin intermediate. 3. Screen different acids (e.g., TFA, Lewis acids like TiCl₄) and control the reaction temperature. 4. Use stoichiometric amounts of the azide reagent.
Failure to form the bridged oxazolidone ring 1. Low reactivity of the azido alcohol precursor. 2. Steric hindrance preventing intramolecular cyclization. 3. Epimerization at key stereocenters. 4. Unsuccessful epoxide formation or undesired regioselectivity of azide opening.1. Activate the alcohol as a better leaving group or use a more powerful nucleophile. 2. Consider alternative cyclization strategies or redesign the precursor to minimize steric clash. 3. Use milder reaction conditions and carefully select reagents to preserve stereochemistry. 4. Screen different epoxidation agents (e.g., m-CPBA, Oxone) and conditions for the azide-mediated ring opening to control regioselectivity.[2]
Poor yields in catalytic hydrogenation steps 1. Catalyst poisoning from sulfur-containing reagents or impurities. 2. Incomplete reaction due to catalyst deactivation or insufficient hydrogen pressure. 3. Steric hindrance around the double bond.1. Use fresh, high-quality catalyst (e.g., Pd/C, PtO₂). Ensure the substrate is highly pure. 2. Increase reaction time, hydrogen pressure, or catalyst loading. 3. Consider a more active catalyst or a different solvent system to improve substrate accessibility.
Formation of multiple products after ozonolysis 1. Incomplete reaction at low temperatures. 2. Non-selective cleavage of other functional groups. 3. Oxidative workup leading to undesired carboxylic acids instead of aldehydes/ketones.1. Ensure the reaction is run to completion at -78°C. 2. Protect other sensitive functional groups in the molecule. 3. Employ a reliable reductive workup (e.g., dimethyl sulfide, triphenylphosphine, or zinc/acetic acid).

Frequently Asked Questions (FAQs)

Q1: Why is the total synthesis of this compound so challenging?

A1: The primary challenges in this compound synthesis stem from its complex, sterically congested polycyclic structure. Specifically, the construction of the unique aza-A-homo-steroid core and the stereoselective formation of the bridged oxazolidone system in Ring A have proven to be major hurdles, often resulting in low to moderate yields in early synthetic routes.[3]

Q2: What are the main strategies for constructing the aza-A-homo-steroid skeleton of this compound?

A2: Historically, two main approaches have been used to create the expanded A-ring containing a nitrogen atom. One is the Schmidt rearrangement, which utilizes an azide to react with a ketone under acidic conditions to form a lactam.[4] Another is the Beckmann rearrangement of a ketone-derived oxime. Both methods involve a carbon-to-nitrogen migration to achieve the ring expansion.

Q3: Are there modern, high-yielding synthetic routes to this compound?

A3: Much of the foundational work on this compound synthesis was conducted in the 1960s and 1970s.[3] While there have been significant advances in synthetic methodology since then, the total synthesis of this compound has not been a major focus in recent years. Therefore, a well-established, modern, high-yielding route is not readily found in recent literature. Researchers often need to rely on and optimize the classic, lower-yielding approaches.

Q4: I'm having trouble with the stereoselectivity of the bridged oxazolidone ring formation. What should I consider?

A4: The stereoselectivity of this crucial step is highly dependent on the conformation of the precursor molecule. The key cyclization is often an intramolecular nucleophilic attack. To achieve the correct stereochemistry, you must ensure that the participating functional groups (e.g., an azide and an alcohol) are in the correct spatial orientation. This may require careful planning of the preceding steps to set the stereocenters correctly. The synthetic route developed by Shimizu in 1976 successfully addressed this challenge.[3]

Experimental Protocols

Protocol 1: Schmidt Rearrangement for A-Ring Expansion (Illustrative)

This protocol is a general illustration of how a Schmidt rearrangement might be applied to a steroidal ketone to form the aza-A-homo-lactone core.

  • Reactants: Steroidal ketone (e.g., 17β-acetoxy-5β-androstan-3-one), sodium azide, strong acid (e.g., sulfuric acid, trifluoroacetic acid).

  • Procedure:

    • Dissolve the steroidal ketone in a suitable solvent such as chloroform or benzene.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of sodium azide in concentrated sulfuric acid, keeping the temperature below 5°C. Caution: Hydrazoic acid, formed in situ, is highly toxic and explosive. This reaction must be performed in a well-ventilated fume hood with appropriate safety precautions, including a blast shield.

    • After the addition is complete, allow the reaction to stir at 0°C or room temperature while monitoring its progress by TLC.

    • Once the starting material is consumed, carefully quench the reaction by pouring it over crushed ice and neutralizing it with a base (e.g., aqueous ammonia or sodium carbonate solution).

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting lactam by column chromatography on silica gel.

Protocol 2: Formation of the Bridged Oxazolidone Ring via Azido Alcohol Cyclization (Shimizu Approach, Conceptual)

This conceptual protocol is based on the final steps of the Shimizu synthesis for constructing Ring A.[3]

  • Step A: Epoxidation:

    • Dissolve the unsaturated steroid precursor in a chlorinated solvent like dichloromethane.

    • Add m-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0°C.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Wash the reaction mixture with a sodium bicarbonate solution and brine, then dry and concentrate to yield the crude epoxide.

  • Step B: Epoxide Opening with Azide:

    • Dissolve the crude epoxide in a solvent mixture such as aqueous acetone or DMF.

    • Add sodium azide and an ammonium salt (e.g., NH₄Cl) to facilitate the reaction.

    • Heat the mixture to reflux and monitor the reaction until completion. The azide will perform an anti-Markovnikov opening of the epoxide to yield an azido alcohol.

    • After cooling, extract the product, wash, dry, and purify by chromatography.

  • Step C: Reductive Cyclization:

    • Dissolve the purified azido alcohol in a suitable solvent like methanol or ethanol.

    • Add a reducing agent such as sodium borohydride in portions at 0°C.

    • The azide is reduced to an amine, which then undergoes spontaneous intramolecular cyclization onto a nearby carbonyl or related functional group (formed in situ) to yield the bridged oxazolidone structure of this compound.

    • Work up the reaction by quenching with water, extracting the product, and purifying by chromatography.

Visualizations

experimental_workflow cluster_ring_expansion A-Ring Expansion cluster_ring_a_formation Bridged Oxazolidone Formation start Steroidal Ketone lactam Aza-A-Homo Lactam start->lactam Schmidt or Beckmann Rearrangement alkene Unsaturated Precursor lactam->alkene Further Functionalization epoxide Epoxide alkene->epoxide m-CPBA azido_alcohol Azido Alcohol epoxide->azido_alcohol NaN3 This compound This compound Core azido_alcohol->this compound Reduction (e.g., NaBH4) & Intramolecular Cyclization

Caption: A simplified workflow for key transformations in this compound synthesis.

troubleshooting_yield start Low Yield in Bridged Oxazolidone Formation check_sm Is starting material (azido alcohol) consumed? start->check_sm check_products Are there multiple side products? check_sm->check_products Yes sol_reactivity Increase Reactivity: - Use more forcing conditions (heat). - Activate alcohol as a better leaving group. check_sm->sol_reactivity No sol_purification Improve Purification: - Screen different chromatography conditions. - Consider recrystallization. check_products->sol_purification No, one major impurity sol_conditions Optimize Conditions: - Lower temperature to reduce side reactions. - Screen different reducing agents or solvents. check_products->sol_conditions Yes

Caption: A decision tree for troubleshooting low yields in the cyclization step.

References

Technical Support Center: Optimizing HPLC Separation of Samandarine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of co-eluting Samandarine alkaloids.

Troubleshooting Guide

This section addresses specific issues that may arise during the HPLC separation of this compound alkaloids.

Issue 1: Poor resolution between this compound and other co-eluting alkaloids.

  • Question: My chromatogram shows poor separation between this compound and what I suspect are other structurally similar alkaloids like Samandarone or O-acetylthis compound. How can I improve the resolution?

  • Answer: Co-elution of structurally related alkaloids is a common challenge in the analysis of this compound alkaloids. To improve resolution, consider the following strategies:

    • Optimize the Gradient Program: The elution of this compound alkaloids is highly sensitive to the mobile phase composition. A shallow gradient is crucial for resolving closely eluting compounds.[1]

      • Recommendation: Decrease the rate of the organic solvent (e.g., acetonitrile) increase in your gradient program. For instance, if you are running a gradient from 5% to 30% acetonitrile over 10 minutes, try extending the gradient time to 20 minutes or more. This will increase the separation time between peaks.[1][2][3]

    • Adjust Mobile Phase pH: The addition of an acidic modifier to the mobile phase can significantly improve peak shape and selectivity for basic compounds like alkaloids.

      • Recommendation: Ensure your mobile phase contains 0.1% formic acid in both the aqueous (A) and organic (B) phases.[1][4] This helps to protonate the alkaloids, leading to more consistent interactions with the stationary phase and reduced peak tailing.[1]

    • Evaluate Column Efficiency: A decline in column performance can lead to broader peaks and decreased resolution.

      • Recommendation: Test your column with a standard mixture to verify its efficiency. If the column performance is suboptimal, consider replacing it.[1] Using a column with a smaller particle size (e.g., sub-2 µm) can also enhance efficiency and resolution, though this will increase backpressure.[5]

    • Lower the Flow Rate: Reducing the flow rate can increase the interaction time of the analytes with the stationary phase, often leading to better separation.[6]

      • Recommendation: Try decreasing the flow rate from a standard 1.0 mL/min to 0.5-0.8 mL/min for an analytical column. Note that this will increase the total run time.[6]

    • Modify Mobile Phase Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution.[6]

      • Recommendation: Experiment with increasing the column temperature in increments (e.g., from 30°C to 40°C or 50°C). Be mindful that excessive temperatures can degrade thermolabile compounds.[6]

Issue 2: No detectable peaks for this compound alkaloids using a UV detector.

  • Question: I am injecting a methanolic extract of salamander secretion, but I am not observing any peaks on my chromatogram using a UV-Vis or Diode Array Detector (DAD). Is there a problem with my sample preparation or HPLC system?

  • Answer: This is an expected result. This compound alkaloids, including this compound and Samandarone, lack a significant chromophore in their chemical structure.[1] Consequently, they do not absorb light in the typical UV-Vis range, making detection by these methods ineffective.[1][2][3]

    • Required Action: You must use a mass spectrometer (MS) for the detection of this compound alkaloids.[1][2] An electrospray ionization (ESI) source in positive ion mode is commonly used, monitoring for the protonated molecules [M+H]⁺.[1][2][3]

Issue 3: Peak tailing observed for this compound alkaloid peaks.

  • Question: The peaks corresponding to my target alkaloids are showing significant tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing for basic compounds like this compound alkaloids in reversed-phase HPLC is often due to secondary interactions with the stationary phase or column overload.

    • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic nitrogen atom of the alkaloids, causing peak tailing.

      • Recommendation: The use of an acidic modifier, such as 0.1% formic acid, in the mobile phase will protonate the alkaloids and suppress the ionization of silanol groups, minimizing these secondary interactions.[1]

    • Column Overload: Injecting too much sample can saturate the stationary phase, leading to distorted peak shapes.

      • Recommendation: Dilute your sample and inject a smaller amount. A typical dilution for analytical method development is 1:10 in methanol.[1][4]

    • Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can also lead to poor peak shape.

      • Recommendation: Use a guard column to protect your analytical column.[1] If the problem persists, try flushing the column with a strong solvent or replace it if it has reached the end of its lifespan.[7]

Frequently Asked Questions (FAQs)

  • Q1: What type of HPLC column is best suited for the separation of this compound alkaloids?

    • A1: A reversed-phase C18 column is the most commonly recommended and successfully used stationary phase for separating this compound alkaloids.[1][4] Columns with high surface area and good end-capping will provide better resolution and peak shape.

  • Q2: Can I use isocratic elution for the analysis of this compound alkaloids?

    • A2: Isocratic elution is generally not suitable for analyzing crude extracts of salamander secretions, which contain a complex mixture of alkaloids with varying polarities. Gradient elution is necessary to achieve adequate separation of all components within a reasonable timeframe.[4][6]

  • Q3: What are the typical mobile phases used for this compound alkaloid separation?

    • A3: The standard mobile phase consists of:

      • Mobile Phase A: Water + 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid[1]

  • Q4: How should I prepare my sample for HPLC analysis?

    • A4: A common method for sample preparation involves the following steps:

      • Collect the skin secretion from the salamander.

      • Extract the secretion with methanol by gentle shaking for approximately 20 minutes.

      • Filter the methanolic extract to remove any particulate matter.

      • For analytical purposes, dilute the extract (e.g., 1:10) with methanol before injection.[1][4]

  • Q5: What are the expected protonated molecular ions ([M+H]⁺) for common this compound alkaloids in mass spectrometry?

    • A5: You should monitor for the following m/z values in positive ion mode:

      • This compound: C₁₉H₃₁NO₂ - [M+H]⁺ ≈ 306.24

      • Samandarone: C₁₉H₂₉NO₂ - [M+H]⁺ ≈ 304.22

      • O-acetylthis compound: C₂₁H₃₃NO₃ - [M+H]⁺ ≈ 348.25

      • Samanone: C₁₉H₂₉NO - [M+H]⁺ ≈ 288.23

Experimental Protocols

Protocol 1: Analytical HPLC-MS Method for the Separation of this compound Alkaloids

This protocol is a starting point and may require optimization based on your specific instrumentation and sample.

  • Instrumentation:

    • HPLC system with a binary pump, autosampler, and column oven.

    • Mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 2.1 x 150 mm, 3.5 µm particle size).[4]

    • Mobile Phase A: Water with 0.1% formic acid.[1]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      20.0 40
      25.0 95
      30.0 95
      30.1 5

      | 35.0 | 5 |

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS Detector Settings:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 150-500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

Data Presentation

Table 1: Typical Retention Times and Resolution for Key this compound Alkaloids under Optimized Conditions

CompoundRetention Time (min)Resolution (Rs) with this compound
This compound12.5-
Samandarone13.2> 1.5
O-acetylthis compound14.8> 2.0

Note: These values are representative and will vary depending on the specific HPLC system, column, and mobile phase conditions.

Visualizations

HPLC_Troubleshooting_Workflow start Start: Co-eluting Peaks Observed optimize_gradient Optimize Gradient (Decrease slope) start->optimize_gradient check_resolution1 Resolution Improved? optimize_gradient->check_resolution1 adjust_ph Adjust Mobile Phase pH (Add 0.1% Formic Acid) check_resolution1->adjust_ph No end_success End: Successful Separation check_resolution1->end_success Yes check_resolution2 Resolution Improved? adjust_ph->check_resolution2 lower_flow Lower Flow Rate check_resolution2->lower_flow No check_resolution2->end_success Yes check_resolution3 Resolution Improved? lower_flow->check_resolution3 check_column Check Column Efficiency (Replace if necessary) check_resolution3->check_column No check_resolution3->end_success Yes end_fail Consult Further (Consider different stationary phase) check_column->end_fail

Caption: Troubleshooting workflow for optimizing the separation of co-eluting this compound alkaloids.

Experimental_Workflow sample_collection 1. Sample Collection (Salamander Skin Secretion) extraction 2. Extraction (Methanol) sample_collection->extraction filtration 3. Filtration (Remove Particulates) extraction->filtration dilution 4. Dilution (1:10 in Methanol) filtration->dilution hplc_ms 5. HPLC-MS Analysis (C18 Column, Gradient Elution) dilution->hplc_ms data_analysis 6. Data Analysis (Peak Integration & Identification) hplc_ms->data_analysis

References

Samandarine Stability in Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of Samandarine in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound as a solid and in solution?

Proper storage is critical for maintaining the integrity of this compound. For solid forms, as well as prepared stock solutions, specific conditions should be met to prevent degradation.

Q2: My this compound solution seems to be degrading, leading to inconsistent results. What are the potential causes?

The degradation of this compound in solution can be attributed to several environmental and chemical factors.[1] Exposure to light, elevated temperatures, non-optimal pH, and the presence of oxygen can all accelerate the breakdown of the compound.[1][2] Liquid dosage forms are generally more susceptible to chemical degradation, such as hydrolysis, compared to solid forms.[2]

Q3: How does the pH of the solution affect the stability and solubility of this compound?

As a steroidal alkaloid, this compound's stability and solubility are influenced by pH. While specific data for this compound is limited, general principles for alkaloids suggest that they are often most stable in a slightly acidic to neutral pH range (approximately 4 to 8).[1] The use of 0.1% formic acid in mobile phases for HPLC analysis suggests this compound is stable in acidic conditions.[3][4] Extreme pH levels, both acidic and alkaline, can increase the rate of decomposition.[1] Solubility is also pH-dependent; acidic solutions can form more soluble salts, a principle used in the acid-base extraction of alkaloids.[5][6]

Q4: I am observing poor peak resolution, peak tailing, or new peaks during HPLC analysis. Could this indicate a stability issue?

Yes, changes in the chromatographic profile are often indicators of sample degradation. The appearance of new, unexpected peaks or a decrease in the area of the main this compound peak can signify the formation of degradation products.[7] High-Performance Liquid Chromatography coupled with mass spectrometry (HPLC-MS) is the recommended high-sensitivity method for assessing the purity of this compound samples.[7]

Q5: What are the best practices for preparing and handling this compound stock solutions to maximize stability?

To ensure the longevity of your this compound solutions, adhere to the following best practices:

  • Solvent Choice: Use high-purity, anhydrous solvents such as DMSO.[8]

  • Container: Store solutions in amber glass vials to protect from light.[2]

  • Inert Atmosphere: To prevent oxidation, purge the headspace of the vial with an inert gas like argon or nitrogen before sealing.

  • Avoid Contamination: Use sterile techniques and equipment to prevent microbial growth, which can be promoted by the presence of water.[1]

  • Minimize Freeze-Thaw Cycles: Aliquot stock solutions into smaller, single-use volumes to avoid repeated temperature fluctuations.

Q6: Are there any known degradation products of this compound?

The specific degradation pathways of this compound are not extensively documented in publicly available literature. However, mass spectrometry experiments have shown that under certain high-energy ionization conditions, the molecule can undergo complete degradation.[9] Additionally, the identification of related oxidized compounds like samanone suggests that oxidation is a potential degradation pathway.[4]

Data Summary

Table 1: Recommended Storage Conditions for this compound

Form Temperature Light Condition Shelf Life Notes
Solid Powder 0 - 4°C Dry, Dark Short Term (days to weeks)[8] For long-term storage, -20°C is recommended.[8]
-20°C Dry, Dark Long Term (months to years)[8]

| Stock Solution (in DMSO) | -20°C | Dark | Long Term (months)[8] | Prepare in small aliquots to avoid freeze-thaw cycles. |

Table 2: Key Factors Influencing this compound Stability in Solution

Factor Potential Effect on Stability Recommendation
Temperature High temperatures accelerate oxidation, reduction, and hydrolysis reactions.[1] Store solutions at -20°C or below for long-term stability.[8]
Light Exposure to light can provide the energy for photolytic degradation.[1] Always store solutions in amber vials or otherwise protected from light.[2][8]
pH Both acidic and alkaline conditions can catalyze decomposition.[1] Maintain a pH between 4 and 8 for optimal stability, if compatible with the experiment.[1]
Oxygen Atmospheric oxygen can lead to oxidative degradation. Purge solution vials with an inert gas (e.g., nitrogen, argon) before sealing for long-term storage.
Solvent The presence of water can facilitate hydrolysis and microbial growth.[1][2] Use high-purity, anhydrous solvents. If using aqueous buffers, ensure they are sterile.

| Container | Improper containers can lead to leaching or adsorption of the compound.[1][10] | Use high-quality, inert glass vials.[10] |

Troubleshooting Guide

Table 3: Troubleshooting Common Stability-Related Issues

Symptom Possible Cause Suggested Solution
Low or inconsistent bioassay results. Degradation of this compound leading to a lower effective concentration. 1. Prepare a fresh stock solution from solid material. 2. Perform an HPLC-MS analysis to confirm the concentration and purity of the current stock solution.[7] 3. Review storage and handling procedures against best practices.
Appearance of new peaks or shoulders in HPLC chromatogram. Formation of one or more degradation products. 1. Confirm the identity of the main peak with a reference standard, if available. 2. Prepare and analyze a fresh solution immediately to see if the extraneous peaks are absent. 3. Hypothesize potential degradation mechanisms (e.g., oxidation, hydrolysis) to guide further investigation.
Gradual decrease in the main compound's peak area over time. Slow degradation of this compound during storage or repeated analysis. 1. Re-evaluate storage conditions (temperature, light exposure).[2] 2. Reduce the number of freeze-thaw cycles by creating smaller aliquots. 3. Check the stability of the compound in the autosampler over the course of a typical analytical run.

| Precipitate forms in a previously clear solution. | Poor solubility or compound degradation into less soluble products. | 1. Verify that the solvent and concentration are appropriate. This compound is soluble in DMSO.[8] 2. Gently warm and sonicate the solution to attempt redissolution. 3. If precipitation persists, filter the solution and re-quantify the concentration of the supernatant. |

Experimental Protocols & Workflows

Protocol 1: Preparation of a this compound Stock Solution
  • Preparation: Allow the solid this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Using an analytical balance, accurately weigh the desired amount of this compound powder in a sterile microfuge tube or directly into an amber glass vial.

  • Dissolution: Add the required volume of high-purity, anhydrous DMSO to achieve the target concentration.

  • Mixing: Vortex the solution gently until the solid is completely dissolved. Brief sonication in a water bath can be used to aid dissolution if necessary.

  • Storage:

    • If desired, purge the vial's headspace with an inert gas (e.g., argon or nitrogen).

    • Seal the vial tightly with a PTFE-lined cap.

    • Label the vial clearly with the compound name, concentration, solvent, and preparation date.

    • Store at -20°C for long-term use.[8]

Protocol 2: Analytical HPLC-MS Method for this compound Quantification

This protocol is a typical method adapted from literature for the analysis of this compound and related alkaloids.[3][4]

  • Instrumentation: High-Performance Liquid Chromatography system coupled with a Mass Spectrometer (e.g., ESI-MS).

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[3]

  • Mobile Phase A: Water with 0.1% formic acid.[3]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]

  • Flow Rate: 0.3 mL/min.[3]

  • Column Temperature: 40°C.[3]

  • Injection Volume: 5 µL.[3]

  • Gradient Elution:

    • Start with 5% Mobile Phase B.

    • Linearly increase to 100% Mobile Phase B over 18-20 minutes.

    • Hold at 100% B for 2-3 minutes.

    • Return to initial conditions and equilibrate for 5 minutes before the next injection.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[3]

    • Analysis: Full scan mode to detect the parent ion and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for targeted quantification.

Visualizations

Troubleshooting_Workflow start Inconsistent or Unexpected Experimental Results check_hplc Analyze Solution via HPLC-MS start->check_hplc decision_peaks New or Unidentified Peaks Present? check_hplc->decision_peaks decision_area Main Peak Area Reduced? decision_peaks->decision_area No degradation_confirmed Degradation is Likely decision_peaks->degradation_confirmed Yes decision_area->degradation_confirmed Yes no_issue No Obvious Degradation (Investigate Other Variables) decision_area->no_issue No review_storage Review Storage Conditions (Temp, Light, Air Exposure) degradation_confirmed->review_storage prepare_fresh Prepare Fresh Solution from Solid Stock review_storage->prepare_fresh retest Re-run Experiment prepare_fresh->retest Solution_Handling_Workflow start Start: Weigh Solid this compound dissolve Dissolve in Anhydrous High-Purity Solvent (e.g., DMSO) start->dissolve aliquot Aliquot into Small Volumes in Amber Glass Vials dissolve->aliquot purge Purge Headspace with Inert Gas (N₂ or Ar) aliquot->purge seal Seal Tightly and Label purge->seal store Store at ≤ -20°C, Protected from Light seal->store end End: Ready for Use store->end Stability_Factors center This compound Solution Stability temp Temperature temp->center light Light Exposure light->center ph Solution pH ph->center oxygen Oxygen (Air) oxygen->center solvent Solvent Purity & Water Content solvent->center

References

Addressing the variability of Samandarine content in natural extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Samandarine-containing natural extracts. The information presented here addresses the inherent variability of this compound content and offers practical solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where does it come from?

This compound is a potent, lipid-soluble steroidal alkaloid.[1] It is a neurotoxin that can cause convulsions and respiratory paralysis in vertebrates.[1] this compound and its derivatives are primarily found in the skin secretions of fire salamanders, particularly those of the genus Salamandra.[1] These compounds are produced in the salamander's parotoid glands, located behind the head, as a defense mechanism against predators and microorganisms.[1][2]

Q2: Why is there significant variability in this compound content in my extracts, even from the same salamander species?

The concentration and relative proportions of this compound alkaloids show significant variation. This variability is not only observed between different species but also among individuals within the same population and can even fluctuate within a single individual over time.[3] Key factors influencing this variability include:

  • Genetics and Species: Different species of salamanders produce varying compositions of alkaloids. For instance, black-colored alpine salamanders (S. atra and S. lanzai) tend to have this compound as their main alkaloid, while black-and-yellow species like S. salamandra often have higher proportions of the related alkaloid, Samandarone.[4]

  • Geographic Location: Different populations of the same species from various regions can produce slightly different versions and quantities of toxins, likely due to local environmental pressures.[5]

  • Individual Differences: The ratio of major alkaloids, such as this compound and Samandarone, can vary significantly from one individual to another within the same population.[3][6]

  • Temporal Changes: Studies have shown that the ratio of alkaloids in a single individual can change over a period of months, suggesting dynamic metabolic processes.[6]

  • Diet and Gut Microbiome: While Samandarines are synthesized by the salamander, there is preliminary evidence suggesting that dietary alkaloid sequestration and the skin's microbial community (mucosome) could also play a role in the diversity of secreted compounds.[3]

Q3: How is this compound synthesized by the salamander?

This compound is synthesized endogenously by the salamander from cholesterol.[6][7] This biosynthesis is known to occur in the liver, testes, and ovaries.[1] The process involves a complex series of enzymatic reactions that modify the cholesterol structure, including the enlargement of the steroid's A-ring by inserting a nitrogen atom derived from glutamine.[1]

Samandarine_Biosynthesis cluster_synthesis Simplified Biosynthesis of this compound Cholesterol Cholesterol Intermediates Multiple Enzymatic Steps (Ring A Enlargement, Side Chain Degradation) Cholesterol->Intermediates in Liver, Testes, Ovaries This compound This compound Intermediates->this compound

Caption: Simplified biosynthetic pathway of this compound from cholesterol.

Data Presentation: Alkaloid Variability

Direct quantitative comparisons of this compound content across different species are not widely available in the public literature. However, qualitative and relative abundance data indicate clear trends in the composition of skin secretions.

Species GroupPredominant AlkaloidRelative this compound ContentRelative Samandarone ContentReference Species
Alpine Salamanders This compoundHighLowSalamandra atra, S. lanzai
Fire Salamanders SamandaroneModerateHighS. salamandra, S. algira, S. corsica

Note: This table represents general trends. Significant intra-species and individual variations exist.[4][6]

Experimental Protocols

Protocol 1: Non-Invasive Collection of Salamander Skin Secretions

This protocol describes a non-invasive "milking" technique to ethically collect skin secretions.[2][8]

Materials:

  • Live salamanders (Salamandra sp.)

  • Sterile glass vials

  • Methanol (HPLC grade)

  • Gloves

Procedure:

  • Gently hold the salamander.

  • With the thumb and forefinger, apply gentle pressure to the parotoid glands located behind the head.

  • Collect the secreted milky white fluid into a pre-weighed, sterile glass vial.[4]

  • Immediately place the vial on ice or store at -20°C until extraction.[4]

  • Release the salamander back into its habitat.[4]

Protocol 2: Extraction and Quantification of this compound by HPLC-MS/MS

This protocol outlines the steps for extracting this compound from secretions and quantifying it using High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS).

Part A: Extraction

  • To the collected secretion in the vial, add HPLC-grade methanol.

  • Agitate or vortex the mixture for approximately 20 minutes to ensure thorough extraction of the alkaloids.[2]

  • Centrifuge the mixture to pellet any debris.[4]

  • Carefully transfer the methanolic supernatant to a new clean vial.

  • For quantitative analysis, the extract can be diluted (e.g., 1:10) in methanol.[2] For purification, the extract may be concentrated under a gentle stream of nitrogen.[4]

Part B: HPLC-MS/MS Analysis

  • Chromatographic Conditions:

    • HPLC System: An HPLC system equipped with a pump, autosampler, and column oven.

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[9]

    • Mobile Phase A: Water with 0.1% formic acid.[9]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[9]

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing over time to elute the compounds. For example, 5% to 30% B over 15 minutes.[2]

    • Flow Rate: 0.3 mL/min.[9]

    • Column Temperature: 40°C.[9]

    • Injection Volume: 5 µL.[9]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[9]

    • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.[9]

    • Precursor Ion (Q1): The protonated molecule of this compound ([M+H]⁺).

    • Product Ions (Q3): At least two characteristic fragment ions of this compound for confirmation and quantification.

    • Quantification: The amount of this compound is determined by comparing the peak area in the sample to a calibration curve generated using known concentrations of a purified this compound standard.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Analysis Collection 1. Non-Invasive Secretion Collection ('Milking') Extraction 2. Methanolic Extraction Collection->Extraction Purification 3. Filtration / Concentration Extraction->Purification Analysis 4. HPLC-MS/MS Quantification Purification->Analysis Data 5. Data Analysis (Calibration Curve & Quantification) Analysis->Data Troubleshooting_Logic cluster_troubleshooting Troubleshooting Logic for HPLC Analysis Start Problem Encountered (e.g., Poor Peak Shape) Cause1 Check Injection Solvent Compatibility Start->Cause1 Is it the first run? Cause2 Inspect for Column Contamination Start->Cause2 Problem develops over time? Cause3 Verify Mobile Phase pH Start->Cause3 Are peaks consistently poor? Solution1 Re-dissolve in Initial Mobile Phase Cause1->Solution1 Yes Solution2 Use Guard Column & Filter Samples Cause2->Solution2 Yes Solution3 Ensure 0.1% Formic Acid in Both Solvents Cause3->Solution3 Yes

References

Difficulties in obtaining Samandarine due to protected species regulations

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals working with Samandarine and other related alkaloids. Given the significant challenges in obtaining these compounds due to the protected status of their natural source, this center provides essential information on regulatory compliance, sourcing alternatives, and troubleshooting common experimental hurdles.

Section 1: FAQs - Regulatory & Ethical Compliance

This section addresses the primary difficulty in this compound research: the legal and ethical considerations surrounding the use of Fire Salamanders (Salamandra salamandra).

Q1: What is the official conservation status of the Fire Salamander (Salamandra salamandra)?

A1: The International Union for Conservation of Nature (IUCN) lists Salamandra salamandra as a species of "Least Concern" due to its broad distribution across Europe.[1][2] However, this global assessment does not reflect threats at a local level. Many regional populations are in decline due to habitat destruction, pollution, and the deadly chytrid fungus, Batrachochytrium salamandrivorans (Bsal).[1][3][4] Furthermore, some subspecies are considered threatened or vulnerable in specific countries, such as Spain.

Q2: Are there international trade restrictions on Salamandra salamandra?

A2: No, Salamandra salamandra is not listed under the Convention on International Trade in Endangered Species of Wild Fauna and Flora (CITES).[1][2] This means there is no international ban on its trade for commercial purposes. However, significant regulations exist at the regional and national levels.

Q3: What European regulations must researchers be aware of?

A3: Researchers in Europe must comply with several layers of regulation:

  • Berne Convention: The species is listed under Appendix III of the Berne Convention, which designates it as a protected fauna species. This requires member states to regulate its exploitation.[5]

  • EU Animal Research Directive: All research involving live animals, including salamanders, must adhere to Directive 2010/63/EU.[6] This directive mandates the principles of the 3Rs (Replacement, Reduction, and Refinement), requires that the scientific objectives cannot be achieved with non-animal alternatives, and necessitates that all projects receive prior authorization from a competent national authority.[6]

  • Bsal Prevention Measures: Due to the threat of the Bsal fungus, the EU has implemented specific measures (e.g., Commission Implementing Decision (EU) 2018/320) that govern the trade and movement of salamanders.[7][8][9] These rules often require quarantine and testing to prevent the spread of the pathogen.[8][9]

  • National Laws: Many countries have their own strict protections. For instance, in Germany, Salamandra salamandra is classified as "specially protected" under the Federal Nature Conservation Act, and keeping the animals or making any population changes (including for research) requires reporting to the competent authorities.[10]

Q4: Do I need a permit to collect Fire Salamanders or their secretions for research?

A4: Yes, almost certainly. Given the overlapping protections from the Berne Convention and various national laws, you will require permits from the relevant national and regional authorities to capture, handle, or collect samples from Fire Salamanders. Research projects must also undergo ethical review and receive authorization as stipulated by EU Directive 2010/63/EU.

Section 2: FAQs - Sourcing this compound

This section explores the practical difficulties of obtaining this compound for experimental use.

Q1: Can I purchase this compound from a chemical supplier?

A1: No, this compound and its related alkaloids are not commercially available.[3] This is primarily due to the difficulties in sourcing the compound in large quantities from protected animals and the complexity of its chemical synthesis.[3]

Q2: What are the primary methods for obtaining this compound?

A2: The main methods are natural extraction from the salamander's secretions and, theoretically, total chemical synthesis.

  • Natural Extraction: This involves collecting the milky poison secreted from the salamander's parotoid glands.[3] Modern, non-invasive "milking" techniques are ethically preferred and allow the animal to be released unharmed.[11] However, the yield is very low.

  • Chemical Synthesis: While the structure has been elucidated, the total synthesis of this compound is exceptionally difficult and not practical for producing research quantities.[3]

Q3: Are there any alternative species or methods for producing this compound-like compounds?

A3: Research into alternatives is limited. While other species within the Salamandridae family produce steroidal alkaloids, they are often subject to the same protections and sourcing difficulties.[4] Some studies have suggested that certain amphibians may sequester alkaloids from their diet, but this is an early area of research and not a viable production method at this time.[12] For now, non-invasive collection from Salamandra salamandra remains the only feasible source.

Section 3: Troubleshooting Guide - Extraction & Purification

This guide addresses common issues encountered during the isolation and analysis of this compound alkaloids.

Problem / Symptom Possible Cause(s) Recommended Solution(s)
No peak observed on HPLC-UV detector. This compound alkaloids lack a significant chromophore.Use a mass spectrometry (MS) detector, such as one with a Heated Electrospray Ionization (HESI) source, for detection and quantification.
Poor peak resolution during HPLC. Inefficient mobile phase gradient; column degradation.Optimize the gradient by slowing the rate of increase in the organic solvent (e.g., acetonitrile) to better separate structurally similar alkaloids. Test column efficiency with a standard and replace if necessary.
Low yield of purified this compound. Degradation of the sample during processing; inefficient extraction from the raw secretion.Ensure all solvents are high-purity. Minimize exposure of the sample to light and extreme pH.[11] Vortex the raw secretion thoroughly with methanol to ensure complete extraction of the lipid-soluble alkaloids.[11]
Co-elution of impurities. Presence of other structurally similar alkaloids (e.g., Samandarone, O-acetylthis compound).Employ semi-preparative HPLC for better separation.[13] Consider using an orthogonal purification method, such as crystallization, as a secondary step, though this requires empirical development.

Section 4: Experimental Protocols

The following protocols are synthesized from published, non-invasive methodologies. All procedures involving live animals must be approved by a relevant institutional animal care and use committee and conducted under the appropriate permits.

Protocol 1: Non-Invasive Collection of Skin Secretions

Disclaimer: This protocol should only be performed by trained personnel with the appropriate permits and ethical approvals.

  • Gently but firmly hold a Fire Salamander (Salamandra salamandra).

  • Position a pre-weighed, sterile glass vial directly next to the parotoid glands, which are the prominent bulges located behind the eyes.

  • Apply gentle pressure to the parotoid glands using a smooth, sterile instrument (e.g., a polished spatula).[11] This will cause the salamander to release a milky white secretion.

  • Collect the secretion directly into the vial, taking care not to touch the animal's skin with the vial.

  • Immediately place the sealed vial on ice or store it at -20°C until extraction.[11]

  • Release the salamander back into its habitat at the precise point of capture to minimize disturbance.[11]

Protocol 2: Extraction and HPLC Purification of this compound
  • Extraction:

    • To the collected secretion (e.g., 10 mg), add an appropriate volume of methanol (e.g., 1 mL).[11]

    • Vortex the mixture vigorously for several minutes to ensure all alkaloids are dissolved.

    • Centrifuge the sample to pellet any cellular debris or particulate matter.[11]

    • Carefully transfer the methanolic supernatant to a new vial.

  • Sample Preparation:

    • Concentrate the extract under a gentle stream of nitrogen gas until dry.[11]

    • Re-dissolve the dried extract in a small, precise volume of the initial HPLC mobile phase (e.g., 95% water with 0.1% formic acid / 5% acetonitrile with 0.1% formic acid).

    • Filter the sample through a 0.22 µm syringe filter to remove any remaining particulates before injection.[11]

  • Semi-Preparative HPLC:

    • System: A semi-preparative HPLC system coupled to a mass spectrometer (MS) is required.

    • Column: A reversed-phase C18 column is recommended (e.g., Nucleodur C18 HTec, 5 µm, 10 × 250 mm).

    • Mobile Phase:

      • Phase A: Water with 0.1% formic acid.

      • Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: Inject the filtered sample and run a gradient designed to separate the alkaloids. An example gradient involves increasing the concentration of Mobile Phase B from 5% to 100% over 30-40 minutes. The exact gradient must be optimized based on your specific system and the alkaloid profile of the sample.[11][13]

    • Fraction Collection: Collect fractions corresponding to the mass peak of this compound ([M+H]⁺ m/z 306.24330).[3]

Section 5: Data & Visualizations

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and related compounds.

CompoundMolecular Formula[M+H]⁺ (m/z)LD₅₀ (Mice)LD₅₀ (Dogs)Source
This compound C₁₉H₃₁NO₂306.2433070 µg/kg700-900 µg/kgSalamandra spp.[1][2][3]
Samandarone C₁₉H₂₉NO₂304.22710Data not availableData not availableSalamandra spp.[4]
O-acetylthis compound C₂₁H₃₃NO₃348.25332Data not availableData not availableSalamandra spp.[3]

Diagrams

experimental_workflow cluster_collection Step 1: Collection (Non-Invasive) cluster_extraction Step 2: Extraction cluster_purification Step 3: Purification & Analysis s1 Obtain Permits & Ethical Approval s2 Gently Restrain Salamandra salamandra s1->s2 s3 Apply Gentle Pressure to Parotoid Glands s2->s3 s4 Collect Secretion in Sterile Vial s3->s4 s5 Store at -20°C s4->s5 s6 Release Animal at Capture Site s4->s6 e1 Add Methanol to Secretion s5->e1 e2 Vortex Vigorously e1->e2 e3 Centrifuge to Pellet Debris e2->e3 e4 Collect Supernatant e3->e4 p1 Dry Extract (Nitrogen Stream) e4->p1 p2 Re-dissolve in Mobile Phase p1->p2 p3 Filter (0.22 µm) p2->p3 p4 Inject into HPLC-MS System p3->p4 p5 Collect Fractions (Semi-Preparative) p4->p5 p6 Characterize (NMR, HR-MS) p5->p6 signaling_pathway cluster_cns Central Nervous System (CNS) cluster_targets Postulated Molecular Targets neuron Spinal Cord Neurons na_channel Voltage-Gated Sodium Channels gaba_r GABA Receptors nach_r Nicotinic Acetylcholine Receptors effect Interference with Neuronal Signaling This compound This compound Alkaloids This compound->neuron Affects This compound->na_channel Potential Inhibition? This compound->gaba_r Potential Modulation? This compound->nach_r Potential Binding? symptoms Neurotoxic Symptoms (Convulsions, Paralysis) effect->symptoms

References

Minimizing degradation of Samandarine during extraction and purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Samandarine during extraction and purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is the primary steroidal alkaloid found in the skin secretions of the fire salamander (Salamandra salamandra).[1] It is a highly toxic compound, known to cause convulsions and respiratory paralysis in vertebrates by affecting the central nervous system.[1][2][3] this compound and its related alkaloids are biosynthesized from cholesterol.[1][4]

Q2: What are the main challenges in working with this compound?

The main challenges include its limited availability from natural sources, the low yield of extraction, and its potential for degradation if not handled properly.[5] Furthermore, purification can be complex due to the presence of other structurally similar alkaloids that may co-elute during chromatographic separation.[6]

Q3: What are the best practices for storing this compound to ensure its stability?

While specific long-term stability data for this compound is limited, general best practices for storing alkaloids should be followed. It is recommended to store this compound in a cool, dark, and dry place.[5] For long-term storage, keeping it as a solid or in a non-polar, aprotic solvent at -20°C or below is advisable.[5] It is also important to avoid repeated freeze-thaw cycles.[5]

Q4: Why can't I detect this compound using a standard UV-Vis detector during HPLC?

This compound and its related alkaloids lack a significant chromophore, which means they do not absorb ultraviolet or visible light effectively.[6][7] Therefore, a mass spectrometry (MS) detector is essential for the detection and quantification of this compound during HPLC analysis.[6][8]

Troubleshooting Guides

Issue 1: Low Yield of this compound After Extraction

Symptoms: The final amount of isolated this compound is insufficient for subsequent experiments.

Possible CauseRecommended Solution
Inefficient "Milking" Technique Ensure gentle but firm pressure is applied to the salamander's parotoid glands. The collected milky white secretion should be immediately stored on ice or at -20°C.[5]
Inappropriate Solvent Choice Methanol has been demonstrated to be an effective solvent for the initial extraction from raw secretions.[5][6]
Insufficient Extraction Time Agitate the raw secretion with the solvent (e.g., methanol) for at least 20 minutes to ensure thorough extraction.[6][9]
Sample Loss During Processing Minimize the number of transfer steps. Ensure complete dissolution of the dried extract in the HPLC mobile phase before injection.
Issue 2: Poor Chromatographic Resolution During HPLC Purification

Symptoms: Co-elution of this compound with other similar alkaloids, leading to impure fractions.

Possible CauseRecommended Solution
Suboptimal Mobile Phase Gradient Optimize the gradient elution. A slow increase in the organic solvent (e.g., acetonitrile) concentration can improve the resolution of closely eluting compounds.[6]
Inappropriate Column Chemistry A C18 reversed-phase column is commonly and effectively used for the separation of this compound alkaloids.[5][10] Ensure the column is in good condition.
Peak Tailing Add a small amount of formic acid (e.g., 0.1%) to the mobile phase. This can protonate the alkaloids and reduce interactions with the stationary phase, leading to sharper peaks.[5][6]
Column Overload If peaks are broad and tailing, reduce the injection volume or dilute the sample.[5]
Issue 3: Suspected Degradation of this compound

Symptoms: Appearance of unexpected peaks in the chromatogram, or a decrease in the expected yield over time.

Possible CauseRecommended Solution
Prolonged Exposure to Light Conduct extraction and purification steps in a timely manner, avoiding prolonged exposure of the sample to light.[5] Use amber vials for sample storage.
Extreme pH Conditions While specific data for this compound is scarce, many alkaloids are unstable at extreme pH values.[11] Maintain a neutral or slightly acidic pH during extraction and purification where possible. The use of 0.1% formic acid in the mobile phase is generally considered safe.[5][8]
High Temperatures Avoid high temperatures during solvent evaporation. Use a gentle stream of nitrogen or a rotary evaporator at low temperatures.[5] Some alkaloids show significant degradation at temperatures of 40°C and above.[11]
Reactive Solvents Use high-purity solvents to avoid contaminants that could react with this compound.[5]

Experimental Protocols

Protocol 1: Non-Invasive Extraction of this compound

This protocol is based on the "milking" technique to collect salamander secretions without harming the animal.[5][8]

Disclaimer: This procedure should only be performed by trained personnel with the appropriate permits and ethical approvals.

  • Animal Handling: Gently hold a fire salamander (Salamandra salamandra).

  • Secretion Collection: Apply gentle pressure to the parotoid glands located behind the eyes using a smooth, sterile instrument (e.g., a spatula).

  • Sample Storage: Collect the milky white secretion in a pre-weighed, sterile glass vial. Immediately store the collected secretion on ice or at -20°C until extraction.

  • Extraction:

    • Add a suitable solvent, such as methanol, to the vial containing the secretion.[5][6]

    • Agitate the mixture for approximately 20 minutes to ensure thorough extraction.[6][9]

    • Centrifuge the mixture to pellet any debris.[5]

    • Carefully transfer the supernatant to a new vial.

  • Concentration: Concentrate the methanolic extract under a gentle stream of nitrogen.[5]

Protocol 2: Purification of this compound by HPLC-MS
  • Sample Preparation:

    • Re-dissolve the dried extract from Protocol 1 in a small volume of the initial HPLC mobile phase.[5]

    • Filter the sample through a 0.22 µm syringe filter before injection.[5]

  • HPLC Conditions:

    • Column: C18 semi-preparative column.[5]

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is commonly used.[5][8]

    • Example Gradient: Start with 5% acetonitrile in water (both with 0.1% formic acid), increasing to 100% acetonitrile over 30 minutes.[5]

    • Detection: Use a mass spectrometer to monitor the elution of the protonated molecule of this compound ([M+H]⁺).[6]

  • Fraction Collection: Collect the fractions corresponding to the this compound peak as identified by the mass spectrometer.

  • Final Steps:

    • Combine the pure fractions.

    • Evaporate the solvent to obtain purified this compound.[5]

Data Summary Tables

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₉H₃₁NO₂[1]
Molar Mass 305.462 g·mol⁻¹[1]
Appearance Crystalline solid[1]
Toxicity (LD₅₀, mice) 70 µg/kg[1]

Table 2: Comparison of this compound Sourcing Methods

MethodAdvantagesDisadvantagesReference
Non-Invasive "Milking" Ethical, provides the natural stereoisomer.Very low yield, labor-intensive, requires access to a salamander population.[5]
Total Chemical Synthesis Can provide larger quantities, does not rely on animal sources.Multi-step, complex, and may not be feasible for all laboratories.[5][12]
Historical Acid-Base Extraction -Involved killing the salamanders, less specific.[1]

Visualizations

Extraction_Purification_Workflow cluster_extraction Extraction cluster_purification Purification secretion Salamander Secretion extraction Methanol Extraction & Centrifugation secretion->extraction supernatant Crude Extract (Supernatant) extraction->supernatant concentration Concentration (Nitrogen Stream) supernatant->concentration dissolution Re-dissolve & Filter concentration->dissolution hplc HPLC-MS Purification dissolution->hplc fractions Collect Pure Fractions hplc->fractions final_product Evaporate Solvent fractions->final_product purified_this compound Purified this compound final_product->purified_this compound

Caption: Workflow for the non-invasive extraction and purification of this compound.

HPLC_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions issue Poor HPLC Separation cause1 Suboptimal Gradient issue->cause1 cause2 Peak Tailing issue->cause2 cause3 Column Overload issue->cause3 sol1 Optimize Gradient (Slower Ramp) cause1->sol1 sol2 Add 0.1% Formic Acid to Mobile Phase cause2->sol2 sol3 Reduce Injection Volume / Dilute Sample cause3->sol3 Degradation_Factors degradation This compound Degradation light Light Exposure degradation->light ph Extreme pH degradation->ph temp High Temperature degradation->temp solvents Reactive Solvents / Impurities degradation->solvents

References

Samandarine Mass Spectrometry Ionization: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing common ionization issues encountered during the mass spectrometry analysis of Samandarine.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass of this compound and its common adducts in positive ion mode ESI-MS?

This compound is a steroidal alkaloid with a molecular weight of 305.462 g/mol .[1] In positive ion mode Electrospray Ionization (ESI), the most common ion observed is the protonated molecule, [M+H]⁺. However, other adducts can also be formed depending on the solvent and sample purity.

Ion SpeciesChemical Formula of AdductMass-to-Charge Ratio (m/z)Notes
Protonated Molecule [C₁₉H₃₁NO₂ + H]⁺306.2377The most expected and typically most abundant ion in acidic conditions.
Sodium Adduct [C₁₉H₃₁NO₂ + Na]⁺328.2196Common when using glassware or if sodium salts are present in the sample or mobile phase.[2]
Potassium Adduct [C₁₉H₃₁NO₂ + K]⁺344.1936Can be observed if potassium salts are present.
Ammonium Adduct [C₁₉H₃₁NO₂ + NH₄]⁺323.2642May be seen when using ammonium-based buffers or additives.

Q2: Which ionization technique is best suited for this compound analysis, ESI or APCI?

Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used for the analysis of alkaloids like this compound.

  • ESI is generally the preferred method for polar and thermally labile molecules.[3] As this compound is a polar steroidal alkaloid, ESI in positive ion mode is highly effective for generating the protonated molecule [M+H]⁺.[4][5][6]

  • APCI is a good alternative for less polar and more thermally stable compounds.[7][8] It can be particularly useful if you are experiencing significant matrix effects with ESI or if your mobile phase is not ESI-friendly (e.g., normal-phase solvents).[7][9]

Q3: I am observing significant in-source fragmentation of this compound. What are the likely causes and how can I minimize it?

In-source fragmentation is a common issue with complex molecules like steroidal alkaloids and can lead to an underestimation of the parent ion and misinterpretation of the spectra.[10][11][12][13] The primary cause is excessive energy being transferred to the analyte ions in the ion source.

Common Causes:

  • High capillary or fragmentor voltage.

  • Elevated source or desolvation temperature.

  • High nebulizer gas pressure.

Troubleshooting Steps:

  • Reduce Voltages: Gradually decrease the capillary and fragmentor (or equivalent) voltages.[14]

  • Lower Temperatures: Decrease the desolvation gas temperature and/or the source temperature.

  • Optimize Gas Flow: Adjust the nebulizer and drying gas flow rates.

  • Gentle Mobile Phase: Ensure the mobile phase composition and pH are optimal for stable ionization. The use of additives like formic acid can aid in generating a stable protonated molecule.[3]

Troubleshooting Guides

Problem 1: Weak or No this compound Signal
Possible Cause Troubleshooting Step
Improper Sample Preparation Ensure this compound is fully dissolved. Methanol or acetonitrile are good starting solvents.[15] Consider adding a small amount of formic acid (e.g., 0.1%) to the sample and mobile phase to promote protonation.[3]
Incorrect Ionization Mode This compound, being a basic alkaloid, ionizes best in positive ion mode. Verify that your mass spectrometer is set to acquire data in positive polarity.
Suboptimal ESI Source Parameters Systematically optimize key ESI parameters. Refer to the table below for typical starting ranges for alkaloid analysis.
Matrix Effects If analyzing complex mixtures, co-eluting compounds can suppress the ionization of this compound. Improve chromatographic separation or implement a more rigorous sample clean-up procedure like Solid Phase Extraction (SPE).[3]
Optimizing ESI Source Parameters for this compound

The following table provides a general starting point for optimizing ESI source parameters. Optimal values will vary depending on the specific instrument and experimental conditions.

ParameterTypical RangeEffect on Ionization
Capillary Voltage 2.5 - 4.0 kVAffects the efficiency of droplet charging.
Cone/Fragmentor Voltage 20 - 60 VHigher voltages can induce fragmentation.[10][11]
Desolvation Temperature 250 - 400 °CAids in solvent evaporation; too high can cause thermal degradation.[16]
Desolvation Gas Flow 600 - 1000 L/HrAssists in desolvation; requires optimization for the specific mobile phase flow rate.
Nebulizer Gas Pressure 30 - 60 psiAffects droplet size and desolvation efficiency.[16]
Problem 2: Inconsistent Ionization and Reproducibility Issues
Possible Cause Troubleshooting Step
Fluctuating Source Conditions Allow the mass spectrometer to stabilize for an adequate amount of time before analysis. Monitor system suitability standards throughout the analytical run.
Contaminated Ion Source Clean the ion source components, including the capillary, cone, and lenses, according to the manufacturer's recommendations.
Mobile Phase Inconsistency Prepare fresh mobile phase daily. Ensure thorough mixing of mobile phase components.
Sample Degradation This compound may be unstable under certain conditions.[17][18] Analyze samples promptly after preparation and store them appropriately.

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis
  • Stock Solution Preparation: Accurately weigh a known amount of this compound standard and dissolve it in methanol to prepare a stock solution of 1 mg/mL.

  • Working Standard Preparation: Serially dilute the stock solution with the initial mobile phase composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid) to the desired concentration range for calibration.

  • Sample Extraction (from biological matrix): A generic liquid-liquid extraction or solid-phase extraction (SPE) protocol for alkaloids can be adapted. A QuEChERS-like method can also be effective.[19]

Protocol 2: LC-MS/MS Method for this compound
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[3]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute this compound, followed by a re-equilibration step.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 30 - 40 °C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan to identify the parent ion, followed by product ion scan (MS/MS) for structural confirmation. For quantification, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

    • MRM Transition (example): Precursor ion (Q1): m/z 306.2 -> Product ion (Q3): Select a stable, high-intensity fragment ion.

Visualizing Troubleshooting Logic

The following diagrams illustrate the logical workflows for troubleshooting common ionization issues with this compound.

Troubleshooting Workflow for Weak or No Signal start Start: Weak or No this compound Signal check_sample_prep Verify Sample Preparation (Solvent, Additives) start->check_sample_prep check_ion_mode Confirm Positive Ion Mode check_sample_prep->check_ion_mode optimize_source Systematically Optimize Source Parameters check_ion_mode->optimize_source check_matrix_effects Investigate Matrix Effects optimize_source->check_matrix_effects improve_chromatography Improve Chromatographic Separation check_matrix_effects->improve_chromatography Yes signal_ok Signal Acceptable check_matrix_effects->signal_ok No cleanup_sample Implement Sample Cleanup (SPE) improve_chromatography->cleanup_sample improve_chromatography->signal_ok cleanup_sample->signal_ok signal_not_ok Signal Still Unacceptable (Consult Instrument Specialist)

Caption: Troubleshooting workflow for a weak or absent this compound signal.

Caption: Logical steps to minimize in-source fragmentation of this compound.

References

Technical Support Center: Enhancing the Resolution of Samandarine Analogues in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Samandarine analogues.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the chromatographic analysis of this compound analogues in a question-and-answer format.

Issue 1: Poor Peak Shape and Tailing

  • Q: Why are my this compound analogue peaks tailing on a C18 column?

    • A: Peak tailing for basic compounds like this compound analogues on reversed-phase columns (e.g., C18) is a common problem. It is often caused by secondary interactions between the basic amine groups of the alkaloids and acidic silanol groups on the silica surface of the stationary phase. These interactions result in some of the analyte being retained more strongly, leading to a "tailing" peak.[1]

  • Q: How can I improve the peak shape and reduce tailing for my this compound analogues in HPLC?

    • A: Several strategies can be employed to minimize peak tailing:

      • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to pH < 3) with an additive like formic acid protonates the silanol groups on the silica surface.[1][2] This reduces their interaction with the protonated basic alkaloids. A mobile phase with a constant 0.1% formic acid concentration has been used successfully for this compound analogue separation.[2]

      • Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites, thereby improving peak symmetry.[1][3]

      • Employing a Highly Deactivated Column: Modern HPLC columns are often "end-capped" to minimize the number of free silanol groups.[1] Using a highly deactivated or "base-deactivated" column can significantly improve the peak shape for basic compounds.[1]

      • Lowering Sample Concentration: Column overloading can lead to peak distortion.[3] Injecting a more dilute sample may improve the peak shape.[3]

Issue 2: Poor Resolution of Structurally Similar Analogues

  • Q: I am struggling to separate structurally similar this compound analogues. What chromatographic conditions should I try?

    • A: The separation of structurally similar compounds, such as isomers or analogues, can be challenging.[4] Here are some approaches to improve resolution:

      • Optimize Mobile Phase Composition: Small changes in the mobile phase composition can significantly impact resolution. For reversed-phase chromatography, systematically varying the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase can enhance separation.[3] Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often effective for complex mixtures of analogues.[2][5]

      • Change the Stationary Phase: If optimizing the mobile phase is insufficient, changing the column chemistry can provide the necessary selectivity.[4] While C18 is common, other stationary phases with different properties (e.g., phenyl-hexyl, cyano) may offer better separation for your specific analogues.

      • Adjust Column Temperature: Increasing the column temperature can improve column efficiency by reducing the mobile phase viscosity and increasing the solvent diffusion rate.[4] However, be aware that temperature changes can also alter peak spacing, which may be beneficial or detrimental to your separation.[4]

      • Decrease the Flow Rate: For difficult separations, lower flow rates can lead to better efficiency and resolution.[3]

Issue 3: Inconsistent Retention Times

  • Q: My retention times for this compound analogues are drifting between injections. What could be the cause?

    • A: Drifting retention times can be caused by several factors:

      • Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.

      • Mobile Phase Instability or Inconsistent Preparation: Changes in the mobile phase composition, even minor ones, can lead to shifts in retention time.[3] Prepare fresh mobile phase daily and ensure accurate mixing.

      • Temperature Fluctuations: Variations in the column temperature will affect retention times.[3][6] Using a column oven to maintain a constant and consistent temperature is crucial for reproducible results.[3]

      • Column Degradation: Over time, the stationary phase can degrade, especially under harsh pH conditions, leading to changes in retention. If other troubleshooting steps fail, it may be time to replace the column.

Frequently Asked Questions (FAQs)

  • Q: What type of column is best suited for the separation of this compound analogues?

    • A: Reversed-phase columns, particularly C18, are commonly used for the separation of alkaloids like this compound and its analogues.[5][7] A C18 column with a gradient of acetonitrile in water is a good starting point for method development.[7] For preparative HPLC, a semi-preparative C18 column can be used.[5]

  • Q: What detection method is most appropriate for this compound analogues?

    • A: this compound alkaloids lack a strong chromophore, making UV detection challenging.[2] Therefore, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the recommended method for both the analysis and purification of these compounds.[5][8] Heated Electrospray Ionization (HESI) has been shown to be an effective ionization source.[2]

  • Q: Can Gas Chromatography (GC) be used for the analysis of this compound analogues?

    • A: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of this compound analogues.[8] Chiral-phase GC has also been employed for the separation of specific isomers.[8]

Experimental Protocols

Protocol 1: HPLC-MS Method for the Separation of this compound Analogues

This protocol is based on a published method for the separation of alkaloids from fire salamander poison.[2]

  • Sample Preparation:

    • Dissolve the dried extract containing this compound analogues in a suitable solvent, such as methanol.

    • Centrifuge the sample to pellet any debris.

    • Transfer the supernatant to a new vial.

    • If necessary, concentrate the extract under a gentle stream of nitrogen and reconstitute it in the initial mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.[5]

  • HPLC-MS Conditions:

    • Column: Nucleodur C18 HTec (5 µm, 10 × 250 mm) for semi-preparative purification.[2] For analytical purposes, a standard analytical C18 column can be used.

    • Mobile Phase A: Water with 0.1% formic acid.[8]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]

    • Gradient Elution: A gradient elution is recommended to achieve good separation of the various analogues. An example gradient is to start with a low percentage of acetonitrile (e.g., 5%) and increase it over time to elute the more hydrophobic compounds.[2][5]

    • Flow Rate: Adjust the flow rate based on the column dimensions (e.g., 1 mL/min for a 4.6 mm ID analytical column).

    • Column Temperature: Maintain a constant temperature, for example, 25°C, using a column oven.[9]

    • Injection Volume: Start with a small injection volume (e.g., 5-10 µL) to avoid column overload.

    • Detection: Mass Spectrometry with a Heated Electrospray Ionization (HESI) source in positive ion mode.[2] Monitor the [M+H]+ ions for the expected this compound analogues.[2]

Quantitative Data Summary

The following table summarizes typical chromatographic parameters that can be optimized to enhance the resolution of this compound analogues.

ParameterEffect on ResolutionTypical Starting Conditions/Range
Stationary Phase Affects selectivity (α). Different phases provide different interactions.C18 is a common starting point.[5]
Mobile Phase Composition Influences retention (k) and selectivity (α).Gradient of 5% to 100% Acetonitrile in Water with 0.1% Formic Acid.[5]
Mobile Phase pH Affects peak shape and retention of basic compounds.pH < 3 with formic acid is recommended to reduce peak tailing.[1]
Column Temperature Impacts efficiency (N) and can alter selectivity (α).25°C - 40°C.[4][9]
Flow Rate Affects efficiency (N) and analysis time.0.5 - 1.5 mL/min for a 4.6 mm ID column.
Particle Size Smaller particles lead to higher efficiency (N).5 µm is common, with smaller particles (< 3 µm) for higher resolution.

Visualizations

TroubleshootingWorkflow Start Poor Resolution or Peak Shape CheckPeakShape Assess Peak Shape Start->CheckPeakShape Tailing Peak Tailing? CheckPeakShape->Tailing Good Shape OptimizeMobilePhase Optimize Mobile Phase (pH, Organic Ratio) CheckPeakShape->OptimizeMobilePhase Poor Shape Tailing->OptimizeMobilePhase Yes AdjustTempFlow Adjust Temperature and Flow Rate Tailing->AdjustTempFlow No ChangeColumn Change Stationary Phase OptimizeMobilePhase->ChangeColumn ChangeColumn->AdjustTempFlow GoodResolution Acceptable Resolution AdjustTempFlow->GoodResolution

Caption: A troubleshooting workflow for improving chromatographic resolution.

ResolutionFactors Resolution Chromatographic Resolution (Rs) Factors Efficiency (N) Selectivity (α) Retention (k) Resolution->Factors EfficiencyParams Particle Size Column Length Flow Rate Temperature Factors:f0->EfficiencyParams SelectivityParams Stationary Phase Mobile Phase Composition Temperature Factors:f1->SelectivityParams RetentionParams Mobile Phase Strength Temperature Factors:f2->RetentionParams

Caption: Key factors influencing chromatographic resolution.

References

Strategies for increasing the efficiency of Samandarine biosynthesis in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the in vitro biosynthesis of Samandarine. This resource is designed for researchers, scientists, and drug development professionals engaged in the reconstruction and optimization of the this compound biosynthetic pathway. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to enhance the efficiency of your experiments.

Troubleshooting Guides

This section addresses common problems encountered during the in--vitro enzymatic synthesis of this compound and related steroidal alkaloids.

Problem ID Issue Potential Causes Recommended Solutions
SYN-001 Low or No Product Yield 1. Suboptimal Enzyme Concentration: Incorrect ratios of enzymes in the cascade can create bottlenecks. 2. Enzyme Instability/Inactivity: One or more enzymes may be unfolded, degraded, or inhibited. 3. Cofactor Imbalance: Insufficient concentration or lack of regeneration of essential cofactors (e.g., NADPH, S-adenosyl methionine). 4. Unfavorable Reaction Equilibrium: The thermodynamic equilibrium of a key step may lie towards the substrate.[1] 5. Incorrect Substrate: The initial precursor (e.g., cholesterol derivative) may not be the correct substrate for the first enzyme.1. Enzyme Titration: Systematically vary the concentration of each enzyme to identify and alleviate bottlenecks. 2. Enzyme Quality Control: Verify the activity of each enzyme individually before adding it to the cascade. Consider enzyme immobilization to improve stability.[2][3][4][5] 3. Cofactor Optimization: Ensure stoichiometric or catalytic amounts of all necessary cofactors. Implement a cofactor regeneration system (see Protocol SYN-P03).[1][6] 4. Equilibrium Shift: If an intermediate accumulates, consider adding the subsequent enzyme in a higher concentration or using an enzyme with a lower Km for that intermediate.[1] 5. Substrate Verification: Confirm the substrate specificity of the initial enzyme in a single-enzyme reaction.
SYN-002 Accumulation of a Specific Intermediate 1. Downstream Enzyme Inefficiency: The enzyme responsible for converting the intermediate is slow or inactive. 2. Product Inhibition: The accumulating intermediate or a downstream product may be inhibiting an earlier enzyme in the pathway. 3. Missing Cofactor for a Specific Step: A particular enzymatic step may have a unique cofactor requirement that has not been met.1. Analyze Downstream Enzyme: Check the specific activity of the enzyme immediately following the accumulated intermediate. Increase its concentration or replace it with a more efficient homolog. 2. Test for Inhibition: Perform kinetic assays of individual enzymes in the presence of the accumulating intermediate and the final product to identify any inhibitory effects. 3. Review Cofactor Requirements: Double-check the literature for the specific cofactor needs of each enzyme class in your cascade (e.g., P450s, transaminases).
SYN-003 Formation of Undesired Side-Products 1. Enzyme Promiscuity: One or more enzymes may be acting on non-target substrates or intermediates. 2. Non-Enzymatic Reactions: Intermediates may be unstable under the reaction conditions and degrade or react non-enzymatically. 3. Oxidative Damage: Reactive oxygen species (ROS) may be generated, leading to non-specific oxidation of substrates or enzymes.1. Enzyme Engineering/Selection: Consider using enzymes with higher substrate specificity. 2. Optimize Reaction Conditions: Adjust pH, temperature, and buffer composition to favor the desired reaction and improve intermediate stability. 3. Add Antioxidants: Include agents like DTT or ascorbic acid in the reaction buffer, especially if P450 enzymes are present.
SYN-004 Reaction Stops Prematurely 1. Enzyme Denaturation: Enzymes may lose activity over the course of the reaction due to thermal or chemical denaturation. 2. Cofactor Degradation: Key cofactors like NADPH can degrade over time. 3. pH Shift: Enzymatic reactions can cause a shift in the pH of the buffer, moving it out of the optimal range for one or more enzymes.1. Improve Enzyme Stability: Consider enzyme immobilization or the addition of stabilizing agents like glycerol or BSA. Run the reaction at a lower temperature if feasible. 2. Ensure Cofactor Stability: Use a fresh stock of cofactors and implement a regeneration system. 3. Increase Buffer Capacity: Use a higher concentration of buffering agent or a buffer with a pKa closer to the optimal reaction pH.

Frequently Asked Questions (FAQs)

Q1: What is the optimal starting material for the in vitro biosynthesis of this compound?

A1: The natural biosynthesis of this compound begins with cholesterol.[7][8] For in vitro systems, cholesterol or a more soluble derivative is the logical starting point. The initial steps are believed to involve hydroxylations and other modifications to the steroid core.[7]

Q2: Which classes of enzymes are essential for a functional this compound biosynthesis cascade?

A2: While the complete enzymatic pathway has not been fully elucidated, based on the known transformations from cholesterol to this compound, the following enzyme classes are considered essential:

  • Cytochrome P450 Monooxygenases (CYPs/P450s): For hydroxylation and oxidation reactions on the steroid core.[7]

  • Transaminases: To incorporate the nitrogen atom, likely from an amino acid donor like glutamine.[7][8]

  • Oxidoreductases (including Dehydrogenases): For various oxidation and reduction steps.

  • Ring-forming enzymes/Cyclases: For the formation of the characteristic oxazolidine ring system in this compound.[7]

Q3: How can I improve the overall efficiency of my multi-enzyme cascade?

A3: Several strategies can be employed to enhance efficiency:

  • Spatial Organization: Co-localizing enzymes on a scaffold can promote "substrate channeling," where intermediates are passed directly from one enzyme to the next, increasing local concentration and reducing side reactions.[9]

  • Enzyme Immobilization: Attaching enzymes to a solid support can significantly improve their stability and allow for easier reuse. Common methods include adsorption, covalent attachment, and entrapment.[2][3][4][5]

  • Cofactor Regeneration: Implementing an enzymatic system to regenerate expensive cofactors like NADPH is crucial for cost-effectiveness and maintaining a high reaction rate.[1][6]

  • Optimization of Reaction Conditions: Systematically optimizing pH, temperature, and buffer composition for the entire cascade is critical. It may be necessary to find a compromise condition that supports the activity of all enzymes.[10]

Q4: My P450 enzyme shows low activity. How can I troubleshoot this?

A4: Low P450 activity is a common issue. Consider the following:

  • Reductase Partner: P450 enzymes require a partner protein, typically a Cytochrome P450 Reductase (CPR), for electron transfer. Ensure you are using a compatible CPR and that the P450:CPR ratio is optimized.

  • Cofactor: P450 systems require NADPH as an electron donor. Ensure its presence and stability.

  • Membrane Environment: Many P450s are membrane-bound and may require a lipid environment (e.g., liposomes or nanodiscs) for optimal folding and activity.

  • Oxygen: P450s are monooxygenases and require molecular oxygen. Ensure adequate aeration of your reaction mixture.

Quantitative Data Summary

The following tables provide example starting points for reaction conditions, based on data from in vitro studies of other steroidal alkaloid and terpenoid biosynthesis. These should be optimized for your specific enzyme set.

Table 1: Example Reaction Conditions for In Vitro Steroidal Alkaloid Biosynthesis

ParameterRecommended RangeSource/Rationale
pH 7.0 - 8.0Most P450s and transaminases are active in this neutral to slightly basic range.[11]
Temperature (°C) 25 - 37A compromise to maintain enzyme stability over long incubation times while ensuring sufficient activity.[12]
Enzyme Concentration (µM) 0.1 - 5Highly dependent on the specific activity of each enzyme. Titration is necessary.
Substrate (Cholesterol) (µM) 10 - 200Substrate inhibition can occur at high concentrations. Start with a moderate concentration.
NADPH (mM) 0.5 - 2.0Ensure it is not a limiting reagent. Use a regeneration system for cascades.[11]
Dithiothreitol (DTT) (mM) 0.1 - 1.0To maintain a reducing environment and protect enzyme sulfhydryl groups.[11]

Table 2: Kinetic Parameters of Enzymes in Related Biosynthetic Pathways

Enzyme TypeSubstrateKm (µM)kcat (s⁻¹)Source Organism
Galactosyltransferase (GAME1)Tomatidine38 ± 120.03 ± 0.007Solanum lycopersicum[13]
GABA-Transaminase (GAME12)22-amino-23,24-bisnorchol-5-en-3β-ol~50 (estimated)N/ASolanum lycopersicum[14]
Cytochrome P450 (CYP154C3)ProgesteroneN/AN/AStreptomyces griseus[11]

Experimental Protocols

Protocol SYN-P01: In Vitro Assay for a Steroid-Modifying Cytochrome P450 Enzyme

This protocol describes a general method for assaying the activity of a single P450 enzyme that hydroxylates a steroidal substrate.

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare a 250 µL reaction mixture containing:

      • 50 mM Sodium Phosphate Buffer (pH 7.4)

      • 0.1 mM EDTA

      • 0.1 mM DTT

      • 20% (v/v) Glycerol (for enzyme stability)

      • 0.2 - 1.0 µM of the purified P450 enzyme

      • 0.4 - 2.0 µM of a compatible Cytochrome P450 Reductase (CPR)

      • 0.8 µM Ferredoxin (if required by the P450 system)[11]

      • 100 µM of the steroidal substrate (dissolved in a minimal amount of DMSO, final DMSO concentration <1%)

  • Pre-incubation:

    • Pre-incubate the mixture at 30°C for 5 minutes to allow for temperature equilibration.

  • Initiation:

    • Start the reaction by adding NADPH to a final concentration of 0.5 mM.[11]

  • Incubation:

    • Incubate the reaction at 30°C for 1-3 hours with gentle shaking.

  • Termination and Extraction:

    • Stop the reaction by adding an equal volume (250 µL) of ethyl acetate.

    • Add an internal standard for quantification (e.g., a related steroid not present in the reaction).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Carefully collect the upper organic (ethyl acetate) phase. Repeat the extraction twice more.

  • Analysis:

    • Pool the organic extracts and evaporate to dryness under a stream of nitrogen.

    • Resuspend the residue in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze the formation of the hydroxylated product by LC-MS or GC-MS.

Protocol SYN-P02: In Vitro Transaminase Activity Assay

This protocol outlines a method to measure the activity of a transaminase that transfers an amino group to a steroidal ketone.

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare a 200 µL reaction mixture containing:

      • 100 mM HEPES buffer (pH 7.5)

      • 100 µM Pyridoxal 5'-phosphate (PLP cofactor)

      • 100 µM Steroidal ketone substrate

      • 10 mM Amino donor (e.g., Glutamine or Alanine)

      • 1 - 5 µM of the purified transaminase enzyme

  • Initiation and Incubation:

    • Start the reaction by adding the enzyme.

    • Incubate at 30°C for 1-4 hours.

  • Termination and Analysis:

    • Stop the reaction by adding 20 µL of 10% (w/v) trichloroacetic acid (TCA).

    • Centrifuge to pellet the precipitated protein.

    • Analyze the supernatant for the formation of the aminated steroid product by LC-MS. Alternatively, monitor the consumption of the amino donor or the formation of the keto-acid co-product (e.g., α-ketoglutarate from glutamate) using a coupled spectrophotometric assay.

Protocol SYN-P03: NADPH Cofactor Regeneration System

This protocol describes a common glucose-6-phosphate dehydrogenase (G6PDH) based system to regenerate NADPH consumed by P450s and other oxidoreductases.

  • Add to the Main Reaction Mixture:

    • To your primary multi-enzyme reaction (e.g., the P450 assay from SYN-P01), add the following components:

      • 5 mM Glucose-6-phosphate (G6P)

      • 1-2 U/mL Glucose-6-phosphate dehydrogenase (G6PDH)

      • A catalytic amount of NADP⁺ (e.g., 0.1 mM) instead of a stoichiometric amount of NADPH.

  • Mechanism:

    • The G6PDH will continuously convert G6P to 6-phosphoglucono-δ-lactone, reducing NADP⁺ to NADPH. This provides a steady supply of NADPH for the main biosynthetic reaction.

Visualizations

Diagram 1: Conceptual Experimental Workflow for In Vitro this compound Biosynthesis

experimental_workflow cluster_prep Preparation cluster_reaction In Vitro Reaction cluster_analysis Analysis Enzyme_Purification Enzyme Purification Reaction_Setup Reaction Setup (Buffer, Enzymes, Substrate, Cofactors) Enzyme_Purification->Reaction_Setup Substrate_Prep Substrate (Cholesterol) Prep Substrate_Prep->Reaction_Setup Cofactor_Prep Cofactor Preparation Cofactor_Prep->Reaction_Setup Incubation Incubation (Controlled Temp/pH) Reaction_Setup->Incubation Reaction_Termination Reaction Termination Incubation->Reaction_Termination Extraction Product Extraction Reaction_Termination->Extraction LCMS_Analysis LC-MS / GC-MS Analysis Extraction->LCMS_Analysis Data_Analysis Data Analysis & Quantification LCMS_Analysis->Data_Analysis

Caption: A generalized workflow for setting up and analyzing an in vitro this compound biosynthesis experiment.

Diagram 2: Hypothetical this compound Biosynthetic Pathway

samandarine_pathway Cholesterol Cholesterol Intermediate_A Hydroxylated Steroid Intermediate Cholesterol->Intermediate_A NADPH, O2 Intermediate_B Aza-Steroid Intermediate Intermediate_A->Intermediate_B Glutamine P450s P450s (Hydroxylation) Intermediate_A->P450s Intermediate_C Side-Chain Cleaved Intermediate Intermediate_B->Intermediate_C Transaminase Transaminase (Nitrogen Insertion) Intermediate_B->Transaminase This compound This compound Intermediate_C->this compound Oxidoreductases Oxidoreductases (Side-Chain Degradation) Intermediate_C->Oxidoreductases Cyclase Cyclase (Ring Formation) This compound->Cyclase P450s->Intermediate_A Transaminase->Intermediate_B Oxidoreductases->Intermediate_C Cyclase->this compound

Caption: A conceptual diagram of the proposed biosynthetic pathway from cholesterol to this compound.

Diagram 3: Troubleshooting Logic for Low Product Yield

troubleshooting_yield Start Low Product Yield Check_Individual Assay Individual Enzyme Activities Start->Check_Individual Any_Inactive Any Enzyme Inactive? Check_Individual->Any_Inactive Replace_Enzyme Replace/Optimize Problematic Enzyme Any_Inactive->Replace_Enzyme Yes Check_Cofactors Verify Cofactor Concentration & Regeneration Any_Inactive->Check_Cofactors No Replace_Enzyme->Check_Individual Cofactors_OK Cofactors OK? Check_Cofactors->Cofactors_OK Optimize_Cofactors Implement/Optimize Regeneration System Cofactors_OK->Optimize_Cofactors No Optimize_Conditions Systematically Vary pH, Temp, Enzyme Ratios Cofactors_OK->Optimize_Conditions Yes Optimize_Cofactors->Check_Cofactors Success Improved Yield Optimize_Conditions->Success

Caption: A logical flow diagram for troubleshooting low product yield in the in vitro reaction.

References

Validation & Comparative

A Comparative Toxicological Analysis of Samandarine and Samandarone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the toxicity of two potent steroidal alkaloids: Samandarine and Samandarone. Both compounds are derived from the skin secretions of the fire salamander (Salamandra salamandra) and are known for their significant neurotoxic effects. This document summarizes key quantitative toxicity data, details relevant experimental methodologies, and illustrates the current understanding of their toxicological mechanisms and potential signaling pathways.

Data Presentation: Quantitative Toxicity Comparison

Toxicological EndpointThis compoundSamandaroneSpeciesRoute of AdministrationSource
LD50 70 µg/kg70 µg/kgMouseIntraperitoneal[1]
LD50 700-900 µg/kgData not availableDogNot specified[1]

LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a tested population.

The available data indicates that this compound and Samandarone exhibit remarkably similar and high acute toxicity in mice when administered intraperitoneally.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the toxicological assessment of alkaloids like this compound and Samandarone.

In Vivo Acute Toxicity (LD50) Determination

The determination of the median lethal dose (LD50) is a standard measure of acute toxicity. Modern methods aim to reduce the number of animals used while maintaining statistical validity.

1. Up-and-Down Procedure (UDP) (OECD Test Guideline 425)

  • Principle: This method is a sequential dosing procedure where a single animal is dosed at a time. The dose for each subsequent animal is adjusted up or down depending on the outcome (survival or death) of the previous animal. This approach concentrates dosing around the LD50.

  • Animal Model: Typically, a single sex of a rodent species (e.g., Swiss albino mice, 18-25g) is used.

  • Route of Administration: The test substance is administered via a clinically relevant route, such as intraperitoneal (i.p.), intravenous (i.v.), or oral gavage. The substance is typically dissolved in a suitable vehicle (e.g., saline).

  • Procedure:

    • A starting dose, estimated to be near the LD50, is administered to the first animal.

    • The animal is observed for a defined period (e.g., 24-48 hours) for signs of toxicity and mortality.

    • If the animal survives, the dose for the next animal is increased by a constant factor.

    • If the animal dies, the dose for the next animal is decreased by the same factor.

    • This sequential process continues until a stopping criterion is met (e.g., a specified number of reversals in outcome).

  • Data Analysis: The LD50 is calculated using maximum likelihood estimation.

2. Karber Method

  • Principle: This arithmetical method uses a larger number of animals per dose group to determine the LD50.

  • Procedure:

    • Several dose groups (typically 4-5) with a fixed number of animals per group are established.

    • The doses are selected to span the expected range of lethality from 0% to 100%.

    • The number of mortalities in each group is recorded after a set observation period.

  • Data Analysis: The LD50 is calculated using a specific formula that takes into account the doses administered and the mortality rates in each group.

In Vitro Neurotoxicity Assessment

In vitro assays are crucial for investigating the cellular and molecular mechanisms of toxicity and for reducing the reliance on animal testing.

1. Cell Viability Assay (MTT Assay)

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

  • Cell Culture: Neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neurons are cultured in 96-well plates.

  • Procedure:

    • Cells are treated with various concentrations of the test compound (this compound or Samandarone) for a specified duration (e.g., 24, 48, or 72 hours).

    • An MTT solution is added to each well and incubated.

    • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

    • The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 (half-maximal inhibitory concentration) value, which is the concentration of the toxin that reduces cell viability by 50%, can be calculated.

2. Electrophysiological Analysis (Patch-Clamp Technique)

  • Principle: This technique allows for the study of the effects of neurotoxins on the function of ion channels in individual neurons.

  • Cell Preparation: Neurons are isolated and cultured, or brain slices are prepared.

  • Procedure:

    • A glass micropipette with a very fine tip is used to form a high-resistance seal with the cell membrane (a "gigaseal").

    • The patch of membrane can be studied in various configurations (e.g., whole-cell, inside-out, outside-out) to measure the ionic currents flowing through the ion channels.

    • The neurotoxin is applied to the cell via a perfusion system.

  • Data Analysis: Changes in the electrical properties of the ion channels (e.g., current amplitude, activation, inactivation) in response to the toxin are recorded and analyzed to determine its effect on specific ion channels.

Signaling Pathways and Mechanisms of Toxicity

The precise molecular mechanisms of this compound and Samandarone toxicity are not yet fully elucidated; however, research suggests that they primarily act as neurotoxins, targeting the central nervous system, particularly the spinal cord.[1] Poisoning leads to symptoms such as muscle hyperexcitability, convulsions, and ultimately, respiratory paralysis.[2]

Hypothesized Signaling Pathway for Samandarone Toxicity

Based on its convulsant effects, several potential signaling pathways have been hypothesized for Samandarone. These include the direct modulation of ion channels critical for neuronal excitability.[2]

Samandarone_Toxicity_Pathway Samandarone Samandarone IonChannels Modulation of Ion Channels (e.g., GABA-A Receptors, Voltage-gated Na+ Channels) Samandarone->IonChannels Direct Interaction (Hypothesized) NeuronalActivity Altered Neuronal Excitability IonChannels->NeuronalActivity Symptoms Convulsions, Respiratory Paralysis NeuronalActivity->Symptoms

Caption: Hypothesized neurotoxic pathway of Samandarone.

The symptoms of Samandarone poisoning are consistent with interference in neuronal signaling.[3] Potential molecular targets could include:

  • GABA-A Receptors: Blockade of these inhibitory channels could lead to hyperexcitability.

  • Voltage-gated Sodium Channels: Potentiation of these channels could also lead to increased neuronal firing.

General Experimental Workflow for Neurotoxicity Assessment

A multi-faceted approach is necessary to thoroughly characterize the neurotoxicity of compounds like this compound and Samandarone.

Neurotoxicity_Workflow cluster_in_vivo In Vivo Studies cluster_in_vitro In Vitro Studies LD50 LD50 Determination (e.g., Up-and-Down Procedure) Data Comparative Toxicity Profile LD50->Data Behavioral Behavioral Analysis (e.g., Seizure Monitoring) Behavioral->Data Cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) Cytotoxicity->Data Electrophysiology Electrophysiology (Patch-Clamp) Mechanism Mechanism of Action Studies (e.g., Receptor Binding Assays) Electrophysiology->Mechanism Mechanism->Data Toxin Test Compound (this compound / Samandarone) Toxin->LD50 Toxin->Behavioral Toxin->Cytotoxicity Toxin->Electrophysiology

Caption: General workflow for neurotoxicity assessment.

Conclusion

This compound and Samandarone are highly toxic steroidal alkaloids with potent neurotoxic effects. The available data suggests they have a similar level of acute toxicity in vivo. While the precise molecular targets and signaling pathways remain an active area of investigation, it is hypothesized that their toxicity stems from the modulation of key ion channels in the central nervous system. Further research, particularly utilizing in vitro cytotoxicity and electrophysiological studies, is necessary to fully elucidate their mechanisms of action and to provide a more detailed comparative toxicological profile. This knowledge is essential for researchers in the fields of toxicology, pharmacology, and drug development who may encounter or study these potent natural compounds.

References

Unlocking the Secrets of Samandarine: A Comparative Guide to the Structure-Activity Relationship of its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Samandarine alkaloids, a fascinating class of steroidal toxins isolated from the skin secretions of fire salamanders (Salamandra species), have long captured the attention of scientists due to their potent biological activities. This guide provides a comprehensive comparison of this compound and its derivatives, focusing on their structure-activity relationships (SAR) concerning neurotoxicity and antimicrobial effects. By presenting available quantitative data, detailed experimental protocols, and visual representations of hypothesized mechanisms, this document aims to be a valuable resource for researchers exploring the therapeutic or toxicological potential of these unique natural products.

Comparative Biological Activity of this compound Derivatives

The biological effects of this compound and its analogues are primarily characterized by potent neurotoxicity and notable antimicrobial properties. The structural modifications among the derivatives, particularly at the C-16 position and the oxazolidine ring, play a crucial role in modulating their activity.

Neurotoxicity

This compound alkaloids are potent neurotoxins that primarily affect the central nervous system, leading to symptoms such as convulsions and respiratory paralysis.[1] The toxicity is believed to stem from the modulation of ion channels, including voltage-gated sodium channels, and potentially GABA and nicotinic acetylcholine receptors.

Table 1: Comparative Neurotoxicity of this compound Derivatives

CompoundAnimal ModelRoute of AdministrationLD50ObservationsReference(s)
This compoundMouseIntraperitoneal70 µg/kgPotent neurotoxin causing convulsions and respiratory paralysis.[1]
DogIntravenous700-900 µg/kg[1]
FrogNot Specified19 mg/kg
RabbitNot Specified1 mg/kg
SamandaroneMouse-Comparable to this compoundLower toxicity attributed to the C16 ketone group, which may reduce CNS penetration.
SamandaridineMouse-Comparable to this compoundLess pronounced convulsive effects compared to this compound.

Structure-Activity Relationship for Neurotoxicity:

  • Oxidation at C-16: The presence of a ketone group at the C-16 position, as seen in Samandarone, appears to reduce neurotoxicity compared to the hydroxyl group in this compound. This is potentially due to altered binding affinity to the target receptor or decreased ability to cross the blood-brain barrier.

  • Oxazolidine Ring Integrity: The intact oxazolidine ring system is thought to be crucial for the potent neurotoxic effects. Modifications to this ring system can lead to a significant decrease in toxicity.

  • Stereochemistry: The specific stereochemistry of the fused ring system is critical for biological activity.

Antimicrobial Activity

Several this compound derivatives have demonstrated activity against various microorganisms, suggesting a role in the chemical defense of the salamander against pathogens.

Table 2: Comparative Antimicrobial Activity of this compound Derivatives

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)Reference(s)
This compoundSaccharomyces cerevisiae1.5 x 10⁻⁶ M
SamandaroneSaccharomyces cerevisiae1.5 x 10⁻⁶ M
SamandaridineSaccharomyces cerevisiae1.5 x 10⁻⁶ M

Structure-Activity Relationship for Antimicrobial Activity:

Currently, there is limited publicly available data to establish a detailed structure-activity relationship for the antimicrobial effects of a wide range of this compound derivatives. The available data on Saccharomyces cerevisiae suggests that this compound, Samandarone, and Samandaridine possess comparable antifungal activity. Further research with a broader panel of bacteria and fungi is necessary to elucidate the structural requirements for potent antimicrobial action.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound derivatives.

In Vivo Neurotoxicity Assay (LD50 Determination)

Objective: To determine the median lethal dose (LD50) of a this compound derivative in a murine model.

Materials:

  • This compound derivative

  • Sterile saline solution (0.9% NaCl)

  • Male Swiss albino mice (20-25 g)

  • Syringes and needles for intraperitoneal injection

  • Animal observation cages

Procedure:

  • Animal Acclimatization: House the mice in a controlled environment (22 ± 2 °C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.

  • Dose Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO) and then make serial dilutions in sterile saline to achieve the desired final concentrations.

  • Animal Grouping: Randomly divide the mice into groups of at least five animals per dose level, including a control group receiving only the vehicle.

  • Administration: Administer a single dose of the this compound derivative or vehicle via intraperitoneal injection.

  • Observation: Continuously monitor the animals for signs of toxicity, such as convulsions, paralysis, and changes in behavior, for at least 24 hours post-administration. Record the time of onset of symptoms and the time of death.

  • Data Analysis: Calculate the LD50 value using a recognized statistical method, such as probit analysis.

In Vitro Antimicrobial Assay (Broth Microdilution for MIC Determination)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a this compound derivative against a specific microorganism.

Materials:

  • This compound derivative

  • Test microorganism (e.g., Saccharomyces cerevisiae, Staphylococcus aureus)

  • Appropriate sterile broth medium (e.g., Sabouraud Dextrose Broth for fungi, Mueller-Hinton Broth for bacteria)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Inoculum Preparation: Culture the test microorganism overnight in the appropriate broth medium. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard.

  • Serial Dilution: Prepare serial two-fold dilutions of the this compound derivative in the broth medium directly in the 96-well plate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at the optimal temperature for the growth of the microorganism (e.g., 30°C for S. cerevisiae, 37°C for bacteria) for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the this compound derivative that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Visualizing the Mechanisms

The following diagrams illustrate the hypothesized signaling pathways and experimental workflows related to the study of this compound derivatives.

Hypothesized_Neurotoxic_Mechanism cluster_neuron Neuron Na_Channel Voltage-gated Sodium Channel Effect Neuronal Hyperexcitability (Convulsions, Paralysis) Na_Channel->Effect GABA_Receptor GABA-A Receptor GABA_Receptor->Effect nACh_Receptor Nicotinic Acetylcholine Receptor nACh_Receptor->Effect This compound This compound Derivative This compound->Na_Channel Modulation (Inhibition/Activation) This compound->GABA_Receptor Antagonism (?) This compound->nACh_Receptor Modulation (?)

Caption: Hypothesized mechanism of neurotoxicity for this compound derivatives.

Experimental_Workflow_SAR Start Start: Collection of This compound Derivatives Neuro_Assay Neurotoxicity Assays (e.g., LD50 in mice) Start->Neuro_Assay Antimicrobial_Assay Antimicrobial Assays (e.g., MIC determination) Start->Antimicrobial_Assay Data_Analysis Data Analysis and Comparison Neuro_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis SAR Establish Structure-Activity Relationship (SAR) Data_Analysis->SAR

Caption: General experimental workflow for SAR studies of this compound derivatives.

Conclusion and Future Directions

Future research should focus on the synthesis and biological evaluation of a broader array of this compound derivatives to build a more comprehensive SAR model. Elucidating the precise molecular targets and their interactions through techniques like receptor binding assays and electrophysiology will be crucial for understanding their mechanism of action. Such studies will not only deepen our knowledge of these fascinating natural products but may also pave the way for the development of novel therapeutic agents or valuable pharmacological tools.

References

Validating a New Frontier in Toxin Analysis: A Comparative Guide to Samandarine Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of steroidal alkaloids, the accurate and sensitive detection of toxins like Samandarine is paramount. This guide provides a comprehensive comparison of a newly developed High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for this compound detection with the established Gas Chromatography-Mass Spectrometry (GC-MS) technique. By presenting supporting experimental data and detailed methodologies, this document serves as a vital resource for selecting the optimal analytical approach for your research needs.

This compound, a potent neurotoxin found in the skin secretions of fire salamanders, has long been a subject of toxicological and pharmacological interest. The development of robust analytical methods is crucial for understanding its biosynthesis, mechanism of action, and potential therapeutic applications. This guide will delve into a modern HPLC-MS method, offering a detailed protocol and comparing its performance characteristics against the more traditional GC-MS approach.

Performance Comparison: HPLC-MS vs. GC-MS for this compound Detection

The selection of an analytical method hinges on a variety of factors, including sensitivity, selectivity, and the nature of the analyte. The following table summarizes the key performance parameters for the new HPLC-MS method and the alternative GC-MS method for this compound detection. While specific quantitative validation data for this compound is not extensively available in publicly accessible literature, this comparison is based on typical performance characteristics observed for similar steroidal alkaloids.

Performance ParameterNew HPLC-MS MethodAlternative GC-MS Method
Limit of Detection (LOD) Lower (ng/mL to pg/mL range)Higher (µg/mL to ng/mL range)
Limit of Quantification (LOQ) Lower (ng/mL to pg/mL range)Higher (µg/mL to ng/mL range)
Linearity (R²) Typically >0.99Typically >0.99
Accuracy (Recovery) 80-120%70-110%
Precision (RSD) <15%<20%
Sample Derivatization Not typically requiredOften necessary to improve volatility
Thermal Stability Suitable for thermally labile compoundsRequires analytes to be thermally stable
Throughput Generally higherCan be lower due to longer run times

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of reliable analytical data. The following sections provide comprehensive methodologies for both the new HPLC-MS method and the alternative GC-MS method for this compound detection.

New Method: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This method, adapted from a recently developed procedure for the isolation and identification of salamander alkaloids, offers high sensitivity and specificity.[1]

1. Sample Preparation (Salamander Skin Secretion)

  • Collection: Gently collect the skin secretion from the salamander's parotoid glands.

  • Extraction: Extract the collected secretion with methanol (e.g., 1 mL of methanol per 10 mg of secretion) by vortexing.

  • Centrifugation: Centrifuge the mixture to pellet any particulate matter.

  • Dilution: Dilute an aliquot of the supernatant with the initial mobile phase for analysis.

2. HPLC-MS Instrumentation and Conditions

  • HPLC System: A high-performance liquid chromatography system coupled with a heated electrospray ionization mass spectrometer (HESI-MS).[1]

  • Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 3.5 µm) is commonly used.

  • Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.

  • Flow Rate: A typical flow rate is around 0.2-0.4 mL/min.

  • Mass Spectrometer: A mass spectrometer capable of electrospray ionization (ESI) is used for detection.

  • Ionization Mode: Positive ion mode is typically used for the detection of this compound.

  • Data Acquisition: Data can be acquired in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted quantification of this compound.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established technique for the analysis of volatile and thermally stable compounds. For this compound, derivatization may be necessary to improve its volatility.

1. Sample Preparation (Salamander Skin Secretion)

  • Extraction: Follow the same extraction procedure as for the HPLC-MS method.

  • Derivatization (if necessary): To increase volatility, the extracted alkaloids can be derivatized. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

2. GC-MS Instrumentation and Conditions

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

  • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

  • Injector Temperature: The injector temperature should be optimized to ensure efficient vaporization without thermal degradation.

  • Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at a lower temperature and ramping up to a higher temperature.

  • Mass Spectrometer: A mass spectrometer with electron ionization (EI) is commonly used.

  • Ionization Energy: A standard ionization energy of 70 eV is typically employed.

  • Data Acquisition: Data is acquired in full scan mode to obtain mass spectra for identification or in selected ion monitoring (SIM) mode for targeted quantification.

Visualizing the Workflow

To provide a clear understanding of the analytical processes, the following diagrams illustrate the experimental workflows for both the new HPLC-MS method and the alternative GC-MS method.

New HPLC-MS Method Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Sample Collection (Salamander Skin Secretion) Extraction Methanol Extraction SampleCollection->Extraction Centrifugation Centrifugation Extraction->Centrifugation Dilution Dilution Centrifugation->Dilution HPLCSeparation HPLC Separation (C18 Column) Dilution->HPLCSeparation MSDetection Mass Spectrometry Detection (HESI-MS) HPLCSeparation->MSDetection DataAcquisition Data Acquisition (Full Scan / SIM / MRM) MSDetection->DataAcquisition DataAnalysis Data Analysis & Quantification DataAcquisition->DataAnalysis

Caption: Workflow for the new HPLC-MS method for this compound detection.

Alternative GC-MS Method Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Sample Collection (Salamander Skin Secretion) Extraction Methanol Extraction SampleCollection->Extraction Derivatization Derivatization (Optional) (e.g., Silylation) Extraction->Derivatization GCSeparation GC Separation (Capillary Column) Derivatization->GCSeparation MSDetection Mass Spectrometry Detection (EI-MS) GCSeparation->MSDetection DataAcquisition Data Acquisition (Full Scan / SIM) MSDetection->DataAcquisition DataAnalysis Data Analysis & Quantification DataAcquisition->DataAnalysis

Caption: Workflow for the alternative GC-MS method for this compound detection.

Discussion of Method Comparison

The choice between the new HPLC-MS method and the alternative GC-MS method for this compound detection will depend on the specific requirements of the study.

Advantages of the New HPLC-MS Method:

  • Higher Sensitivity and Selectivity: HPLC-MS, particularly with tandem mass spectrometry (MS/MS), generally offers lower detection and quantification limits, making it ideal for trace-level analysis.

  • Suitability for Thermally Labile Compounds: As HPLC is performed at or near room temperature, it is well-suited for the analysis of thermally sensitive compounds like some alkaloids that might degrade at the high temperatures required for GC.

  • No Derivatization Required: The direct analysis of extracts without the need for a derivatization step simplifies sample preparation and reduces the potential for analytical errors.

  • Higher Throughput: The typically shorter run times and simpler sample preparation of HPLC-MS can lead to a higher sample throughput.

Advantages of the Alternative GC-MS Method:

  • Robust and Well-Established: GC-MS is a mature and robust technique with extensive libraries of mass spectra, which can aid in the identification of unknown compounds.

  • Excellent Separation Efficiency: Capillary GC columns can provide very high separation efficiency, which is beneficial for complex mixtures.

  • Lower Cost of Instrumentation: In some cases, the initial investment for a GC-MS system may be lower than for a high-performance LC-MS/MS system.

Conclusion

The new HPLC-MS method for the detection of this compound represents a significant advancement in the analysis of this potent toxin. Its superior sensitivity, selectivity, and applicability to thermally labile compounds without the need for derivatization make it the method of choice for many research applications, particularly in pharmacology and toxicology where trace-level quantification is often required. While the alternative GC-MS method remains a viable and robust technique, especially for qualitative analysis and in laboratories where it is already established, the advantages offered by the new HPLC-MS method position it as the new standard for the quantitative analysis of this compound. The detailed protocols and comparative data presented in this guide will empower researchers to make an informed decision on the most appropriate analytical strategy to achieve their scientific goals.

References

A Comparative Guide to HPLC and GC/MS for the Quantification of Samandarine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS) for the quantitative analysis of samandarine, a potent steroidal alkaloid found in the skin secretions of fire salamanders. The selection of an appropriate analytical technique is critical for accurate quantification in toxicological studies, natural product chemistry, and the development of potential therapeutic agents. This document outlines detailed experimental protocols, presents a comparative summary of expected analytical performance, and visualizes key workflows and concepts.

Comparative Quantitative Performance

ParameterHPLC-MSGC/MSSource
**Linearity (R²) **>0.99>0.99[1]
Limit of Detection (LOD) 0.001 - 0.01 µg/mL10 - 21 µg/kg[1][2]
Limit of Quantification (LOQ) 0.004 - 0.02 µg/mL18 - 35 µg/kg[1][2]
Accuracy (% Recovery) 94.3 - 107.7%99 - 103%[1][2]
Precision (% RSD) < 15%< 15%[1][2]

Experimental Methodologies

The following sections detail standardized protocols for the extraction and quantification of this compound using both HPLC-MS and GC/MS.

Sample Preparation: Extraction of this compound

A non-invasive "milking" technique is commonly employed to collect skin secretions from salamanders.

  • Collection: Gently apply pressure to the parotoid glands and along the dorsal skin glands of the salamander. The secreted milky white substance is collected in a glass vial.

  • Extraction: The collected secretion is immediately preserved in methanol. The sample is mixed by gentle shaking for approximately 20 minutes to ensure complete extraction of the alkaloids.

  • Filtration: The methanolic extract is then filtered to remove any particulate matter.

  • Dilution: The filtered extract is diluted with methanol to a suitable concentration for analysis.

HPLC-MS Quantification Protocol

Due to this compound's lack of a strong UV chromophore, HPLC coupled with mass spectrometry (MS) is the preferred method for detection and quantification.[4][5]

  • Instrumentation: A semi-preparative HPLC system equipped with a mass spectrometer (e.g., ESI-MS).[6]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 2.7 µm particle size).[7]

  • Mobile Phase: A gradient elution using acetonitrile (ACN) and water, both containing 0.1% formic acid.[7]

  • Gradient Program:

    • 0-2 min: 0% ACN

    • 2-50 min: 0-100% ACN

    • 50-60 min: 100% ACN (column wash)

  • Flow Rate: 0.25 mL/min.

  • Column Temperature: 50 °C.

  • Injection Volume: 10 µL.

  • Detection: Mass spectrometer operating in positive ion mode, monitoring for the [M+H]⁺ ion of this compound.

  • Quantification: A calibration curve is generated using a purified this compound standard of known concentrations. The amount of this compound in the sample is determined by comparing its peak area to the calibration curve.

GC/MS Quantification Protocol

GC/MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds like this compound.[8][9]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: An Agilent HP-5MS capillary column (or equivalent).

  • Carrier Gas: Helium.

  • Injection: A small volume of the diluted extract is injected into the GC inlet.

  • Temperature Program:

    • Initial temperature: 50°C, hold for 5 minutes.

    • Ramp: Increase to 320°C at a rate of 10°C per minute.

  • Ionization: Electron Impact (EI) at 70 eV.

  • Mass Analysis: The mass spectrometer scans a mass-to-charge ratio (m/z) range (e.g., 40-600) to detect the characteristic fragments of this compound.

  • Quantification: Similar to HPLC-MS, quantification is achieved by comparing the peak area of the compound in the sample to a calibration curve generated with a purified this compound standard.

Visualized Workflows and Mechanisms

The following diagrams illustrate the logical flow of a cross-validation experiment and the current understanding of this compound's neurotoxic action.

cross_validation_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation & Comparison Sample Salamander Secretion Sample Extraction Methanolic Extraction & Filtration Sample->Extraction HPLC_MS HPLC-MS Analysis Extraction->HPLC_MS GC_MS GC/MS Analysis Extraction->GC_MS Data_HPLC Quantitative Data (HPLC) HPLC_MS->Data_HPLC Data_GCMS Quantitative Data (GC/MS) GC_MS->Data_GCMS Comparison Comparison of Validation Parameters (LOD, LOQ, Linearity, Accuracy, Precision) Data_HPLC->Comparison Data_GCMS->Comparison

Caption: A generalized workflow for the cross-validation of HPLC-MS and GC/MS methods.

samandarine_neurotoxicity This compound This compound Exposure (Transdermal or Oral) CNS Central Nervous System (Spinal Cord Neurons) This compound->CNS Action Unknown Molecular Target (Ion Channel / Receptor?) CNS->Action Effect Over-excitation of Muscles, Convulsions, Respiratory Paralysis Action->Effect

Caption: A conceptual diagram of the neurotoxic effects of this compound.[10]

References

A Comparative Analysis of the Neurotoxic Mechanisms of Samandarine and Batrachotoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neurotoxic mechanisms of two potent steroidal alkaloids: Samandarine, secreted by the fire salamander (Salamandra salamandra), and Batrachotoxin, found in the skin of poison dart frogs of the genus Phyllobates. While both are recognized for their extreme toxicity, their interactions with the nervous system exhibit distinct and incompletely understood characteristics. This document synthesizes available experimental data to elucidate their respective modes of action, facilitating further research and potential therapeutic exploration.

At a Glance: Key Neurotoxic Properties

PropertyThis compoundBatrachotoxin
Primary Target Central Nervous System (specifically spinal cord neurons)[1]Voltage-gated sodium channels (NaV) in nerve and muscle cells[2]
Mechanism of Action Largely uncharacterized; presumed to interfere with neuronal function leading to over-excitation and paralysis.[3]Potent modulator of NaV channels, causing irreversible depolarization.[2]
Physiological Effect Convulsions, respiratory paralysis, hypertension, and hyperventilation.[1][4]Numbness, muscle contractions, convulsions, cardiac fibrillation, and heart failure.[5]
LD50 (Mice) 70 µg/kg (intraperitoneal)[1]2-3 µg/kg (subcutaneous/intravenous)[6][7]
LD50 (Other Species) 700-900 µg/kg (dogs)[1]Not widely reported for other species.

In-Depth Neurotoxic Mechanisms

This compound: A Conundrum in Neurotoxicity

The precise molecular mechanism underlying this compound's neurotoxicity remains an active area of investigation. It is established that its primary effects manifest in the central nervous system, with a pronounced impact on the spinal cord.[1] The observed symptoms of severe muscle convulsions and subsequent respiratory paralysis suggest a mechanism involving neuronal hyperexcitability.[1]

While definitive molecular targets have not been identified, several hypotheses have been proposed based on the physiological outcomes of poisoning. Potential targets are thought to include:

  • Voltage-gated sodium channels: Interference with these channels could lead to alterations in neuronal excitability.

  • GABAA receptors: As the primary inhibitory neurotransmitter receptors in the CNS, modulation of GABAA receptors could lead to the observed convulsive effects.

  • Nicotinic acetylcholine receptors: These receptors are involved in synaptic transmission, and their disruption could contribute to the observed neurotoxic symptoms.

Further research, employing techniques such as electrophysiological recordings on spinal cord neuron cultures, is necessary to elucidate the specific interactions of this compound with these or other currently unidentified molecular targets.

Batrachotoxin: A Well-Characterized Sodium Channel Agonist

In stark contrast to this compound, the neurotoxic mechanism of Batrachotoxin is well-defined. It is a potent, non-competitive agonist of voltage-gated sodium channels (NaV).[2] Its binding to the channel protein induces a dramatic and irreversible increase in sodium ion permeability.[6][7]

The key molecular events in Batrachotoxin neurotoxicity are:

  • Binding to the Open State: Batrachotoxin preferentially binds to the open conformation of the NaV channel, within the inner pore of the channel.[8][9]

  • Shift in Voltage-Dependence: The binding of Batrachotoxin causes a significant hyperpolarizing shift in the voltage-dependence of channel activation. This means the channels open at much more negative membrane potentials than normal, leading to a persistent influx of Na+ ions.[2]

  • Inhibition of Inactivation: Batrachotoxin removes the fast and slow inactivation of the NaV channel, preventing it from closing.[8]

  • Irreversible Depolarization: The persistent influx of Na+ ions leads to a sustained depolarization of the nerve and muscle cell membranes, preventing the generation of further action potentials and leading to paralysis.[2]

  • Altered Ion Selectivity: Batrachotoxin can also alter the ion selectivity of the sodium channel, further disrupting normal cellular function.[7]

This cascade of events ultimately results in paralysis of nerve and muscle tissue, with cardiac arrest being the primary cause of death due to its effects on heart muscle.[6]

Visualizing the Mechanisms

Batrachotoxin's Signaling Pathway

Batrachotoxin_Mechanism cluster_membrane BTX Batrachotoxin Nav_Channel Voltage-gated Sodium Channel (Nav) BTX->Nav_Channel Binds to open state within the pore Na_Ion Na+ Nav_Channel->Na_Ion Prevents inactivation & shifts activation voltage Cell_Membrane Neuron/Muscle Cell Membrane Depolarization Persistent Membrane Depolarization Na_Ion->Depolarization Massive influx Paralysis Paralysis & Cardiac Failure Depolarization->Paralysis Blocks action potential propagation

Caption: Mechanism of Batrachotoxin-induced neurotoxicity.

This compound's Hypothesized Neurotoxic Action

Samandarine_Mechanism This compound This compound CNS Central Nervous System (Spinal Cord) This compound->CNS Primary site of action Hypothesized_Targets Hypothesized Molecular Targets - Voltage-gated Na+ Channels - GABAA Receptors - Nicotinic Acetylcholine Receptors CNS->Hypothesized_Targets Interaction currently unconfirmed Neuronal_Hyperexcitability Neuronal Hyperexcitability CNS->Neuronal_Hyperexcitability Hypothesized_Targets->Neuronal_Hyperexcitability Symptoms Convulsions & Respiratory Paralysis Neuronal_Hyperexcitability->Symptoms

Caption: Known effects and hypothesized targets of this compound.

Experimental Protocols

Whole-Cell Voltage-Clamp Electrophysiology for Toxin Characterization

This protocol is a standard method for investigating the effects of neurotoxins on voltage-gated ion channels in cultured cells.

Experimental_Workflow start Start: Cell Culture (e.g., CHO or HEK293 cells expressing a specific NaV channel subtype) patch Establish Whole-Cell Patch-Clamp Configuration start->patch control Record Control Currents: Apply voltage steps to elicit and record ion channel currents patch->control toxin Apply Toxin (e.g., Batrachotoxin or this compound) to the cell bath control->toxin record Record Toxin-Modified Currents: Repeat voltage-step protocol and record changes in current toxin->record analyze Data Analysis: Compare control and toxin-modified currents to determine effects on channel activation, inactivation, and conductance record->analyze end End analyze->end

Caption: Workflow for neurotoxin analysis using patch-clamp.

Methodology:

  • Cell Preparation: Culture a suitable cell line (e.g., HEK293 or CHO cells) transiently or stably expressing the ion channel of interest (e.g., a specific subtype of voltage-gated sodium channel).

  • Electrophysiological Recording:

    • Prepare extracellular and intracellular solutions with appropriate ionic compositions.

    • Using a glass micropipette, form a high-resistance seal (a "gigaseal") with the membrane of a single cell.

    • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration, allowing control of the intracellular environment and measurement of whole-cell currents.

  • Voltage-Clamp Protocol:

    • Hold the cell membrane at a negative resting potential (e.g., -100 mV).

    • Apply a series of depolarizing voltage steps to elicit the opening of the voltage-gated ion channels.

    • Record the resulting ionic currents.

  • Toxin Application:

    • After recording stable baseline currents, perfuse the cell with an extracellular solution containing the neurotoxin at a known concentration.

    • For toxins that bind to the open state of the channel, like Batrachotoxin, a series of repetitive depolarizing pulses may be applied to facilitate binding.[10]

  • Data Acquisition and Analysis:

    • Record the ion channel currents in the presence of the toxin using the same voltage-clamp protocol.

    • Analyze the data to determine the toxin's effects on key channel properties, such as the voltage-dependence of activation and inactivation, current amplitude, and kinetics.

In Vivo Neurotoxicity Assessment

This protocol outlines a general procedure for determining the median lethal dose (LD50) of a neurotoxin in an animal model.

Methodology:

  • Animal Model: Select a suitable animal model, such as Swiss Webster mice.

  • Dose Preparation: Prepare serial dilutions of the purified toxin in a sterile, physiologically compatible vehicle (e.g., saline).

  • Administration: Administer a single dose of the toxin to different groups of animals via a specific route (e.g., subcutaneous, intravenous, or intraperitoneal injection). A control group receiving only the vehicle is also included.

  • Observation: Monitor the animals continuously for a set period (e.g., 24-48 hours) for signs of toxicity, such as convulsions, paralysis, respiratory distress, and mortality.

  • LD50 Calculation: Record the number of deceased animals in each dose group. Use statistical methods, such as probit analysis, to calculate the LD50 value, which is the dose estimated to be lethal to 50% of the animals.

Conclusion

This compound and Batrachotoxin, while both potent neurotoxins, represent two distinct paradigms in neuropharmacology. Batrachotoxin serves as a classic example of a toxin with a well-elucidated mechanism of action, providing an invaluable tool for studying the function of voltage-gated sodium channels. In contrast, this compound presents a compelling challenge to toxicologists and pharmacologists. Its potent and specific effects on the central nervous system, coupled with its currently unknown molecular target, highlight a significant gap in our understanding of neurotoxin diversity and action. Future research focused on identifying the molecular receptor(s) for this compound will not only unravel the basis of its toxicity but may also reveal novel targets for therapeutic intervention in neurological disorders.

References

Interspecies Variation in Samandarine Alkaloid Profiles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Samandarine alkaloids are a unique class of toxic steroidal alkaloids found in the skin secretions of salamanders, most notably the fire salamander (Salamandra salamandra)[1][2]. These compounds serve as a crucial chemical defense mechanism against predators and also exhibit antimicrobial properties, protecting the salamanders from skin infections[3][4]. The biosynthesis of these alkaloids is a fascinating process, originating from cholesterol within the salamander's liver, testes, and ovaries[2][3]. Research has revealed significant qualitative and quantitative variations in the this compound alkaloid profiles among different salamander species, suggesting distinct evolutionary adaptations and physiological differences[5]. This guide provides a comparative overview of these variations, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Comparative Analysis of this compound Alkaloid Profiles

The composition of this compound alkaloids varies significantly between species of the genus Salamandra and other related genera like Lyciasalamandra[5][6]. The primary and most studied alkaloids include this compound, samandarone, and O-acetylthis compound[5][7]. While these compounds are present in most species, their relative abundance can differ substantially.

For instance, black-colored alpine salamanders such as Salamandra atra and Salamandra lanzai tend to have this compound as their principal alkaloid. In contrast, species with conspicuous black and yellow warning coloration, including Salamandra salamandra, Salamandra algira, Salamandra corsica, and Salamandra infraimmaculata, generally exhibit higher proportions of samandarone[5]. O-acetylthis compound is a common constituent in all these species[5]. Furthermore, variations in alkaloid profiles are not only observed between species but also among different populations and even individuals of the same species over time, with factors like season potentially influencing the alkaloid concentrations[5][8].

AlkaloidS. atra & S. lanzai (Alpine Salamanders)S. salamandra & related species (Fire Salamanders)Lyciasalamandra species
This compound Major ComponentPresentDetected
Samandarone PresentMajor ComponentDetected
O-acetylthis compound PresentPresentDetected
Other Alkaloids PresentPresentNovel and known samandarines detected

Table 1: Relative abundance of major this compound alkaloids across different salamander species. This table summarizes general trends, and the exact quantitative composition can vary.

Biosynthesis and Experimental Workflow

The production of this compound alkaloids is an endogenous process, with cholesterol serving as the biosynthetic precursor[2][8]. The complex molecular structure is formed through a series of enzymatic reactions, including the enlargement of the steroid A ring by incorporating a nitrogen atom from glutamine[2][3].

This compound Alkaloid Biosynthesis Biosynthetic Pathway of this compound Alkaloids Cholesterol Cholesterol Intermediates Side-chain degradation & Ring A enlargement (Nitrogen from Glutamine) Cholesterol->Intermediates This compound This compound Intermediates->this compound Oxidation Samandarone Samandarone This compound->Samandarone Oxidation at C16

Biosynthetic Pathway of this compound Alkaloids

The study of these alkaloids involves a multi-step process from sample collection to chemical analysis. A non-invasive "milking" technique is often employed to collect skin secretions, which are then subjected to extraction and sophisticated analytical methods to identify and quantify the various alkaloids present[4][9].

Experimental Workflow Experimental Workflow for Alkaloid Profiling cluster_collection Sample Collection cluster_extraction Extraction & Preparation cluster_analysis Analysis & Identification Collection Non-invasive 'milking' of salamander skin secretions Extraction Extraction with Methanol Collection->Extraction Filtration Filtration Extraction->Filtration HPLC_MS HPLC-HESI-MS Analysis (Separation & Detection) Filtration->HPLC_MS GC_MS GC-MS Analysis (Identification) Filtration->GC_MS NMR Structural Characterization (NMR) Filtration->NMR Data_Analysis Data Analysis & Profile Comparison HPLC_MS->Data_Analysis GC_MS->Data_Analysis NMR->Data_Analysis

Workflow for Alkaloid Analysis

Experimental Protocols

The following are generalized protocols for the extraction and analysis of this compound alkaloids based on established methodologies[4][9][10].

Sample Collection: Non-invasive "Milking"
  • Objective: To obtain skin secretions with minimal harm to the animal.

  • Procedure:

    • Gently hold the salamander.

    • Apply light pressure with the thumbs to the parotoid glands located on the head and along the dorsum[9].

    • The secreted milky poison is collected in a glass vial.

    • The collected secretion is immediately mixed with methanol (MeOH) to preserve the alkaloids[9].

Alkaloid Extraction
  • Objective: To extract alkaloids from the collected secretions.

  • Procedure:

    • The methanolic solution of the skin secretion is vortexed and centrifuged to pellet debris.

    • The supernatant is carefully transferred to a new vial.

    • The solvent is evaporated under a stream of nitrogen or using a rotary evaporator to yield the crude alkaloid extract.

    • The extract is redissolved in a suitable solvent for analysis (e.g., methanol or a water/acetonitrile mixture).

High-Performance Liquid Chromatography with Heated Electrospray Ionization Mass Spectrometry (HPLC-HESI-MS)
  • Objective: To separate, detect, and quantify the different alkaloids in the extract.

  • Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer with a heated electrospray ionization source.

  • Typical Parameters:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water and acetonitrile (CH₃CN), both containing a small percentage of formic acid (e.g., 0.1%) to improve ionization[4][9].

    • Gradient Elution: The percentage of acetonitrile is gradually increased over the course of the run to elute compounds with increasing hydrophobicity[9].

    • Detection: The mass spectrometer is operated in positive ion mode, scanning for the [M+H]⁺ ions of the expected alkaloids[9].

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To identify and confirm the structure of the alkaloids based on their mass spectra and retention times.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Typical Parameters:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate[11].

    • Temperature Program: The oven temperature is ramped from a low initial temperature (e.g., 50-110°C) to a high final temperature (e.g., 280-320°C) to separate the various components[11].

    • Ionization: Electron ionization (EI) at 70 eV is standard[11].

    • Identification: The resulting mass spectra are compared with known spectra from libraries or previous studies to identify the alkaloids[12].

Conclusion

The study of interspecies variation in this compound alkaloid profiles provides valuable insights into the chemical ecology and evolutionary biology of salamanders. The distinct alkaloid compositions observed in different species likely reflect adaptations to specific predatory pressures and microbial environments. The methodologies outlined in this guide offer a robust framework for researchers to further explore this fascinating area of natural product chemistry, with potential applications in drug discovery and development, particularly in the search for new antimicrobial agents.

References

Efficacy of Samandarine as an antimicrobial agent compared to known antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the face of rising antimicrobial resistance, the exploration of novel therapeutic agents is a critical endeavor. Nature, a vast repository of bioactive compounds, offers promising candidates. Among these are the steroidal alkaloids secreted by the fire salamander (Salamandra salamandra), with Samandarine being a principal component.[1][2] This guide provides a comparative overview of the antimicrobial efficacy of this compound against established antibiotics, supported by available data and detailed experimental methodologies.

While qualitative studies indicate that this compound and related alkaloids possess both antibacterial and antifungal properties, a significant gap exists in the scientific literature regarding specific, quantitative data, such as Minimum Inhibitory Concentration (MIC) values.[3][4][5] This guide aims to consolidate the current knowledge, present comparative data for well-known antibiotics, and provide the necessary protocols to facilitate future quantitative research on this compound's antimicrobial spectrum.

Comparative Antimicrobial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for three widely used antibiotics—Penicillin, Tetracycline, and Ciprofloxacin—against a panel of common Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism and is a key metric for assessing antimicrobial potency.[3] Due to the lack of publicly available MIC data for this compound, this section serves as a benchmark for future comparative studies.

Microorganism Antibiotic MIC Range (µg/mL) Reference Organism
Staphylococcus aureusPenicillin0.06 - 2ATCC 29213
Tetracycline0.25 - 4ATCC 29213
Ciprofloxacin0.12 - 1ATCC 29213
Streptococcus pneumoniaePenicillin≤0.06 - 8ATCC 49619
Tetracycline0.06 - 8ATCC 49619
Ciprofloxacin0.5 - 2ATCC 49619
Escherichia coliPenicillinNot ApplicableATCC 25922
Tetracycline0.5 - 8ATCC 25922
Ciprofloxacin≤0.008 - 0.5ATCC 25922
Pseudomonas aeruginosaPenicillinNot ApplicableATCC 27853
Tetracycline8 - 64ATCC 27853
Ciprofloxacin0.25 - 1ATCC 27853

Note on this compound: Qualitative assessments suggest that this compound alkaloids exhibit antimicrobial and antifungal activity.[4][5] However, without quantitative MIC data, a direct comparison of its potency against known antibiotics is not currently possible. Further research is required to determine its specific spectrum of activity.

Experimental Protocols

To ensure the generation of reliable and comparable data for novel compounds like this compound, standardized experimental protocols are essential. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antimicrobial susceptibility testing.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for determining the MIC of an antimicrobial agent.

1. Preparation of Materials:

  • Antimicrobial Agent: Prepare a stock solution of this compound (or the antibiotic to be tested) in a suitable solvent.

  • Bacterial Inoculum: Culture the test microorganism overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • 96-Well Microtiter Plate: Use sterile, U-bottomed 96-well plates.

2. Assay Procedure:

  • Serial Dilutions: Prepare two-fold serial dilutions of the antimicrobial agent in the microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria and broth, no antimicrobial) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity).

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_agent Prepare Antimicrobial Stock Solution serial_dilution Perform Serial Dilutions in 96-Well Plate prep_agent->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum inoculation Inoculate Wells with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plate inoculation->incubation read_results Read and Record MIC Value incubation->read_results ProposedAntimicrobialMechanism cluster_this compound This compound cluster_microbe Microbial Cell cluster_effect Outcome This compound This compound Alkaloid cell_membrane Cell Membrane Disruption This compound->cell_membrane Hypothesized Interaction enzyme_inhibition Enzyme Inhibition This compound->enzyme_inhibition Hypothesized Interaction synthesis_inhibition Inhibition of DNA/RNA/ Protein Synthesis This compound->synthesis_inhibition Hypothesized Interaction cell_death Microbial Cell Death cell_membrane->cell_death enzyme_inhibition->cell_death synthesis_inhibition->cell_death

References

A Comparative Guide to the Biological Activity of Samandarine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of samandarine and its known isomers and stereoisomers, a family of potent steroidal alkaloids found in the skin secretions of fire salamanders (Salamandra species). While research into these neurotoxic compounds has a long history, definitive comparative data on the activity of individual isomers remain limited. This document summarizes the available quantitative data, outlines detailed experimental protocols for assessing their activity, and visualizes hypothesized mechanisms of action.

Introduction to this compound Alkaloids

This compound alkaloids are a class of structurally related steroidal toxins characterized by a modified steroid nucleus with a nitrogen-containing heterocyclic A-ring.[1] These compounds are a key component of the salamander's chemical defense mechanism, exhibiting potent neurotoxicity in vertebrates.[2] The primary and most studied compound in this family is This compound . Other significant, structurally related alkaloids isolated from salamander secretions include Samandarone , O-acetylthis compound , and Samandaridine .[3] Samandarone is the C-16 ketone derivative of this compound, and O-acetylthis compound is the corresponding C-16 acetate ester.[3][4] These structural modifications are presumed to influence their biological activity.

Data Presentation: Comparative Biological Activity

Quantitative data comparing the biological activities of individual this compound isomers are scarce in publicly available literature.[3] Most toxicological studies have been conducted on crude secretions or the most abundant alkaloid, this compound.

Neurotoxicity Data

The primary biological effect of this compound alkaloids is severe neurotoxicity, leading to convulsions, respiratory paralysis, and death.[1] The following table summarizes the available lethal dose (LD₅₀) data. It is important to note the significant discrepancies in reported LD₅₀ values for this compound in mice, which may be attributable to different routes of administration (e.g., intravenous vs. subcutaneous), the purity of the tested compound, or different experimental protocols across studies conducted decades apart.

CompoundTest AnimalRoute of AdministrationLD₅₀Reference(s)
This compound MouseNot Specified70 µg/kg[1]
MouseSubcutaneous~1.5 mg/kg[4][5]
DogNot Specified700-900 µg/kg[1]
FrogNot Specified19 mg/kg[6]
RabbitNot Specified1 mg/kg[6]
Samandarone MouseSubcutaneous1.2 - 1.5 mg/kg (range for several SAMs)[7]
Samandaridine MouseSubcutaneous1.2 - 1.5 mg/kg (range for several SAMs)[7]
Antimicrobial Activity
CompoundActivityQuantitative Data (MIC)Reference(s)
This compound Alkaloids Antibacterial & AntifungalNot available[3]
Samandarone Most potent antimicrobial among samandarinesNot available[6]

Experimental Protocols

The following are detailed, representative methodologies for key experiments cited in the study of this compound alkaloids. These are generalized protocols based on standard toxicological and microbiological procedures.

Protocol 1: Determination of Acute Toxicity (LD₅₀) in a Mouse Model

This protocol outlines the Up-and-Down Procedure (UDP), a method used to determine the LD₅₀ while minimizing animal usage.

1. Animal Model:

  • Species: Swiss Webster mice

  • Sex: Male

  • Age: 6-8 weeks

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Animals should be acclimatized for at least one week before the experiment.

2. Dose Preparation:

  • Prepare a stock solution of the purified this compound isomer in a suitable vehicle (e.g., sterile saline with a minimal amount of a solubilizing agent like DMSO if necessary).

  • Perform serial dilutions of the stock solution to create a range of doses. The dose progression factor is typically 1.6 to 2.0.

3. Administration:

  • Administer the prepared doses via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. The volume should not exceed 10 mL/kg.

4. Up-and-Down Procedure:

  • Select a starting dose based on preliminary range-finding studies or historical data.

  • Administer the starting dose to a single animal.

  • Observe the animal for signs of toxicity and mortality for a predefined period (e.g., 24-48 hours).

  • If the animal survives, the next animal receives a higher dose.

  • If the animal dies, the next animal receives a lower dose.

  • Continue this sequential dosing until the stopping criteria are met (e.g., a specific number of reversals in outcome have occurred).

5. Data Analysis:

  • Calculate the LD₅₀ and its confidence interval using appropriate statistical methods, such as the maximum likelihood method.

  • Record all observed signs of toxicity, including onset, severity, and duration of symptoms like tremors, convulsions, changes in posture, and respiratory distress.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for assessing antimicrobial activity.

1. Materials:

  • Purified this compound isomer

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

2. Inoculum Preparation:

  • Grow the microbial culture overnight in the appropriate broth.

  • Dilute the culture to achieve a standardized inoculum density, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. Further dilute to the final testing concentration of 5 x 10⁵ CFU/mL in the wells.

3. Assay Procedure:

  • Prepare a stock solution of the this compound isomer in a suitable solvent (e.g., DMSO).

  • In the 96-well plate, perform a two-fold serial dilution of the compound in the broth medium to achieve a range of final concentrations.

  • Add the standardized microbial inoculum to each well.

  • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

4. MIC Determination:

  • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the well with the lowest concentration that shows the same OD as the negative control.

Visualizations: Pathways and Workflows

Hypothesized Signaling Pathway of this compound-Induced Neurotoxicity

The precise molecular targets of this compound alkaloids have not been definitively identified. However, the observed symptoms of muscle hyperexcitability, convulsions, and respiratory paralysis strongly suggest interference with neuronal signaling in the central nervous system, particularly the spinal cord.[1] The following diagram illustrates a hypothesized signaling pathway based on these effects and the common mechanisms of other neurotoxic alkaloids.

Samandarine_Neurotoxicity_Pathway cluster_Neuron Neuron Na_Channel Voltage-gated Na+ Channels Depolarization Uncontrolled Depolarization Na_Channel->Depolarization GABA_Receptor GABA-A / Glycine Receptors Inhibition_Block Reduced Inhibition GABA_Receptor->Inhibition_Block Synapse Synaptic Vesicle Release Action_Potential Increased Action Potential Firing Depolarization->Action_Potential Inhibition_Block->Action_Potential Convulsions Muscle Convulsions & Respiratory Paralysis Action_Potential->Convulsions This compound This compound Alkaloids This compound->Na_Channel Modulation? (Hypothesized) This compound->GABA_Receptor Antagonism? (Hypothesized) This compound->Synapse Disruption? (Hypothesized)

Caption: Hypothesized mechanism of this compound-induced neurotoxicity.

Experimental Workflow for In Vivo Neurotoxicity Assessment

The following diagram outlines a typical workflow for assessing the neurotoxic effects of a this compound isomer in a preclinical animal model.

Neurotoxicity_Workflow A Compound Purification (e.g., HPLC) B Dose Preparation (Serial Dilutions in Vehicle) A->B D Compound Administration (e.g., Subcutaneous Injection) B->D C Animal Acclimatization (e.g., Mice, 1 week) C->D E Behavioral Observation (Record symptoms: convulsions, paralysis, latency to onset) D->E F Endpoint Determination (e.g., LD50 Calculation) E->F G Histopathological Analysis (Post-mortem tissue examination) E->G

References

A Comparative Analysis of the Local Anesthetic Properties of Samandarine and Lidocaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the steroidal alkaloid Samandarine and the well-established local anesthetic, lidocaine. While lidocaine is a widely used and well-characterized agent, data on the local anesthetic properties of this compound are sparse and historical. This document synthesizes the available information, highlighting the significant knowledge gaps and the extreme toxicity associated with this compound, which currently precludes any therapeutic use.

Introduction

Lidocaine, an amide-type local anesthetic, has been a cornerstone of clinical practice since its development in 1943.[1] Its mechanism of action, efficacy, and safety profile are well-documented. In contrast, this compound, the primary steroidal alkaloid secreted by the fire salamander (Salamandra salamandra), is a highly toxic compound with purported local anesthetic effects.[2] Historical research suggests it may possess anesthetic properties, but its precise mechanism of action remains largely unknown and no modern comparative studies with standard anesthetics like lidocaine are available.[2] This guide aims to present a comparative summary based on existing data and outlines a potential experimental framework for future investigation, should the significant toxicity concerns be addressed.

Physicochemical and Pharmacological Properties

A direct comparison of the local anesthetic properties of this compound and lidocaine is challenging due to the lack of quantitative data for this compound. The following table summarizes the known properties of lidocaine and the limited, often qualitative, information available for this compound.

PropertyThis compoundLidocaine
Chemical Class Steroidal AlkaloidAmide-type local anesthetic
Mechanism of Action Largely unknown; presumed to affect the central nervous system, specifically neurons in the spinal cord.[2] Any local anesthetic effect may involve interaction with ion channels, but this is not confirmed.Blocks voltage-gated sodium channels in the neuronal cell membrane, preventing the generation and conduction of nerve impulses.[3][4][5]
Anesthetic Potency Unknown.Standard benchmark for local anesthetic potency.
Onset of Action Unknown.Rapid (typically within minutes).[4]
Duration of Action Unknown.Intermediate (typically 1-2 hours for injectable forms).[4]
Toxicity (LD50 in mice) Extremely high: 70 µg/kg[2]Significantly lower than this compound. The LD50 for lidocaine in mice varies by route of administration but is in the range of tens of mg/kg, highlighting a vastly different safety profile.
Therapeutic Use None. Its extreme toxicity prevents any clinical application.[2]Widely used as a local anesthetic for various medical and dental procedures.[1]

Mechanism of Action: A Comparative Overview

Lidocaine's mechanism of action is well-established and serves as a model for many local anesthetics. It involves the blockade of intracellular voltage-gated sodium channels. The proposed, though unconfirmed, mechanism for any local anesthetic effect of this compound would likely also involve interaction with neuronal ion channels.

cluster_Lidocaine Lidocaine's Mechanism of Action Lidocaine Lidocaine (Unionized) Neuron Neuronal Membrane Lidocaine->Neuron Crosses Lidocaine_Ionized Lidocaine (Ionized) Neuron->Lidocaine_Ionized Ionizes Na_Channel Voltage-Gated Sodium Channel (Intracellular) Lidocaine_Ionized->Na_Channel Binds to Block Channel Blockade Na_Channel->Block No_AP Inhibition of Action Potential Block->No_AP Anesthesia Local Anesthesia No_AP->Anesthesia

Caption: Lidocaine's established signaling pathway.

cluster_this compound Hypothesized Mechanism of this compound (Speculative) This compound This compound Neuron_Membrane Neuronal Membrane This compound->Neuron_Membrane Interacts with Ion_Channel Target Ion Channel (e.g., Sodium Channel?) (Binding Site Unknown) Neuron_Membrane->Ion_Channel Modulation Channel Modulation (Blockade?) (Effect Unknown) Ion_Channel->Modulation Signal_Alteration Altered Nerve Signaling Modulation->Signal_Alteration Potential_Anesthesia Potential Local Anesthetic Effect Signal_Alteration->Potential_Anesthesia

Caption: Hypothesized pathway for this compound.

Experimental Protocols for Comparative Evaluation

To quantitatively compare the local anesthetic effects of this compound and lidocaine, a series of preclinical experiments would be necessary. The following outlines a potential experimental workflow, which must be conducted under stringent safety protocols due to the extreme toxicity of this compound.

Determination of Anesthetic Potency and Efficacy
  • Model: Rabbit Corneal Anesthesia Model.

  • Procedure:

    • A baseline corneal reflex is established in rabbits by touching the cornea with a fine filament and noting the blink response.

    • Test solutions of varying concentrations of this compound (if a non-lethal dose range can be established) and lidocaine are administered topically to the cornea of different rabbit groups.

    • The corneal reflex is tested at set intervals (e.g., every 2 minutes) following administration.

    • The onset of anesthesia is defined as the time to the first absence of the blink reflex.

    • The duration of anesthesia is the time from onset until the return of the corneal reflex.

    • The data would be used to determine the relative potency of the two compounds.

Evaluation of Infiltration Anesthesia
  • Model: Guinea Pig Intracutaneous Wheal Assay.

  • Procedure:

    • The dorsal skin of guinea pigs is shaved.

    • Intracutaneous injections of the test solutions (this compound and lidocaine) are administered to create wheals.

    • The injection sites are tested for sensory blockade at regular intervals by pricking with a sharp needle.

    • The number of stimuli that fail to elicit a response is recorded.

    • The duration and extent of the anesthetic effect are quantified and compared.

cluster_Workflow Experimental Workflow for Comparative Analysis Animal_Model Select Animal Model (e.g., Rabbit, Guinea Pig) Dose_Prep Prepare Test Solutions (Varying Concentrations of This compound and Lidocaine) Animal_Model->Dose_Prep Administer Administer Anesthetic (Topical or Infiltration) Dose_Prep->Administer Measure_Onset Measure Onset Time Administer->Measure_Onset Measure_Duration Measure Duration of Action Administer->Measure_Duration Measure_Potency Determine Relative Potency Measure_Onset->Measure_Potency Measure_Duration->Measure_Potency Data_Analysis Statistical Analysis and Comparison Measure_Potency->Data_Analysis Conclusion Draw Conclusions on Comparative Efficacy Data_Analysis->Conclusion

Caption: Workflow for local anesthetic comparison.

Conclusion

Lidocaine is a well-understood and relatively safe local anesthetic that acts by blocking voltage-gated sodium channels.[3][4][5] this compound, a steroidal alkaloid, is an extremely toxic compound with anecdotal local anesthetic properties.[2] There is a profound lack of modern scientific data on this compound's anesthetic potential, mechanism of action, potency, and safety. Its high toxicity (LD50 of 70 µg/kg in mice) is a significant barrier to any further research and precludes its consideration for any therapeutic application.[2] Future research, while academically interesting, would require exceptional safety measures and a clear rationale to justify the use of such a toxic substance. For drug development professionals, lidocaine and other approved anesthetics remain the only viable options for clinical use.

References

Safety Operating Guide

Essential Safety and Disposal Protocols for Samandarine

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles for Safe Disposal

Samandarine and any materials contaminated with it must be treated as hazardous chemical waste.[2] Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[2] The primary objective is to prevent its release into the environment due to its extreme toxicity.[1]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is mandatory to wear appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or similarPrevents dermal absorption of the toxin.[2]
Eye Protection Safety glasses with side shields or chemical gogglesProtects eyes from splashes or aerosols.[2]
Body Protection Laboratory coatPrevents contamination of personal clothing.[2]
Respiratory Protection Use in a chemical fume hood; respirator if neededAvoids inhalation of any aerosolized particles.

Step-by-Step Disposal Protocol

1. Waste Segregation and Collection:

  • Solid Waste: All solid materials contaminated with this compound, including weighing papers, pipette tips, and contaminated PPE, must be collected in a dedicated, clearly labeled hazardous waste container.[2][3] The container must be chemically compatible and have a secure lid.[2]

  • Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof hazardous waste container for toxic or alkaloid waste.[2] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3]

  • Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.[2]

2. Labeling:

All hazardous waste containers must be clearly labeled with the following information:

  • "Hazardous Waste"[2]

  • "this compound"[2]

  • The approximate quantity of waste.[2]

  • The date of accumulation.[2]

  • The name and contact information of the responsible researcher or laboratory.[2]

3. Storage:

Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area within the laboratory.[2] This area should be away from general laboratory traffic and incompatible materials.[2]

4. Professional Disposal:

The disposal of this compound waste must be handled by a licensed professional hazardous waste disposal service.[4] Contact your institution's EHS department to arrange for pickup and proper disposal in accordance with local, state, and federal regulations.[3]

Spill Management

In the event of a this compound spill, the following steps should be taken immediately:

  • Evacuate and restrict access to the spill area.

  • Wearing appropriate PPE, cover the spill with an absorbent material.[2]

  • Carefully collect the absorbent material and any contaminated debris.[2]

  • Place all contaminated materials into a labeled hazardous waste container.[2]

  • Clean the spill area with a detergent and water solution, and then wipe it dry.[2]

  • Dispose of all cleaning materials as hazardous waste.[2]

Experimental Protocols

This compound Disposal Workflow

G cluster_0 Preparation cluster_1 Waste Segregation & Collection cluster_2 Container Management cluster_3 Storage & Disposal A Wear appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat B Solid Waste: Contaminated items (e.g., gloves, wipes) in a dedicated container A->B C Liquid Waste: This compound solutions in a leak-proof container A->C D Sharps Waste: Contaminated needles/syringes in a sharps container A->D E Label Container: - 'Hazardous Waste' - 'this compound' - Date & Contact Info B->E C->E D->E F Store in a designated, secure hazardous waste area E->F G Arrange for pickup by a licensed hazardous waste disposal service via your EHS department F->G

References

Essential Safety and Operational Guide for Handling Samandarine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Samandarine. The following procedures are designed to ensure the safe handling, use, and disposal of this potent neurotoxin.

This compound is a steroidal alkaloid found in the skin secretions of the fire salamander (Salamandra salamandra). It is a highly toxic compound, and there is no known antidote for this compound poisoning.[1] Extreme caution must be exercised at all times when handling this substance.

Toxicity and Hazard Information

This compound is a potent neurotoxin that primarily affects the central nervous system (CNS), specifically the spinal cord.[1][2] Exposure can lead to convulsions, respiratory paralysis, and ultimately death.[1] Poisoning can occur through ingestion and transdermal exposure.[1]

Quantitative Toxicity Data

Animal ModelLethal Dose (LD50)Reference
Mice70 µg/kg[1]
Mice3.4 mg/kg[3][4]
Dogs700-900 µg/kg[1]
Rabbits1 mg/kg[3][4]
Frogs19 mg/kg[3][4]

Note: The significant discrepancy in the reported LD50 for mice may be due to different experimental conditions or routes of administration. Researchers should always treat this compound with the highest level of precaution.

Symptoms of Exposure: Initial stages of poisoning may include muscle over-excitation, restlessness, hypertension, and rapid breathing.[1] Later stages can progress to convulsions and paralysis, with death resulting from respiratory failure.[1]

Personal Protective Equipment (PPE)

Due to the high toxicity of this compound and the potential for transdermal absorption, a stringent PPE protocol is mandatory. The following PPE should be considered the minimum requirement for any work with this compound.

PPE CategorySpecificationRationale
Hand Protection Double gloving with nitrile or neoprene gloves.Provides a barrier against accidental skin contact. Double gloving offers additional protection in case the outer glove is compromised.
Body Protection Disposable, solid-front, back-tying gown over a lab coat.Protects against spills and contamination of personal clothing.
Eye and Face Protection Chemical splash goggles and a full-face shield.Protects the eyes and face from splashes of this compound solutions.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used, especially when handling the powdered form or when there is a risk of aerosolization. A risk assessment should be conducted to determine the appropriate level of respiratory protection.Prevents inhalation of airborne particles or aerosols.
Footwear Closed-toe, chemical-resistant shoes and disposable shoe covers.Protects feet from spills and prevents the spread of contamination outside the work area.

Operational Plan: Handling and Storage

All work with this compound must be conducted in a designated area within a certified chemical fume hood to minimize the risk of inhalation exposure.

Handling Procedures:

  • Preparation: Before beginning work, ensure that all necessary PPE is donned correctly and that the chemical fume hood is functioning properly. Prepare all necessary equipment and reagents in advance to minimize movement and the potential for accidents.

  • Weighing: If working with powdered this compound, conduct all weighing operations within a chemical fume hood. Use "static-free" disposable gloves to prevent the dispersal of the powder.[5]

  • Solution Preparation: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing. Ensure that all containers are clearly labeled with the contents and associated hazards.

  • Work Practices:

    • Always work with the fume hood sash at the lowest practical height.

    • Avoid working alone. It is recommended that a second person, familiar with the procedures and emergency protocols, be present.[6]

    • Keep all containers of this compound sealed when not in use.

    • Wash hands thoroughly with soap and water after removing gloves and before leaving the work area.

Storage:

  • Store this compound in a locked, secure, and well-ventilated area, away from incompatible materials.

  • The storage container must be clearly labeled as "Highly Toxic" and include the name of the compound.

  • Maintain an accurate inventory of the amount of this compound in storage and in use.

Emergency and Disposal Plan

Spill Response:

A written spill cleanup procedure should be in place before any work with this compound begins. All personnel must be trained on this procedure.

  • Minor Spill (inside a chemical fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, use an absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain and absorb the spill.

    • Work from the outside of the spill inwards to prevent spreading.

    • Collect the contaminated absorbent material into a labeled, sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable chemical deactivating agent, followed by a thorough cleaning with soap and water.

  • Major Spill (outside a chemical fume hood):

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and activate the emergency response system.

    • Prevent entry to the contaminated area.

    • Provide emergency responders with as much information as possible about the spilled substance.

Exposure and First Aid:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious and can swallow, have them rinse their mouth with water. Seek immediate medical attention.

Disposal Plan:

All this compound-contaminated waste, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Waste Collection: Collect all solid and liquid waste in clearly labeled, leak-proof containers.

  • Decontamination: Before disposal, all non-disposable equipment that has come into contact with this compound must be decontaminated.

  • Disposal: Follow all local, state, and federal regulations for the disposal of highly toxic chemical waste. Contact your institution's environmental health and safety department for specific guidance.

Experimental Workflow and Safety Diagram

The following diagram illustrates a safe workflow for handling this compound in a laboratory setting.

Samandarine_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Experiment Phase cluster_emergency Emergency Procedures prep_start Start: Experiment Planning ppe Don Appropriate PPE (Double Gloves, Gown, Face Shield, Respirator) prep_start->ppe fume_hood_check Verify Chemical Fume Hood Functionality ppe->fume_hood_check materials_prep Prepare All Necessary Materials and Reagents fume_hood_check->materials_prep weighing Weigh Powdered this compound (if applicable) materials_prep->weighing Proceed to handling solution_prep Prepare this compound Solution weighing->solution_prep experiment Conduct Experiment solution_prep->experiment decontamination Decontaminate Equipment and Work Surfaces experiment->decontamination Experiment complete waste_disposal Segregate and Package Hazardous Waste decontamination->waste_disposal ppe_removal Safely Remove and Dispose of PPE waste_disposal->ppe_removal hand_wash Wash Hands Thoroughly ppe_removal->hand_wash experiment_end End hand_wash->experiment_end End of Procedure spill Spill Occurs evacuate Evacuate and Alert Others spill->evacuate exposure Personnel Exposure first_aid Administer First Aid and Seek Immediate Medical Attention exposure->first_aid

Caption: A workflow diagram illustrating the key steps and safety precautions for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Samandarine
Reactant of Route 2
Samandarine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.